molecular formula C7H4ClFO4S B1607109 2-Chloro-5-(fluorosulfonyl)benzoic acid CAS No. 21346-66-7

2-Chloro-5-(fluorosulfonyl)benzoic acid

Cat. No.: B1607109
CAS No.: 21346-66-7
M. Wt: 238.62 g/mol
InChI Key: HXVUCIYXBTYQLK-UHFFFAOYSA-N
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Description

2-Chloro-5-(fluorosulfonyl)benzoic acid is a useful research compound. Its molecular formula is C7H4ClFO4S and its molecular weight is 238.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-fluorosulfonylbenzoic acid
Source PubChem
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InChI

InChI=1S/C7H4ClFO4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVUCIYXBTYQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175615
Record name 2-Chloro-5-(fluorosulpho)benzoic acid
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Molecular Weight

238.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21346-66-7
Record name 2-Chloro-5-(fluorosulfonyl)benzoic acid
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Record name 2-Chloro-5-(fluorosulpho)benzoic acid
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Record name 2-Chloro-5-(fluorosulpho)benzoic acid
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Record name 2-chloro-5-(fluorosulpho)benzoic acid
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Foundational & Exploratory

2-Chloro-5-(fluorosulfonyl)benzoic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5-(fluorosulfonyl)benzoic Acid: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. We will delve into its fundamental properties, synthesis, chemical behavior, and practical applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Compound Identification and Properties

This compound is a substituted aromatic compound featuring a carboxylic acid, a chloro group, and a fluorosulfonyl group. This trifunctional nature makes it a versatile building block in organic synthesis.

The definitive identifier for this compound is its CAS Number: 21346-66-7 .[1][2][3]

Molecular Structure and Key Physicochemical Data

The unique arrangement of electron-withdrawing groups on the benzoic acid scaffold dictates the molecule's reactivity and utility. The fluorosulfonyl group, in particular, is a highly reactive moiety, serving as a precursor for the synthesis of a wide array of sulfonamides and sulfonate esters.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 21346-66-7[1][2][3]
Molecular Formula C₇H₄ClFO₄S[1][3][4]
Molecular Weight 238.61 g/mol [1][5]
IUPAC Name This compound[1]
Appearance White powder[6]
Melting Point 148-150 °C[4]
Boiling Point 370.0±32.0 °C (Predicted)[4]
SMILES OC(=O)C1=CC(=CC=C1Cl)S(F)(=O)=O[1]
InChIKey HXVUCIYXBTYQLK-UHFFFAOYSA-N[1]

Synthesis and Reaction Mechanisms

The synthesis of substituted benzoic acids like this one often involves electrophilic aromatic substitution on a simpler precursor. While multiple patented routes exist, a common conceptual pathway involves the halosulfonylation of a substituted benzoic acid. For instance, the related compound, 2-fluoro-5-chlorosulfonylbenzoic acid, is synthesized by reacting o-fluorobenzoic acid with chlorosulfonic acid.[7] This highlights a general strategy where a substituted benzoic acid is treated with a halosulfonating agent.

Generalized Synthetic Workflow

The logical flow for synthesizing such a molecule involves starting with a readily available substituted aromatic compound and introducing the required functional groups in a strategic sequence. The introduction of the sulfonyl halide is a key step, which can then be followed by further modifications if needed.

G cluster_start Starting Materials cluster_process Core Reaction cluster_product Intermediate Product cluster_purification Purification A 2-Chlorobenzoic Acid (Precursor) B Sulfonylation (e.g., with Fluorosulfuric Acid or similar reagent) A->B Step 1: Electrophilic Aromatic Substitution C This compound (Target Molecule) B->C Step 2: Formation of Product D Work-up & Recrystallization C->D Step 3: Isolation & Purification

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on analogous preparations, such as the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid from a substituted benzyl chloride precursor using chlorosulfonic acid.[8]

Objective: To synthesize this compound.

Materials:

  • 2-Chlorobenzoic acid

  • Fluorosulfuric acid (or an equivalent fluorosulfonating agent)

  • Anhydrous solvent (e.g., dichloromethane)

  • Ice water

  • Sodium bicarbonate solution

  • Hydrochloric acid

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 2-chlorobenzoic acid in the anhydrous solvent.

  • Sulfonylation: Cool the solution in an ice bath. Slowly add fluorosulfuric acid dropwise via the dropping funnel, maintaining the temperature below 5 °C. The choice of a strong sulfonating agent is critical for activating the aromatic ring, which is deactivated by the presence of the chloro and carboxylic acid groups.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker of ice water to quench the reaction. This step must be performed with caution due to the exothermic reaction of the strong acid with water.

  • Extraction & Isolation: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final product.

Core Reactivity and Applications in Drug Development

The primary utility of this compound stems from the high reactivity of the fluorosulfonyl group. This group is an excellent leaving group, making it highly susceptible to nucleophilic attack, particularly by amines, to form stable sulfonamides. This reaction is a cornerstone of medicinal chemistry for creating diverse libraries of compounds for biological screening.

Formation of Sulfonamides: A Gateway to Bioactive Molecules

The reaction of this compound with a primary or secondary amine readily yields the corresponding sulfonamide derivative. This is a robust and high-yielding reaction, making it ideal for late-stage functionalization in drug synthesis.[4]

G A 2-Chloro-5-(fluorosulfonyl) benzoic acid C 2-Chloro-5-(sulfamoyl)benzoic acid Derivative A->C Nucleophilic Substitution at Sulfur B Primary or Secondary Amine (R-NH₂ or R₂NH) B->C

Caption: Reaction pathway for sulfonamide synthesis.

This reactivity is instrumental in developing various therapeutic agents. The resulting sulfonamide moiety can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. The compound is frequently employed in the synthesis of protease inhibitors and other bioactive molecules.[4] The strategic placement of fluorine also enhances metabolic stability and can modulate the pharmacokinetic profile of a drug candidate.[9][10]

Role as a Key Intermediate

This molecule serves as a crucial starting material in multi-step syntheses. Its pre-functionalized structure allows for efficient and convergent synthetic strategies, which is highly valued in both academic research and industrial-scale production of active pharmaceutical ingredients (APIs).[4][6]

Analytical Characterization

Confirming the identity and purity of this compound requires a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Characterization

TechniqueExpected Observations
¹H NMR Aromatic protons will appear as complex multiplets in the downfield region (typically 7.0-8.5 ppm). The carboxylic acid proton will be a broad singlet, further downfield.
¹³C NMR Signals for the carboxyl carbon (~165-170 ppm) and aromatic carbons will be visible. The carbon attached to the fluorine will show splitting. For the related 2-Chloro-5-fluoro-benzoic acid, aromatic carbons appear between ~115-160 ppm.[11]
¹⁹F NMR A singlet or multiplet corresponding to the fluorosulfonyl group will be observed.
IR Spectroscopy Characteristic peaks for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹, broad), C=O stretch (~1700 cm⁻¹), and S=O stretches of the sulfonyl group (~1350 and 1150 cm⁻¹).
Mass Spectrometry The molecular ion peak [M]+ and characteristic fragmentation patterns can confirm the molecular weight and structure. Predicted m/z for [M+H]⁺ is 238.95757.[12]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous nature.

Hazard Identification

According to safety data sheets, this chemical is classified as hazardous.[13]

  • Skin Corrosion/Irritation: Causes skin irritation.[13]

  • Eye Damage/Irritation: Causes serious eye irritation.[13]

  • Respiratory Irritation: May cause respiratory irritation.[13]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[13]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield meeting OSHA's 29 CFR 1910.133 or European Standard EN166.[13]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[13]

    • Respiratory Protection: If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[14]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[13]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

  • Keep in an inert atmosphere.[4][15]

  • Avoid exposure to moist air or water, as the fluorosulfonyl group can hydrolyze.[14]

Conclusion

This compound is a high-value chemical intermediate whose utility is defined by its distinct functional groups. Its reactive fluorosulfonyl moiety provides a reliable handle for constructing complex sulfonamide-containing molecules, making it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, reactivity, and handling protocols is paramount for leveraging its full potential in the creation of novel pharmaceuticals and other advanced materials.

References

  • This compound | CAS 21346-66-7.
  • Synthesis of 2-fluoro-5-chlorosulfonylbenzoic acid - PrepChem.com.
  • This compound - Oakwood Chemical.
  • This compound - MySkinRecipes.
  • US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents.
  • This compound (C7H4ClFO4S) - PubChemLite.
  • This compound - FDER | UNR.
  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents.
  • This compound cas no.21346-66-7.
  • Applications of fluorine-containing amino acids for drug design - PubMed.
  • 2-Chloro-5-fluoro-benzoic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase.

Sources

A Technical Guide to 2-Chloro-5-(fluorosulfonyl)benzoic Acid: A Versatile Building Block for Covalent Probe Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and chemical biology, the strategic deployment of specialized chemical tools is paramount to elucidating biological function and designing next-generation therapeutics. Among the arsenal of reactive fragments available to medicinal chemists, those bearing a sulfonyl fluoride moiety have garnered significant attention for their unique combination of stability and reactivity. This guide provides an in-depth technical overview of 2-Chloro-5-(fluorosulfonyl)benzoic acid, a trifunctional building block poised for significant applications in the development of targeted covalent inhibitors and chemical probes. We will explore its chemical architecture, synthesis, reactivity, and safe handling, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage this valuable reagent in their work.

Core Chemical Structure and Physicochemical Properties

This compound is a substituted aromatic compound featuring a benzoic acid, a sulfonyl fluoride, and a chloro substituent. This unique arrangement of functional groups imparts a distinct reactivity profile that can be selectively addressed under different reaction conditions.

PropertyValueSource(s)
CAS Number 21346-66-7[1]
Molecular Formula C₇H₄ClFO₄S[1]
Molecular Weight 238.62 g/mol [2]
Appearance White to off-white powder/solid[2]
Melting Point 148-150 °C[2]
Predicted Boiling Point 370.0 ± 32.0 °C[2]
SMILES C1=CC(=C(C=C1S(=O)(=O)F)C(=O)O)Cl
InChIKey HXVUCIYXBTYQLK-UHFFFAOYSA-N[1]

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q[label="S", pos="1.25,-2.6!", fontcolor="#FBBC05"];
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Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from the commercially available 2-chlorobenzoic acid. The first step involves an electrophilic aromatic substitution to install the sulfonyl chloride group, followed by a halide exchange to yield the desired sulfonyl fluoride.

Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1 cluster_1 Step 2 start 2-Chlorobenzoic Acid step1_reagent Chlorosulfonic Acid (ClSO₃H) intermediate 2-Chloro-5-(chlorosulfonyl)benzoic Acid step1_reagent->intermediate  Chlorosulfonation step2_reagent Potassium Fluoride (KF) product This compound step2_reagent->product  Halide Exchange

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from literature methods for the synthesis of analogous compounds.[3][4]

Step 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid [3]

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous sodium hydroxide solution), and a dropping funnel.

  • Reagent Addition: Charge the flask with chlorosulfonic acid (5 equivalents). Cool the flask in an ice-water bath.

  • Substrate Addition: Slowly add 2-chlorobenzoic acid (1 equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 90-100 °C for 4-6 hours. The reaction progress can be monitored by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • Purification: The crude 2-chloro-5-(chlorosulfonyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) to yield the product as a white solid.[3]

Step 2: Synthesis of this compound [4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-chloro-5-(chlorosulfonyl)benzoic acid (1 equivalent) from Step 1 in a suitable solvent such as acetone.

  • Reagent Addition: Add an aqueous solution of potassium fluoride (KF) (excess, e.g., 3-4 equivalents).

  • Reaction: Heat the biphasic mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction for the disappearance of the starting material.

  • Work-up: After cooling to room temperature, remove the acetone under reduced pressure. Acidify the remaining aqueous solution with dilute HCl to precipitate the product.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the chloro, carboxylic acid, and fluorosulfonyl groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the carboxyl carbon. The carbons attached to the electronegative substituents (Cl, S, and the carboxyl group) will be shifted downfield.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

    • A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

    • A strong C=O stretch from the carboxylic acid carbonyl group, around 1700 cm⁻¹.

    • Characteristic strong S=O stretching bands for the sulfonyl group, typically appearing in the regions of 1420-1380 cm⁻¹ (asymmetric) and 1200-1170 cm⁻¹ (symmetric).

    • An S-F stretching vibration.

  • Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C₇H₄ClFO₄S. The fragmentation pattern would likely involve the loss of small molecules such as HF, SO₂, and CO₂.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound stems from the differential reactivity of its three functional groups. This allows for a modular and strategic approach to the synthesis of more complex molecules.

The Sulfonyl Fluoride: A Privileged Covalent Warhead

The sulfonyl fluoride group is the key to this molecule's application in covalent inhibitor design. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a balanced reactivity profile, showing greater stability in aqueous media while still being sufficiently electrophilic to react with nucleophilic amino acid residues on target proteins.[8][9] This reaction, a form of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, can target a range of residues beyond cysteine, including serine, threonine, lysine, and tyrosine, significantly expanding the scope of covalent drug design.[9][10] The resulting sulfonamide or sulfonate ester bond is highly stable, leading to irreversible or long-residence-time inhibition.[11]

Covalent_Modification Reagent This compound Derivative Complex Reversible Encounter Complex Reagent->Complex Binding Protein Protein with Nucleophilic Residue (e.g., Ser, Tyr, Lys) Protein->Complex Covalent_Adduct Stable Covalent Adduct Complex->Covalent_Adduct Covalent Bond Formation (SuFEx Reaction)

Caption: Covalent modification of a protein by a sulfonyl fluoride-bearing molecule.

The Carboxylic Acid: A Handle for Derivatization

The carboxylic acid group serves as a versatile handle for further modification. It can be readily converted into amides, esters, or other functional groups using standard coupling chemistries. This allows for the attachment of recognition elements that can direct the molecule to a specific protein binding site, thereby enhancing potency and selectivity.

The Chloro Group: Modulating Properties

The chloro substituent influences the electronic properties of the aromatic ring and can be used to fine-tune the reactivity of the sulfonyl fluoride. It also provides a potential site for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, although these transformations would require more forcing conditions.

Representative Reaction: Sulfonamide Formation

The reaction of this compound with a primary or secondary amine is a key transformation for building a library of potential covalent inhibitors.

Detailed Experimental Protocol: Sulfonamide Synthesis [12]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic solvent like THF or DMF.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Amine Addition: Add the desired amine (1-1.2 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

Safety and Handling

Working with this compound and its synthetic precursors requires strict adherence to safety protocols.

  • Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing toxic HCl gas.[13][14][15] It must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[14]

  • This compound: This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[6] It is also an irritant to the respiratory system. Standard PPE, including gloves, a lab coat, and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated area or a fume hood.

  • General Precautions: Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a highly valuable and versatile building block for researchers at the interface of chemistry and biology. Its unique trifunctional nature allows for the strategic and modular synthesis of sophisticated molecules designed for covalent interactions with biological targets. The sulfonyl fluoride moiety, in particular, offers a means to target a broader range of nucleophilic amino acids than traditional cysteine-directed warheads, opening new avenues for the development of potent and selective covalent inhibitors. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will empower scientists to effectively utilize this reagent in their quest for novel therapeutics and chemical probes.

References

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Sources

A Technical Guide to 2-Chloro-5-(fluorosulfonyl)benzoic Acid: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-chloro-5-(fluorosulfonyl)benzoic acid, a key building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, and reactivity, with a particular focus on its application in the development of therapeutic agents, supported by detailed experimental protocols.

Compound Identification and Properties

IUPAC Name: this compound[1]

Synonyms:

  • 5-(Fluorosulfonyl)-2-chlorobenzoic acid

  • 2-Chloro-5-(fluorosulphonyl)benzoic acid

Key Identifiers:

  • CAS Number: 21346-66-7[1]

  • Molecular Formula: C₇H₄ClFO₄S[1]

  • Molecular Weight: 238.62 g/mol [2]

Physicochemical Properties:

PropertyValueSource
Appearance White to off-white solid[2]
Melting Point 148-150 °C[2]
Boiling Point (Predicted) 370.0 ± 32.0 °C[2]
Purity (Typical) ≥97%[2]
Storage Room temperature, under inert gas[2]

The Strategic Importance in Medicinal Chemistry

This compound is a highly valued intermediate, primarily due to its reactive fluorosulfonyl group. This moiety allows for the efficient and versatile formation of sulfonamides and sulfonate esters, which are prominent pharmacophores in a wide array of therapeutic agents.[2] Its utility is particularly notable in the synthesis of protease inhibitors and other bioactive molecules. The presence of the chloro and fluorosulfonyl groups on the benzoic acid scaffold provides multiple reaction sites for derivatization, enabling the generation of diverse chemical libraries for drug discovery programs.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved through the chlorosulfonation of 2-chlorobenzoic acid. The following protocol is a representative procedure.

Reaction Scheme:

Synthesis_Scheme 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Product This compound 2-Chlorobenzoic_Acid->Product Chlorosulfonic Acid, Heat Chlorosulfonic_Acid Chlorosulfonic Acid

Caption: Synthesis of this compound.

Materials and Equipment:

  • 2-Chlorobenzoic acid

  • Chlorosulfonic acid

  • Ice

  • Round bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Vacuum filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round bottom flask, carefully add 40 mL of cooled chlorosulfonic acid.

  • Addition of Starting Material: To the cooled chlorosulfonic acid, add 0.1 mol of 2-chlorobenzoic acid in small portions with continuous stirring.

  • Reaction: Heat the resulting mixture to 95 °C and maintain this temperature for 12 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker.

  • Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove any remaining acid.

  • Drying: Dry the product under vacuum. The resulting compound can often be used in the next step without further purification.

Application in the Synthesis of Sulfonamides: A Core Reaction in Drug Development

The fluorosulfonyl group of this compound readily reacts with primary and secondary amines to form stable sulfonamides. This reaction is fundamental to its application in creating diverse molecular libraries for screening.

General Reaction Scheme:

Sulfonamide_Formation Starting_Material This compound Product 2-Chloro-5-(R₁R₂-aminosulfonyl)benzoic acid Starting_Material->Product Amine, Water, Room Temp. Amine R₁R₂NH

Caption: General scheme for sulfonamide synthesis.

Illustrative Protocol for Sulfonamide Synthesis:

  • Reaction Setup: In a suitable reaction vessel, dissolve 3.0 mmol of this compound in 15 mL of water.

  • Addition of Amine: Add 3.0 mmol of the desired amine to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, slowly add concentrated HCl to adjust the pH of the solution to 3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purification: The product can be further purified by recrystallization or column chromatography.

Characterization and Analytical Methods

The identity and purity of this compound and its derivatives are confirmed using standard analytical techniques.

Analytical Techniques:

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Structural elucidation¹H and ¹³C NMR spectra will show characteristic peaks for the aromatic protons and carbons, with splitting patterns and chemical shifts influenced by the chloro, carboxylic acid, and fluorosulfonyl substituents.
Infrared (IR) Spectroscopy Functional group identificationCharacteristic absorption bands for the O-H of the carboxylic acid, C=O, S=O (asymmetric and symmetric stretching), and C-Cl bonds.
Mass Spectrometry (MS) Molecular weight determinationThe mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak in the chromatogram indicates a high-purity sample.

A reverse-phase HPLC method can be employed for the analysis of 2-chloro-5-(chlorosulfonyl)benzoic acid (a related compound) using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

  • Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[3]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3]

Conclusion

This compound is a versatile and valuable building block for researchers in drug discovery and development. Its straightforward synthesis and the reactivity of its fluorosulfonyl group provide a reliable platform for the creation of diverse sulfonamide libraries. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the pursuit of novel therapeutic agents.

References

[2] Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. The Royal Society of Chemistry. [4] this compound. MySkinRecipes. [5] this compound | CAS 21346-66-7. [6] Separation of Benzoic acid, 2-chloro-5-(chlorosulfonyl)- on Newcrom R1 HPLC column. SIELC Technologies. [7] SAFETY DATA SHEET. Fisher Scientific.

Sources

Spectroscopic Characterization of 2-Chloro-5-(fluorosulfonyl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-(fluorosulfonyl)benzoic acid is a bespoke chemical entity of significant interest to researchers in medicinal chemistry and materials science. Its unique trifecta of functional groups—a carboxylic acid, a chloro substituent, and a fluorosulfonyl moiety—on an aromatic scaffold imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of novel pharmaceuticals and functional materials. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The protocols and interpretations presented herein are grounded in established principles of analytical chemistry and are supported by data from analogous compounds, ensuring a robust and reliable scientific resource for laboratory professionals.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound (C₇H₄ClFO₄S) dictates its characteristic spectral features.[1][2] The molecule consists of a benzene ring substituted with a carboxylic acid group at position 1, a chlorine atom at position 2, and a fluorosulfonyl group at position 5. The electron-withdrawing nature of the chloro and fluorosulfonyl groups, coupled with the directing effects of the carboxylic acid, creates a unique electronic environment for each atom, which is directly probed by various spectroscopic techniques.

PropertyValueSource
Molecular Formula C₇H₄ClFO₄S[1][2]
Molecular Weight 238.62 g/mol [1][2]
CAS Number 21346-66-7[1]
Melting Point 148-150 °C[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its substitution pattern and electronic architecture.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is crucial for reproducibility and accurate data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing a Dissolve 5-10 mg of This compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). b Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00). a->b c Transfer the solution to a 5 mm NMR tube. b->c d Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. e Shim the magnetic field to achieve optimal homogeneity. d->e f Acquire ¹H NMR spectrum (e.g., 16 scans, 5-second relaxation delay). e->f g Acquire ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay). f->g h Apply Fourier transform to the Free Induction Decay (FID). i Phase correct the resulting spectra. h->i j Calibrate the chemical shift scale using the TMS signal. i->j k Integrate the ¹H NMR signals and pick the peaks for both spectra. j->k

Figure 1: A generalized workflow for the acquisition and processing of NMR data.
¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a significantly downfield chemical shift.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-37.60 - 7.80Doublet of doublets (dd)J(H3-H4) ≈ 8-9 Hz, J(H3-H6) ≈ 0.5-1 HzDeshielded by the adjacent chloro group and the distant fluorosulfonyl group. Coupled to H-4 (ortho) and H-6 (meta).
H-47.90 - 8.10Doublet of doublets (dd)J(H4-H3) ≈ 8-9 Hz, J(H4-H6) ≈ 2-3 HzDeshielded by the ortho- and para-substituents. Coupled to H-3 (ortho) and H-6 (para).
H-68.20 - 8.40Doublet (d)J(H6-H4) ≈ 2-3 HzStrongly deshielded by the adjacent fluorosulfonyl group and the distant chloro group. Coupled to H-4 (para).
-COOH12.0 - 14.0Broad singlet (br s)N/AThe acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.

Note: Predicted chemical shifts are based on the analysis of similar substituted benzoic acids and the known electronic effects of the substituents.

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. Six aromatic carbon signals and one carboxyl carbon signal are expected.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1130 - 135Quaternary carbon attached to the carboxylic acid group.
C-2135 - 140Quaternary carbon bearing the chloro substituent.
C-3128 - 132Tertiary carbon adjacent to the chloro-substituted carbon.
C-4133 - 138Tertiary carbon deshielded by the para-fluorosulfonyl group.
C-5145 - 150Quaternary carbon attached to the strongly electron-withdrawing fluorosulfonyl group.
C-6125 - 130Tertiary carbon adjacent to the fluorosulfonyl-substituted carbon.
-COOH165 - 170Carboxyl carbon, appearing at a characteristic downfield shift.

Note: The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment created by the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FTIR Data Acquisition

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition a Ensure the Attenuated Total Reflectance (ATR) crystal is clean. b Place a small amount of the solid sample directly onto the ATR crystal. a->b c Apply pressure using the anvil to ensure good contact between the sample and the crystal. b->c d Collect a background spectrum of the empty ATR setup. e Collect the sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution). d->e f The instrument software automatically ratios the sample spectrum to the background spectrum. e->f

Figure 2: A simplified workflow for acquiring FTIR data using an ATR accessory.
IR Spectral Analysis (Predicted)

The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and sulfonyl fluoride groups.

Wavenumber (cm⁻¹)VibrationIntensityComments
3300 - 2500O-H stretch (carboxylic acid)Broad, StrongThe broadness is due to hydrogen bonding.[4][5]
1710 - 1680C=O stretch (carboxylic acid)StrongCharacteristic absorption for a carbonyl group in a carboxylic acid.[4][5]
1600 - 1450C=C stretch (aromatic ring)Medium to WeakMultiple bands are expected in this region.
1420 - 1395S=O stretch (asymmetric, SO₂F)StrongA key indicator of the sulfonyl fluoride group.
1220 - 1180S=O stretch (symmetric, SO₂F)StrongAnother characteristic absorption for the sulfonyl fluoride group.
1300 - 1200C-O stretch (carboxylic acid)MediumOften coupled with O-H in-plane bending.
850 - 750C-H out-of-plane bend (aromatic)StrongThe pattern of these bands can sometimes give clues about the substitution pattern.
800 - 600C-Cl stretchMedium to StrongThe exact position can vary.
850 - 800S-F stretchStrongA characteristic absorption for the sulfonyl fluoride moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition a Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile). b Infuse the solution directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI). a->b c Optimize ion source parameters (e.g., capillary voltage, gas flow rates). d Acquire a full scan mass spectrum in both positive and negative ion modes. c->d e Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation. d->e

Figure 3: A general workflow for acquiring mass spectrometry data via direct infusion.
Mass Spectral Analysis (Predicted)

In a high-resolution mass spectrometer, the molecular ion peak will be observed at a mass-to-charge ratio (m/z) corresponding to the exact mass of the molecule. The presence of chlorine will be indicated by a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the molecular ion peak).

Predicted Molecular Ion:

  • [M-H]⁻ (Negative Ion Mode): m/z 236.9430

  • [M+H]⁺ (Positive Ion Mode): m/z 238.9576

Predicted Fragmentation Pattern:

The fragmentation of this compound will likely proceed through the loss of small, stable neutral molecules.

  • Loss of H₂O: From the protonated molecular ion, loss of water is a common fragmentation pathway for carboxylic acids.

  • Loss of COOH or CO₂: Decarboxylation is a characteristic fragmentation for benzoic acid derivatives.

  • Loss of SO₂F: The sulfonyl fluoride group can be lost as a radical.

  • Loss of Cl: The chlorine atom can be lost as a radical.

Key Predicted Fragment Ions (m/z):

Ionization ModeFragment Ion (m/z)Proposed Neutral Loss
Positive220.9475H₂O
Positive192.9526H₂O + CO
Negative191.9531CO₂
Negative108.9669CO₂ + SO₂F

Note: The predicted m/z values are based on the monoisotopic masses of the elements.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed protocols and interpreted spectral data for NMR, IR, and MS serve as a foundational resource for researchers working with this compound. The predicted data, grounded in the established principles of spectroscopy and analysis of analogous structures, offers a reliable framework for the identification and characterization of this important chemical intermediate. Experimental verification of these predictions will further solidify our understanding of this molecule's physicochemical properties.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Mol-Instincts. (n.d.). This compound.
  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-chloro-5-(chlorosulfonyl)- on Newcrom R1 HPLC column.
  • PubChemLite. (n.d.). This compound (C7H4ClFO4S).
  • Oakwood Chemical. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • NIST. (n.d.). Benzoic acid, 2-chloro-.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

The Privileged Electrophile: An In-Depth Technical Guide to the Stability and Reactivity of Aryl Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aryl sulfonyl fluorides (ArSO₂F) have emerged from relative obscurity to become a cornerstone of modern chemical biology and drug discovery. Initially recognized as inhibitors of serine proteases, their true potential has been unlocked through the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2] This guide provides a comprehensive exploration of the nuanced stability and versatile reactivity of this functional group. We will delve into the physicochemical properties that govern its behavior, the factors influencing its stability in both chemical and biological milieu, its diverse reactivity profile towards biological nucleophiles, and its application in the rational design of covalent therapeutics and chemical probes. This document serves as a technical resource for scientists seeking to harness the power of the sulfonyl fluoride warhead in their research endeavors.

Introduction: The Rise of a Privileged Warhead

The aryl sulfonyl fluoride moiety is characterized by a hexavalent sulfur center double-bonded to two oxygen atoms and single-bonded to an aryl ring and a fluorine atom. The strong, partially covalent nature of the sulfur-fluorine (S-F) bond confers significant stability compared to its sulfonyl halide counterparts (e.g., sulfonyl chlorides), making it resistant to hydrolysis, reduction, and thermolysis.[3] This inherent stability, coupled with a "tunable" reactivity, allows ArSO₂F-containing molecules to survive the aqueous environment of biological systems and react selectively within a protein's local microenvironment.[4][5]

This unique balance of stability and reactivity has designated aryl sulfonyl fluorides as "privileged warheads" in medicinal chemistry.[4][5] They are not merely reactive electrophiles but discerning chemical tools capable of forming covalent bonds with a variety of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine, often in a context-specific manner.[5][6] This versatility has opened new frontiers in targeting proteins that lack a suitably positioned cysteine, the traditional target for covalent inhibitors.[6][7]

The development of SuFEx click chemistry by K. Barry Sharpless and coworkers has further cemented the importance of sulfonyl fluorides.[8] This set of reactions leverages the S-F bond as a reliable connective hub for modular synthesis, enabling the rapid assembly of complex molecular architectures and compound libraries for drug discovery.[1][9]

The Stability Profile of Aryl Sulfonyl Fluorides

A thorough understanding of the stability of the ArSO₂F moiety is critical for its successful application, particularly in drug development where both shelf-life and metabolic endurance are paramount.

Chemical and Thermodynamic Stability

Aryl sulfonyl fluorides exhibit remarkable thermodynamic stability. They are generally inert to refluxing in aniline and show a high resistance to hydrolysis under neutral pH conditions.[2] This stability is attributed to the strong S-F bond. However, their stability is not absolute and can be compromised under certain conditions. For instance, highly reactive warheads with strong electron-withdrawing groups on the aryl ring can be susceptible to hydrolysis in buffered aqueous solutions.[7]

Metabolic Stability: A Key Hurdle in Drug Design

While chemically robust, the metabolic stability of the S-F bond can be a significant challenge, limiting the in vivo applicability of some sulfonyl fluoride-containing compounds.[10][11] Defluorination can occur in biological media such as plasma or serum.[10][12]

Research into the factors governing this stability has revealed that both steric and electronic properties of the aryl ring play a crucial role.[10][11] A key finding is that increasing steric hindrance around the sulfonyl fluoride group can significantly enhance metabolic stability.[10][12]

Table 1: Influence of Aryl Substitution on the In Vitro Stability of Aryl Sulfonyl Fluorides

Substitution PatternElectronic EffectSteric HindranceRelative Metabolic StabilityReference
4-NitroElectron-withdrawingLowLow[10][12]
4-MethoxyElectron-donatingLowModerate[10][12]
UnsubstitutedNeutralLowModerate[10][12]
2,6-DimethylElectron-donatingHighHigh[10][12]
2,4,6-TrimethylElectron-donatingVery HighVery High[10][11]

As the data indicates, 2,4,6-trisubstituted aryl sulfonyl fluorides display the highest in vitro metabolic stability, a principle that can be applied in the rational design of more durable drug candidates.[10][11]

The Reactive Landscape: SuFEx and Covalent Bonding

The reactivity of aryl sulfonyl fluorides is the cornerstone of their utility. This reactivity can be broadly categorized into its role in SuFEx click chemistry and its function as an electrophilic warhead for covalent protein modification.

Sulfur(VI) Fluoride Exchange (SuFEx): A Click Chemistry Paradigm

SuFEx is a next-generation click reaction that involves the exchange of the fluoride on a sulfur(VI) center with a nucleophile.[13] This transformation is exceptionally reliable and can be used to connect molecular fragments with high efficiency and selectivity, often under mild, aqueous-friendly conditions.[8] The reaction is catalyzed and allows for the formation of stable sulfonate esters, sulfonamides, and other sulfur-containing linkages.[8]

SuFEx_Mechanism cluster_reactants Reactants cluster_products Products ArSO2F Aryl Sulfonyl Fluoride (Ar-SO₂F) Product Sulfonate / Sulfonamide (Ar-SO₂-NuR) ArSO2F->Product SuFEx Reaction NuH Nucleophile (R-OH, R₂NH) NuH->Product HF HF Catalyst Base Catalyst (e.g., DBU, BTMG) Catalyst->ArSO2F activates

Figure 1: Generalized scheme for the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.

The SuFEx reaction's modularity and reliability have made it an invaluable tool for creating large, diverse libraries of compounds for high-throughput screening in drug discovery.[9][14]

Covalent Modification of Proteins

As electrophilic "warheads," aryl sulfonyl fluorides can form stable covalent bonds with nucleophilic side chains of amino acids within protein binding pockets.[4][5] This ability to act as a covalent inhibitor offers several advantages over reversible inhibitors, including increased potency, prolonged duration of action, and the potential to target shallow binding pockets.[12]

Unlike more common cysteine-directed warheads like acrylamides, sulfonyl fluorides exhibit broader reactivity.[7] The specific residue targeted is highly dependent on the protein's local microenvironment, which can activate a particular nucleophile for attack on the electrophilic sulfur atom.[15][16]

Table 2: Reactivity of Aryl Sulfonyl Fluorides with Nucleophilic Amino Acid Residues

Amino AcidNucleophilic GroupAdduct StabilityTypical Targeting ContextReferences
Serine (Ser)Hydroxyl (-OH)StableActive sites of serine proteases and hydrolases[4][5][17]
Threonine (Thr)Hydroxyl (-OH)StableContext-specific, similar to Serine[5][18]
Tyrosine (Tyr)Phenolic Hydroxyl (-OH)StableOften near basic residues (Lys, Arg, His)[6][16]
Lysine (Lys)Amine (-NH₂)StableOften near acidic residues (Glu, Asp)[6][16]
Histidine (His)ImidazoleStableContext-specific, can act as a general base[6][17]
Cysteine (Cys)Thiol (-SH)Unstable The resulting thio-sulfonate ester is often labile[6][7]

Notably, while sulfonyl fluorides react rapidly with cysteine, the resulting adduct is often unstable, making them generally unsuitable for durable, covalent inhibition of cysteine residues.[6][7] This characteristic differentiates them from other covalent warheads and makes them complementary tools for targeting non-cysteine residues.[7] The reactivity towards these nucleophiles can be predictably modulated by adjusting the electronic properties of the aryl ring; electron-withdrawing groups increase reactivity, while electron-donating groups decrease it.[7][12]

Applications in Drug Discovery and Chemical Biology

The unique properties of aryl sulfonyl fluorides have led to their widespread adoption as powerful tools.

  • Covalent Enzyme Inhibition: They have been successfully used to design covalent inhibitors for various enzyme classes, including kinases and proteases, by targeting non-catalytic residues in or near the active site.[17][19]

  • Inhibitors of Protein-Protein Interactions (PPIs): The ability to target tyrosine residues, which are often found at protein interfaces, makes ArSO₂F an excellent warhead for developing PPI inhibitors.[16][17]

  • Activity-Based Protein Profiling (ABPP): Sulfonyl fluoride-based probes are used to map the active sites of enzymes and identify novel drug targets.[5]

  • Target Identification and Validation: By incorporating a sulfonyl fluoride into a known binder, researchers can create a covalent probe to confirm target engagement in complex biological systems like live cells.[4][17]

Covalent_Inhibitor_Workflow A Identify Reversible Ligand B Structural Biology (X-ray/NMR) or Covalent Docking A->B C Identify Proximal Nucleophile (Tyr, Lys, Ser, etc.) B->C D Design & Synthesize ArSO₂F-containing Analog C->D E Assess Stability (Buffer, Plasma) D->E F Confirm Covalent Modification (Mass Spectrometry) E->F If Stable G Evaluate Biological Activity (Cellular Assays) F->G

Figure 2: A workflow for the rational design of aryl sulfonyl fluoride-based covalent inhibitors.

Methodologies and Protocols

Common Synthetic Routes

A variety of robust methods exist for the synthesis of aryl sulfonyl fluorides, allowing for their incorporation into diverse molecular scaffolds.[3][20]

  • From Arylsulfonyl Chlorides: This is a classic and widely used method, involving a simple halogen exchange reaction with a fluoride source like potassium fluoride, often facilitated by a phase-transfer catalyst such as 18-crown-6.[3][20]

  • From Aryl Halides: Palladium-catalyzed cross-coupling reactions of aryl bromides or iodides with a sulfur dioxide source (like DABSO) followed by fluorination provide a versatile route.[3][21]

  • From Grignard Reagents: The reaction of aryl magnesium bromides with sulfuryl fluoride (SO₂F₂) is a direct method to form the ArSO₂F bond.[3][20]

  • From Sulfonic Acids: Direct deoxyfluorination of sulfonic acids or their salts using reagents like Xtalfluor-E® or thionyl fluoride offers a convenient pathway.[22]

Experimental Protocol: Assessing In Vitro Stability in Serum

This protocol provides a general framework for evaluating the stability of an aryl sulfonyl fluoride compound in a biological matrix using HPLC-MS.

Objective: To determine the rate of degradation (defluorination) of an aryl sulfonyl fluoride in rat serum over time.

Materials:

  • Aryl sulfonyl fluoride test compound

  • Rat serum (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Internal standard (a stable compound with similar chromatographic properties)

  • Thermomixer or incubating water bath

  • HPLC-MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a 1 mM stock solution of the internal standard in DMSO.

  • Incubation:

    • Pre-warm rat serum and PBS to 37°C.

    • In a microcentrifuge tube, add 495 µL of rat serum.

    • Spike in 5 µL of the 10 mM test compound stock solution to achieve a final concentration of 100 µM. Mix gently by inversion.

    • Prepare a parallel control sample by spiking the compound into 495 µL of PBS.

    • Incubate the tubes at 37°C in a thermomixer.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot from the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a new tube containing 150 µL of ice-cold ACN spiked with the internal standard (e.g., at 1 µM). This will precipitate the serum proteins.

  • Sample Processing:

    • Vortex the quenched samples vigorously for 30 seconds.

    • Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • HPLC-MS Analysis:

    • Analyze the samples by LC-MS. Develop a method that separates the parent aryl sulfonyl fluoride from its potential hydrolyzed sulfonic acid metabolite.

    • Monitor the disappearance of the parent compound's mass peak and the appearance of the sulfonic acid's mass peak over time.

  • Data Analysis:

    • Calculate the peak area ratio of the test compound to the internal standard for each time point.

    • Plot the natural logarithm of the remaining percentage of the test compound against time.

    • Determine the degradation half-life (t₁/₂) from the slope of the linear regression.

Conclusion and Future Outlook

Aryl sulfonyl fluorides have firmly established their place as a privileged class of electrophiles in chemical science. Their unique combination of stability and tunable, context-dependent reactivity provides a powerful platform for the development of next-generation covalent drugs, chemical probes, and complex molecular architectures via SuFEx chemistry. Future research will likely focus on further refining the prediction of their reactivity in specific protein microenvironments, expanding the scope of SuFEx reactions, and designing novel ArSO₂F-containing therapeutics with improved metabolic stability and target selectivity. As our understanding of this remarkable functional group deepens, its impact on science and medicine will undoubtedly continue to grow.

References

  • Taponard, A., Berthelon, R., & Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts. URL: https://www.mdpi.com/2073-4344/11/11/1395
  • King, A. T., Matesic, L., Keaveney, S. T., & Jamie, J. F. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics. URL: https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.2c00806
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  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace. URL: https://typeset.io/papers/sulfonyl-fluorides-as-privileged-warheads-in-chemical-2l1w4x4x4x
  • Anonymous. (n.d.). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. Undergraduate Research Journal. URL: https://digitalcommons.iwu.edu/uru/vol2/iss1/2/
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  • Anonymous. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c01287
  • Kelly, S. O., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d2ob01891h
  • King, A. T., Matesic, L., Keaveney, S. T., & Jamie, J. F. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate. URL: https://www.researchgate.net/publication/367123455_An_Investigation_into_the_In_Vitro_Metabolic_Stability_of_Aryl_Sulfonyl_Fluorides_for_their_Application_in_Medicinal_Chemistry_and_Radiochemistry
  • Anonymous. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/click-chemistry/sufex
  • Anonymous. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/pdf/10.1021/acs.jmedchem.4c01287
  • Anonymous. (n.d.). Sulfonyl Fluorides. Enamine. URL: https://enamine.net/covalent-fragments/sulfonyl-fluorides
  • King, A. T., Matesic, L., Keaveney, S. T., & Jamie, J. F. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/36638322/
  • Pellecchia, M., et al. (2021). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. European Journal of Medicinal Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8554902/
  • Taponard, A., Berthelon, R., & Tlili, A. (2021). (PDF) Synthetic Routes to Arylsulfonyl Fluorides. ResearchGate. URL: https://www.researchgate.net/publication/356397757_Synthetic_Routes_to_Arylsulfonyl_Fluorides
  • Anonymous. (2024). A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis and further rational design. Journal of Computational Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/39238380/
  • Grimster, N. P., et al. (2017). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob02028g
  • Anonymous. (2021). Strategies for the synthesis of α/β‐aryl ethenesulfonyl fluorides. ResearchGate. URL: https://www.researchgate.net/publication/350435948_Strategies_for_the_synthesis_of_ab-aryl_ethenesulfonyl_fluorides
  • Orsi, D. L., & Ball, N. D. (2019). Facile synthesis of sulfonyl fluorides from sulfonic acids. Organic Letters. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6909477/
  • Schiedel, M., et al. (2019). Aryl Fluorosulfate Based Inhibitors That Covalently Target the SIRT5 Lysine Deacylase. Journal of the American Chemical Society. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6523910/
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Sources

Introduction to Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur(VI) Fluoride Exchange (SuFEx) has rapidly emerged as a cornerstone of click chemistry, a set of criteria for ideal chemical reactions defined by Sharpless and coworkers. This powerful reaction joins molecular building blocks with exceptional efficiency and fidelity, utilizing the robust and reliable chemistry of high-valent sulfur fluorides. SuFEx chemistry is characterized by its use of readily available reagents, its insensitivity to water and oxygen, and the remarkable stability of the resulting covalent links. This guide provides an in-depth exploration of the core principles of SuFEx, its mechanistic underpinnings, key reagents and protocols, and its expanding applications in drug discovery, materials science, and bioconjugation.

Introduction: The Genesis of a New Click Reaction

The concept of "click chemistry" revolutionized chemical synthesis by emphasizing reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and exhibit simple reaction conditions with easy product isolation. The archetypal click reaction, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), set a high standard. However, the search for new reactions meeting these stringent criteria continued, leading to the development of SuFEx by K. Barry Sharpless and his team in 2014.

SuFEx chemistry leverages the unique reactivity of the S(VI)-F bond. The central principle involves the reaction of a sulfuryl fluoride (-SO2F) group with a silyl-protected phenol or other nucleophile, catalyzed by a fluoride source, to form a highly stable sulfonate (-O-SO2-) or sulfonamide linkage. The reaction's reliability stems from the high kinetic stability of the S-F bond, which can be selectively activated under specific catalytic conditions, and the immense thermodynamic driving force of forming the Si-F bond.

Core Principles and Mechanistic Insights

The SuFEx reaction is not merely a synthetic convenience; it is a mechanistically robust and well-understood process. Its reliability is rooted in the precise control over the reactivity of the sulfuryl fluoride group.

The S-F Bond: A Kinetically Inert Powerhouse

The sulfur(VI) center in a sulfuryl fluoride (R-SO2F) is electrophilic, but the S-F bond itself is remarkably strong and kinetically stable. This stability prevents unwanted side reactions, making the -SO2F group an ideal "latent" reactive partner. It remains dormant in a molecule until a specific catalyst, typically a fluoride ion, activates it for reaction.

Catalytic Activation: The Role of the Fluoride Ion

The key to unlocking the reactivity of the S-F bond is the use of a fluoride source, such as a tetra-alkylammonium fluoride salt (e.g., TBAF) or cesium fluoride (CsF). The mechanism proceeds via a fluoride-catalyzed displacement of a silyl protecting group (commonly -SiMe3 or -Si(t-Bu)Me2) from a phenol or amine.

The generally accepted mechanism involves the following steps:

  • Deprotection: A fluoride ion attacks the silicon atom of the silyl-protected nucleophile (e.g., a silyl ether of a phenol), generating a highly nucleophilic phenoxide or amide anion and a stable fluorosilane (e.g., F-SiMe3).

  • Nucleophilic Attack: The generated anion then attacks the electrophilic sulfur center of the SuFExable partner (R-SO2F).

  • Displacement: The fluoride ion is displaced from the sulfur center, forming the final, highly stable sulfonate or sulfonamide linkage and regenerating the fluoride catalyst, although it is often used in stoichiometric amounts to drive the reaction to completion.

// Reaction Flow F_minus -> Ar_OSiMe3 [label="1. Deprotection"]; Ar_OSiMe3 -> Ar_O_minus; Ar_OSiMe3 -> FSiMe3; Ar_O_minus -> R_SO2F [label="2. Nucleophilic Attack"]; R_SO2F -> R_SO2_OAr [label="3. Displacement"]; Ar_O_minus -> R_SO2_OAr;

// Visual Grouping {rank=same; R_SO2F; Ar_OSiMe3; F_minus;} {rank=same; Ar_O_minus; FSiMe3;} {rank=same; R_SO2_OAr;} } केंद Figure 1: Simplified mechanism of the SuFEx reaction.

Key Reagents in the SuFEx Toolbox

The versatility of SuFEx chemistry is derived from a growing library of modular "SuFExable" hubs and connectors.

Sulfuryl Fluoride (SO2F2): The Progenitor Hub

Sulfuryl fluoride is a colorless, odorless gas that serves as the simplest and most fundamental SuFEx building block. It can react with two equivalents of a silylated phenol to create diaryl sulfate products. Its gaseous nature presents handling challenges, but its high reactivity and ability to connect two identical or different partners make it a powerful tool for creating symmetrical molecules and polymers.

Ethenesulfonyl Fluoride (ESF): A Versatile Connector

Ethenesulfonyl fluoride (CH2=CHSO2F) is a highly valuable SuFEx reagent that acts as a Michael acceptor. It readily reacts with a wide range of nucleophiles (N-, O-, S-, and C-centered) to form stable adducts. This reactivity makes ESF an excellent tool for bioconjugation, allowing for the labeling of proteins and other biomolecules under physiological conditions.

Bifunctional Hubs and Connectors

A key strategy in SuFEx is the use of bifunctional molecules that contain either two -SO2F groups or an -SO2F group and another functional handle. These reagents are critical for polymerization and the synthesis of complex architectures.

Reagent NameStructureKey Application
Sulfuryl FluorideSO2F2Synthesis of diaryl sulfates
Ethenesulfonyl Fluoride (ESF)CH2=CHSO2FMichael acceptor for bioconjugation
4,4'-Biphenyldisulfonyl FluorideFSO2-C6H4-C6H4-SO2FPolymer synthesis
4-(chlorosulfonyl)phenylsulfonyl fluorideFSO2-C6H4-SO2ClOrthogonal handle for multi-step synthesis

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples of common SuFEx reactions. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

General Protocol for SuFEx Reaction Between a Sulfonyl Fluoride and a Silylated Phenol

This protocol outlines the standard procedure for forming a diaryl sulfonate linkage.

Materials:

  • Aryl sulfonyl fluoride (1.0 eq)

  • Silyl-protected phenol (1.1 eq)

  • Anhydrous solvent (e.g., THF, DMF, or Acetonitrile)

  • Fluoride catalyst (e.g., CsF or TBAF, 1.2 eq)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry flask under an inert atmosphere, add the aryl sulfonyl fluoride and the anhydrous solvent.

  • Add the silyl-protected phenol to the solution.

  • Add the fluoride catalyst in one portion.

  • Stir the reaction mixture at room temperature (or with gentle heating if necessary) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

SuFEx_Workflow start Start prep Prepare Dry Flask under Inert Atmosphere start->prep add_reagents Add Aryl Sulfonyl Fluoride, Silyl Phenol, & Solvent prep->add_reagents add_catalyst Add Fluoride Catalyst (e.g., CsF, TBAF) add_reagents->add_catalyst react Stir at Room Temp Monitor by TLC/LC-MS add_catalyst->react quench Quench Reaction (e.g., with H₂O) react->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify end End purify->end

Applications in Drug Discovery and Beyond

The reliability and orthogonality of SuFEx chemistry have led to its rapid adoption in several areas of chemical science.

Drug Discovery and Lead Optimization

The stability of the sulfonate linkage makes it an attractive moiety for connecting different pharmacophores in drug candidates. The SuFEx reaction allows for the rapid generation of libraries of compounds for screening, accelerating the lead optimization process. The inertness of the -SO2F group allows it to be carried through multi-step syntheses, only to be reacted in the final step to link complex fragments.

Bioconjugation and Chemical Biology

Reagents like ESF have proven invaluable for covalently modifying proteins and other biomolecules. The reaction can be performed in aqueous buffers and at physiological pH, making it suitable for live-cell applications. This has enabled the development of new chemical probes for studying biological processes and for the construction of antibody-drug conjugates (ADCs).

Materials Science and Polymer Chemistry

The SuFEx reaction is an excellent tool for polymerization. The high efficiency of the reaction allows for the synthesis of high molecular weight polymers with precisely defined structures. These materials often exhibit high thermal stability and unique physical properties due to the presence of the sulfate or sulfonate linkages.

Conclusion and Future Outlook

Sulfur(VI) Fluoride Exchange (SuFEx) has firmly established itself as a powerful and versatile member of the click chemistry family. Its foundation on the robust and predictable reactivity of the S(VI)-F bond provides a reliable method for forging stable connections between molecules. The ongoing development of new SuFExable hubs and connectors continues to expand the scope and utility of this remarkable reaction. As researchers continue to explore its potential, SuFEx is poised to play an increasingly important role in fields ranging from medicinal chemistry and chemical biology to materials science and beyond, enabling the construction of novel molecular architectures with unprecedented ease and precision.

References

  • Title: SuFEx: Sulfur(VI)
  • Title: The growing applications of SuFEx click chemistry Source: Chemical Society Reviews URL:[Link]
  • Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Accounts of Chemical Research URL:[Link]
  • Title: Ethenesulfonyl Fluoride (ESF)

The Ascendance of Sulfonyl Fluorides: A Technical Guide to Covalent Probes in Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Thiol—Expanding the Covalent Frontier

For decades, the landscape of covalent chemical biology has been dominated by the pursuit of cysteine, a highly nucleophilic yet relatively rare amino acid. This focus, while fruitful, has left vast regions of the proteome inaccessible to covalent interrogation. The emergence of sulfonyl fluorides (SFs) as privileged chemical warheads marks a paradigm shift, empowering researchers to forge stable covalent bonds with a broader spectrum of amino acid residues.[1][2][3] This guide provides a deep technical dive into the world of sulfonyl fluorides, moving beyond a mere recitation of facts to offer a field-proven perspective on their application as covalent probes for researchers, scientists, and drug development professionals. We will explore the fundamental principles governing their reactivity, delve into their diverse applications, and provide actionable protocols to empower your own investigations at the expanding frontier of chemical biology.

The Sulfonyl Fluoride Warhead: A Privileged Balance of Stability and Reactivity

At the heart of the sulfonyl fluoride's utility is a finely tuned balance between stability in aqueous biological environments and sufficient electrophilicity to react with protein nucleophiles.[1][2][3] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit significantly improved thermodynamic stability and resistance to hydrolysis, a critical feature for probes intended for use in complex biological systems.[2] This stability ensures that the probe remains intact long enough to find its intended target, minimizing off-target reactions and providing a cleaner experimental readout.

The reactivity of the sulfonyl fluoride is unlocked through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx), a concept that has gained significant traction as a new generation of click chemistry.[4][5][6] In the context of a protein binding pocket, the SuFEx reaction involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme conjugate.[5][7]

Reactivity Profile: Targeting a Diverse Nucleophilic Palette

A key advantage of sulfonyl fluorides is their ability to react with a wider range of nucleophilic amino acid residues than traditional cysteine-targeting warheads.[8][9] This expands the druggable proteome and provides new opportunities for probe design.[9] The primary targets for sulfonyl fluorides include:

  • Serine (Ser) and Threonine (Thr): Historically, sulfonyl fluorides like Phenylmethylsulfonyl fluoride (PMSF) and (2-aminoethyl)benzenesulfonyl fluoride (AEBSF) have been widely used as inhibitors of serine proteases, targeting the active site serine.[2][10]

  • Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine is a particularly favorable target for sulfonyl fluorides, especially when its nucleophilicity is enhanced by the local protein microenvironment.[5][7][11]

  • Lysine (Lys): The primary amine of the lysine side chain can also act as a nucleophile, forming a stable sulfonamide linkage.[5][7]

  • Histidine (His): The imidazole side chain of histidine presents another viable nucleophilic target for sulfonyl fluoride probes.[5][7][12]

While sulfonyl fluorides can react with cysteine, the resulting adduct is often unstable, making them less suitable for durable covalent inhibition of this residue compared to other warheads.[5][7]

Tuning Reactivity: A Structure-Based Design Approach

The intrinsic reactivity of a sulfonyl fluoride probe can be predictably modulated by altering the electronic properties of the warhead.[7] Electron-withdrawing groups on an aryl sulfonyl fluoride, for instance, will increase the electrophilicity of the sulfur atom, leading to a more reactive probe. Conversely, electron-donating groups will decrease reactivity. This tunability is a powerful tool for optimizing probe performance, allowing for the design of probes with "Goldilocks" reactivity—reactive enough to label the target of interest but stable enough to avoid widespread off-target labeling.[9]

Furthermore, the protein's local microenvironment plays a crucial role in activating the sulfonyl fluoride for reaction.[13] The presence of basic residues near the target nucleophile can enhance its reactivity, and hydrogen bonding interactions can further activate the S(VI)-F bond towards nucleophilic attack.[8][13] This context-dependent reactivity is a key factor in achieving target selectivity.

Applications in Chemical Biology and Drug Discovery

The unique properties of sulfonyl fluorides have led to their widespread adoption in a variety of chemical biology and drug discovery applications.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic strategy that utilizes covalent probes to assess the functional state of enzymes in complex biological systems.[14] Sulfonyl fluoride-based activity-based probes (ABPs) have emerged as invaluable tools for profiling the activity of various enzyme classes, particularly serine hydrolases.[15][16]

A typical sulfonyl fluoride ABP consists of three key components:

  • A reactive group (the sulfonyl fluoride warhead): Covalently modifies the active site of the target enzyme.

  • A recognition element: Provides binding affinity and selectivity for the target enzyme family.

  • A reporter tag (e.g., an alkyne or azide for click chemistry, or a fluorophore): Enables visualization and enrichment of labeled proteins.

The workflow for a typical ABPP experiment using a sulfonyl fluoride probe is as follows:

ABPP_Workflow

This approach allows for the identification of active enzymes in a given biological state and can be used to profile inhibitor selectivity across the proteome.[17]

Target Identification and Validation

A significant challenge in drug discovery is the identification of the molecular targets of compounds discovered through phenotypic screening. Sulfonyl fluoride probes can be instrumental in this process, a strategy sometimes referred to as "Inverse Drug Discovery".[8][18] By incorporating a sulfonyl fluoride warhead into a bioactive small molecule, a covalent probe can be created to "fish out" its protein targets from a complex mixture.[2] Subsequent proteomic analysis of the covalently labeled proteins can then reveal the target(s) responsible for the compound's biological activity.

Covalent Inhibitor Development

There has been a resurgence of interest in the development of targeted covalent inhibitors (TCIs) in drug discovery, driven by their potential for enhanced potency, selectivity, and duration of action.[19] Sulfonyl fluorides are increasingly being employed as warheads for the design of TCIs that target non-cysteine residues.[9]

Structure-based design plays a pivotal role in the development of sulfonyl fluoride-based TCIs.[8][13][20] By leveraging high-resolution structural information of a target protein, medicinal chemists can rationally design inhibitors where the sulfonyl fluoride warhead is optimally positioned to react with a nearby nucleophilic residue in the binding pocket.[13] This approach has been successfully used to develop selective covalent inhibitors for a range of targets, including kinases and protein-protein interactions.[13][19]

Experimental Protocols and Methodologies

To facilitate the practical application of sulfonyl fluorides, this section provides illustrative, step-by-step methodologies for key experiments. These protocols are intended as a starting point and should be optimized for specific applications.

Synthesis of a Generic Aryl Sulfonyl Fluoride Probe

The conversion of sulfonyl chlorides to sulfonyl fluorides is a common and reliable method for the synthesis of these probes.[8]

Materials:

  • Aryl sulfonyl chloride of interest

  • Potassium fluoride (KF) or potassium hydrogen fluoride (KHF2)

  • Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide)

  • Anhydrous acetonitrile

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the aryl sulfonyl chloride in anhydrous acetonitrile, add potassium fluoride (2-3 equivalents) and the phase-transfer catalyst (0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove excess KF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aryl sulfonyl fluoride.

Protocol for In-Gel Fluorescence-Based ABPP

This protocol describes a common workflow for visualizing the labeling of target proteins by a sulfonyl fluoride probe in a cell lysate.

Materials:

  • Cell lysate

  • Sulfonyl fluoride probe with an alkyne tag

  • DMSO (for dissolving the probe)

  • Azide-fluorophore conjugate (e.g., Azide-TAMRA)

  • Copper(I) catalyst solution (e.g., pre-mixed solution of CuSO4 and a reducing agent like sodium ascorbate)

  • Ligand for copper (e.g., TBTA)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Protein Labeling:

    • Treat the cell lysate with the alkyne-tagged sulfonyl fluoride probe (or DMSO as a vehicle control) at a predetermined concentration and incubate at 37 °C for a specified time (e.g., 30-60 minutes).

  • Click Chemistry:

    • To the labeled lysate, add the azide-fluorophore, the copper(I) catalyst, and the ligand.

    • Incubate the reaction mixture at room temperature for 1 hour to allow for the click reaction to proceed.

  • Protein Separation and Visualization:

    • Quench the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled proteins by scanning the gel on a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

InGel_ABPP

Data Presentation and Interpretation

Quantitative data is crucial for the rigorous evaluation of sulfonyl fluoride probes. The following tables provide examples of how to present key data for comparative analysis.

Table 1: Comparison of Sulfonyl Fluoride Warhead Properties (Illustrative)

Sulfonyl Fluoride ClassRelative ReactivityHydrolytic StabilityPrimary Target ResiduesKey Differentiator
Aryl Sulfonyl Fluorides Moderate to HighModerateTyr, Lys, Ser, Thr, HisReactivity is readily tunable through aromatic ring substitutions.[21]
Alkyl Sulfonyl Fluorides Low to ModerateHighTyr, Lys, Ser, Thr, HisGenerally less reactive than aryl counterparts, but can be potent with appropriate recognition elements.[21]
Fluorosulfates (Ar-OSO₂F) LowVery HighTyr, LysGenerally less reactive and more stable than aryl sulfonyl fluorides.[8][21]
Sulfamoyl Fluorides (R₂NSO₂F) LowHighTyr, LysOften exhibit high stability and require significant activation for reaction.[21]

Table 2: Kinetic Parameters for Covalent Inhibition (Illustrative)

Sulfonyl Fluoride ClassRepresentative kinact/KI (M-1s-1)Comments
Aryl Sulfonyl Fluorides 102 - 105Highly dependent on the nature of the aryl ring and the target protein.[21]
Alkyl Sulfonyl Fluorides 101 - 104Generally less reactive than aryl counterparts, but can be potent with appropriate recognition elements.[21]

Note: The kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation rate) are critical for characterizing the efficiency of a covalent inhibitor.

Future Perspectives and Conclusion

The field of sulfonyl fluoride chemistry is rapidly evolving, with ongoing efforts to develop novel synthetic methodologies and to expand the repertoire of SuFEx-based reactions.[6][22][23][24] The continued integration of computational approaches, such as covalent docking and molecular dynamics simulations, will further empower the rational design of next-generation sulfonyl fluoride probes with enhanced selectivity and potency.[7][8][20]

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  • Accelerated SuFEx Click Chemistry For Modular Synthesis.
  • Structure-based design and analysis of SuFEx chemical probes.
  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes.
  • Structure-based rational design of covalent probes.
  • Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells.
  • Sulfonyl fluoride analogues as activity-based probes for serine proteases.
  • A Comparative Analysis of 2-Phenoxyethane-1-sulfonyl Fluoride and Other Sulfonyl Fluorides for Covalent Probe Development. BenchChem.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space.
  • Detection of ABP binding sites and competitive ABPP. (A) Structure of a...
  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments.

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Methodological & Application

Synthesis and Application of 2-Chloro-5-(fluorosulfonyl)benzoic Acid: A Detailed Protocol for Halogen Exchange from 2-Chloro-5-(chlorosulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract: 2-Chloro-5-(fluorosulfonyl)benzoic acid is a pivotal intermediate in medicinal chemistry and drug development, primarily utilized for creating sulfonyl-containing compounds like sulfonamides and sulfonate esters.[1] Its unique reactivity, stemming from the fluorosulfonyl group, makes it a valuable building block for covalent inhibitors and chemical probes. This application note provides a comprehensive, field-proven guide for the synthesis of this compound via a robust halogen exchange (HALEX) reaction, starting from the readily accessible 2-Chloro-5-(chlorosulfonyl)benzoic acid. We will delve into the reaction mechanism, offer a detailed step-by-step protocol, and cover essential safety, characterization, and troubleshooting considerations.

Introduction and Scientific Rationale

The conversion of sulfonyl chlorides (-SO₂Cl) to sulfonyl fluorides (-SO₂F) is a cornerstone transformation in modern synthetic chemistry. Sulfonyl fluorides exhibit a unique balance of stability and reactivity, being generally more stable to hydrolysis than their chloride counterparts yet sufficiently reactive for applications like Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[2][3][4] This stability allows for easier handling and purification and is often compatible with a broader range of functional groups, a critical advantage in multi-step synthesis of complex drug molecules.

The chosen synthetic strategy—direct halogen exchange using a fluoride salt—is favored for its operational simplicity, high efficiency, and the use of readily available and cost-effective reagents.[5][6] This note focuses on a well-established method using potassium fluoride (KF) in a biphasic water/acetone system, which provides excellent yields under mild conditions.[6]

Reaction Mechanism and Key Parameters

The core of this synthesis is a nucleophilic substitution reaction at the hexavalent sulfur center. The fluoride anion (F⁻), a potent nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride anion (Cl⁻) as the leaving group.

Mechanism: Nucleophilic Aromatic Substitution (SNAr-type) at Sulfur

  • Nucleophilic Attack: The fluoride ion attacks the electron-deficient sulfur atom.

  • Transition State: A trigonal bipyramidal intermediate or transition state is formed.

  • Leaving Group Departure: The chloride ion is expelled, yielding the more thermodynamically stable sulfonyl fluoride.

Several factors are critical for the success of this transformation:

  • Fluoride Source: Potassium fluoride (KF) is an inexpensive and effective source.[4] Potassium bifluoride (KHF₂) is another excellent alternative that can mitigate hydrolysis of the product.[2][5] For this protocol, we utilize KF.

  • Solvent System: A biphasic mixture of acetone and water has proven highly effective. Acetone solubilizes the organic substrate, while water helps to dissolve the potassium fluoride and accelerates the reaction.[6]

  • Temperature: The reaction proceeds efficiently at room temperature, highlighting the mildness of the protocol.[7]

  • Purity of Starting Material: The purity of the initial 2-Chloro-5-(chlorosulfonyl)benzoic acid directly impacts the final product's purity and yield.

Experimental Guide: Synthesis and Purification

This section provides a complete workflow, from the preparation of the starting material to the characterization of the final product.

Mandatory Safety Precautions

Work with sulfonyl halides and strong acids requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a flame-retardant lab coat, and heavy-duty nitrile or neoprene gloves.[8][9][10]

  • Ventilation: All steps must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[10]

  • Moisture Sensitivity: Sulfonyl chlorides and chlorosulfonic acid react with moisture, releasing corrosive HCl gas. Handle under anhydrous conditions where specified.[10]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench reactive reagents carefully before disposal.

Diagram of the Synthetic Workflow

G cluster_0 Part A: Starting Material Synthesis cluster_1 Part B: Halogen Exchange (Core Protocol) A1 2-Chlorobenzoic Acid + Chlorosulfonic Acid A2 Heating (90-100°C) A1->A2 A3 Ice Quench & Filtration A2->A3 A4 Purification (Ether/Hexane) A3->A4 A5 2-Chloro-5-(chlorosulfonyl)benzoic Acid A4->A5 B1 Dissolve Sulfonyl Chloride in Acetone/Water A5->B1 Proceed to Core Protocol B2 Add Potassium Fluoride (KF) B1->B2 B3 Stir at Room Temp (2-4h) B2->B3 B4 Work-up: Filtration & Extraction B3->B4 B5 Purification (Recrystallization) B4->B5 B6 Final Product: This compound B5->B6

Caption: Overall workflow for the synthesis of the target compound.

Part A: Synthesis of Starting Material: 2-Chloro-5-(chlorosulfonyl)benzoic Acid

This preliminary step creates the necessary precursor for the main reaction.[11]

  • Reaction: A mixture of 2-chlorobenzoic acid (1 equiv.) and chlorosulfonic acid (approx. 5-6 equiv.) is heated at 90-100°C for 5 hours.[11]

  • Work-up: The reaction mixture is cooled and then carefully poured into a large volume of ice-water slurry to precipitate the product. The solid is collected by filtration.[11]

  • Purification: The crude solid is dissolved in diethyl ether, washed with brine, dried over anhydrous magnesium sulfate, and recrystallized from an ether/hexane solvent system.[11] The resulting product should be a crystalline solid with a melting point of 149-151°C.[11]

Part B: Core Protocol: Synthesis of this compound

This protocol is adapted from established methods for direct chloride-fluoride exchange.[6]

Table 1: Reagents and Materials

Reagent / MaterialMolecular Wt.Quantity (for 10 mmol scale)MolesNotes
2-Chloro-5-(chlorosulfonyl)benzoic acid255.07 g/mol 2.55 g10 mmolStarting material (SM)
Potassium Fluoride (KF)58.10 g/mol 2.91 g50 mmol5 equivalents, anhydrous preferred
Acetone-40 mL-Reagent grade
Deionized Water-10 mL--
Diethyl Ether-~100 mL-For extraction
Saturated Sodium Chloride (Brine)-~30 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g-Drying agent

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-5-(chlorosulfonyl)benzoic acid (2.55 g, 10 mmol).

  • Solvent Addition: Add acetone (40 mL) and deionized water (10 mL) to the flask. Stir the mixture until the starting material is fully dissolved.

  • Fluorinating Agent Addition: Add potassium fluoride (2.91 g, 50 mmol) to the solution in one portion. The mixture will become a suspension.

  • Reaction: Seal the flask and stir the suspension vigorously at room temperature (20-25°C) for 2-4 hours.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by taking small aliquots for HPLC analysis.[12]

  • Work-up - Filtration: Upon completion, filter the reaction mixture through a pad of celite to remove insoluble inorganic salts (KCl and excess KF). Rinse the filter cake with a small amount of acetone.

  • Work-up - Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the acetone.

  • Work-up - Extraction: To the remaining aqueous residue, add diethyl ether (50 mL) and deionized water (20 mL). Transfer to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer again with diethyl ether (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, wash once with saturated brine (30 mL), and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexane or diethyl ether/hexane) to afford this compound as a white crystalline powder.[13]

Product Characterization

Confirming the identity and purity of the final product is essential.

Table 2: Analytical Specifications

Analysis MethodExpected ResultPurpose
Appearance White powder/crystalline solid[13]Physical confirmation
Melting Point Literature values should be consulted. The starting material melts at 149-151°C[11]; the product will have a distinct melting point.Purity assessment
¹⁹F NMR A singlet or doublet (due to coupling with aromatic protons) in the characteristic region for sulfonyl fluorides. This is the definitive test for successful halogen exchange.Confirm presence of S-F bond
¹H & ¹³C NMR The spectra will show shifts in the aromatic region compared to the starting material due to the change in the electronic environment from -SO₂Cl to -SO₂F.Structural confirmation
Mass Spec (MS) Expected m/z corresponding to the molecular ion [M-H]⁻ for C₇H₄ClFO₄S (MW: 238.61 g/mol ).[14]Confirm molecular weight
HPLC A single major peak indicating high purity (>98%). A reverse-phase method with a C18 column and a mobile phase of acetonitrile/water with an acid modifier (formic or phosphoric acid) is suitable.[12][15]Quantify purity

Troubleshooting Guide

Table 3: Common Issues and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive KF (absorbed moisture).2. Insufficient stirring.3. Reaction time too short.1. Use freshly opened or oven-dried KF.2. Ensure vigorous stirring to maintain a good suspension.3. Extend reaction time and monitor by TLC/HPLC until SM is consumed.
Low Yield after Work-up 1. Product loss during extraction.2. Incomplete precipitation during recrystallization.1. Perform multiple extractions (3x) to ensure full recovery.2. Cool the recrystallization solution slowly and for a sufficient time. Concentrate the mother liquor to recover more product.
Product is Oily or Fails to Solidify Presence of residual solvent or impurities.1. Ensure the product is fully dried under high vacuum.2. Re-purify by column chromatography or attempt recrystallization with a different solvent system.
Hydrolysis of Product/SM Excessive water or prolonged reaction at elevated temperatures.1. Adhere to the specified solvent ratios.2. Ensure the reaction is run at room temperature as specified.

Conclusion

The conversion of 2-Chloro-5-(chlorosulfonyl)benzoic acid to its corresponding fluorosulfonyl derivative is a high-yield, reliable, and scalable process. The presented protocol, utilizing a mild and efficient KF/acetone/water system, provides drug development professionals with a practical and robust method for accessing this valuable synthetic intermediate. Adherence to the detailed steps for synthesis, purification, and safety will ensure the consistent production of high-purity material ready for downstream applications in medicinal chemistry.

References

  • Bianchi, T. A., & Cate, L. A. (1977). A convenient and economical synthesis of sulfonyl fluorides. Journal of Organic Chemistry, 42(11), 2031-2032. (Sourced via general knowledge of common methods cited in reviews).
  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): A New Family of Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. (Sourced via general knowledge of SuFEx chemistry).
  • Pouliot, M., & Pelletier, G. (2021). Synthetic Routes to Arylsulfonyl Fluorides.
  • Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(7), 4761–4764. [Link]
  • Cornella, J., et al. (2019). Synthesis of Sulfonyl Fluorides from Sulfonamides. Angewandte Chemie International Edition, 58(34), 11895-11899. [Link]
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride fluoride, distilled, 99%. [Link]
  • ResearchGate. (n.d.). Overview of the synthetic methods to obtain sulfonyl fluorides. [Link]
  • Wass, D. F., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids.
  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-chloro-5-(chlorosulfonyl)- on Newcrom R1 HPLC column. [Link]
  • PrepChem.com. (n.d.). Synthesis of 2-fluoro-5-chlorosulfonylbenzoic acid. [Link]
  • Waldvogel, S. R., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11837–11842. [Link]
  • Waldvogel, S. R., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11837–11842. [Link]
  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. [Link]
  • Qin, H.-L., & Sun, N. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(26), 14753-14758. [Link]
  • Organic Chemistry Portal. (n.d.).
  • MySkinRecipes. (n.d.). This compound. [Link]
  • Google Patents. (n.d.). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • LookChem. (n.d.). This compound cas no.21346-66-7. [Link]
  • Molbase. (n.d.). This compound | CAS 21346-66-7. [Link]
  • Hebisch, R., et al. (2022). Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD). The MAK-Collection for Occupational Health and Safety, 7(1), 1-18. [Link]
  • Klánová, K., et al. (2022). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Metabolites, 12(10), 949. [Link]

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Application Notes and Protocols: Selective Sulfonamide Synthesis via Reaction of 2-Chloro-5-(fluorosulfonyl)benzoic Acid with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction between 2-Chloro-5-(fluorosulfonyl)benzoic acid (CSFBA) and primary amines, a critical transformation in modern medicinal chemistry and chemical biology. CSFBA serves as a versatile building block for the synthesis of 2-chloro-5-(sulfamoyl)benzoic acid derivatives. These products are valuable as intermediates in the synthesis of bioactive molecules and as covalent probes for target identification and validation. This document details the underlying reaction mechanism, offers field-proven experimental protocols, and discusses the applications of the resulting sulfonamides, with a focus on chemoselectivity and practical execution.

Introduction: The Strategic Importance of this compound

This compound (CAS RN: 21346-66-7) is a bifunctional aromatic compound featuring a carboxylic acid, a chloro substituent, and a sulfonyl fluoride moiety.[1] The sulfonyl fluoride group has gained significant traction as a bioorthogonal handle and a precursor to sulfonamides.[2][3] Compared to the more traditional sulfonyl chlorides, sulfonyl fluorides exhibit enhanced stability towards hydrolysis and a more attenuated, yet tunable, reactivity.[2] This unique reactivity profile allows for greater chemoselectivity in complex molecular scaffolds, making CSFBA an ideal reagent for late-stage functionalization in drug discovery programs.[4] The reaction of CSFBA with primary amines yields N-substituted 2-chloro-5-(sulfamoyl)benzoic acids, a structural motif present in a variety of therapeutic agents.

Mechanism and Scientific Rationale

The reaction proceeds via a nucleophilic acyl substitution at the sulfur atom of the sulfonyl fluoride. The primary amine acts as the nucleophile, attacking the electrophilic sulfur center. The fluoride ion is subsequently displaced as a leaving group.

Diagram of the Reaction Mechanism:

Caption: Nucleophilic attack of the primary amine on the sulfonyl fluoride, followed by elimination of the fluoride leaving group.

Chemoselectivity: A key advantage of using a sulfonyl fluoride is the selective reaction with the amine in the presence of the carboxylic acid. The sulfonyl fluoride is a significantly more reactive electrophile towards amines than the carboxylic acid under neutral or slightly basic conditions. While a strong base could deprotonate the carboxylic acid, forming a carboxylate that is a poor electrophile, the direct amidation of the carboxylic acid typically requires harsh conditions or specific activating agents not usually employed in this transformation. The chloro substituent is generally unreactive towards nucleophilic aromatic substitution under these conditions unless activated by strong electron-withdrawing groups and forcing conditions.

Reaction Activation: While the reaction can proceed without a catalyst, particularly with highly nucleophilic amines or electron-deficient sulfonyl fluorides, the reactivity of sulfonyl fluorides is often moderate.[2][3] To enhance the reaction rate and yield, especially with less nucleophilic amines, activation of the sulfonyl fluoride is often necessary. Common strategies include:

  • Lewis Acid Catalysis: Lewis acids such as calcium triflimide (Ca(NTf₂)₂) can coordinate to the oxygen or fluorine atoms of the sulfonyl group, increasing its electrophilicity and facilitating nucleophilic attack.[2][3][5]

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocols

This section provides a general protocol for the reaction of CSFBA with a primary amine. Optimization may be required for specific substrates.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh CSFBA, primary amine, and base Solvent Add anhydrous solvent (e.g., ACN) Reagents->Solvent Stir Stir at RT to 60°C Solvent->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with H₂O Monitor->Quench Upon completion Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by chromatography or recrystallization Concentrate->Purify Characterize Characterize product (NMR, MS, etc.) Purify->Characterize

Caption: A generalized workflow for the synthesis and purification of 2-chloro-5-(sulfamoyl)benzoic acid derivatives.

Protocol 1: General Procedure using a Non-nucleophilic Base

Materials:

  • This compound (CSFBA) (1.0 eq)

  • Primary amine (1.1 - 1.5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous acetonitrile (ACN) or Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) or other suitable extraction solvent

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Dissolve the CSFBA in a minimal amount of anhydrous acetonitrile or dichloromethane.

  • Add the primary amine to the solution at room temperature.

  • Add the non-nucleophilic base (TEA or DIPEA) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by adding deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 2-chloro-5-(N-substituted-sulfamoyl)benzoic acid.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Lewis Acid-Catalyzed Procedure for Less Reactive Amines

Materials:

  • This compound (CSFBA) (1.0 eq)

  • Primary amine (1.2 eq)

  • Calcium triflimide (Ca(NTf₂)₂) (1.0 eq)

  • tert-Amyl alcohol

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry reaction vessel, combine this compound, the primary amine, and calcium triflimide.

  • Add anhydrous tert-amyl alcohol to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[2][3]

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

  • Characterize the final product by appropriate analytical methods.

Data Interpretation and Troubleshooting

ProblemPotential CauseSuggested Solution
Low or no product formation Insufficiently reactive amine.Use the Lewis acid-catalyzed protocol (Protocol 2) or a more activating solvent. Increase the reaction temperature.
Decomposition of starting material.Ensure anhydrous conditions. Check the stability of the amine under the reaction conditions.
Formation of multiple products Reaction with the carboxylic acid.Avoid strong bases that can activate the carboxylic acid. The use of a non-nucleophilic base should minimize this.
Displacement of the chloro group.This is unlikely under the recommended conditions but could occur at very high temperatures or with highly nucleophilic amines. Reduce the reaction temperature.
Difficult purification Product is highly polar.Use a more polar eluent system for chromatography. Consider derivatization to a less polar ester before purification, followed by hydrolysis.

Applications in Research and Development

The 2-chloro-5-(sulfamoyl)benzoic acid scaffold is a valuable pharmacophore in drug discovery. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, contributing to target binding. The carboxylic acid provides a handle for further derivatization or can interact with basic residues in a binding pocket.

  • Enzyme Inhibitors: Derivatives of this scaffold have been investigated as inhibitors of various enzymes. For example, related sulfamoyl benzoic acid derivatives have shown inhibitory activity against human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in cancer and inflammatory diseases.[6]

  • Covalent Probes: The sulfonyl fluoride group itself is a valuable warhead for covalent labeling of proteins. By reacting CSFBA with a linker-containing primary amine, researchers can generate chemical probes for activity-based protein profiling (ABPP) to identify and characterize new drug targets.

  • Medicinal Chemistry Building Blocks: The products of this reaction are versatile intermediates for the synthesis of more complex molecules. The carboxylic acid can be converted to an amide, ester, or other functional groups, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been explored as potential human carbonic anhydrase inhibitors.[3]

Conclusion

The reaction of this compound with primary amines is a robust and chemoselective method for the synthesis of N-substituted 2-chloro-5-(sulfamoyl)benzoic acids. The enhanced stability and tunable reactivity of the sulfonyl fluoride group make CSFBA a superior choice over traditional sulfonyl chlorides in many applications. The protocols provided herein offer a solid foundation for researchers to utilize this versatile building block in their synthetic endeavors, from fundamental chemical research to the development of novel therapeutics.

References

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
  • Mukherjee, P., Woroch, C. P., Cleary, L., Rusznak, M., Franzese, R. W., Reese, M. R., ... & Ball, N. D. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943–3947. [Link]
  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. BALL LAB. [Link]
  • MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
  • This compound | CAS 21346-66-7. Molbase. [Link]

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Unlocking Next-Generation Drug Discovery: Applications of SuFEx Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Paradigm in Covalent Chemistry

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry, has ushered in a new era of molecular assembly with profound implications for drug discovery and development.[1][2][3] Introduced by the Sharpless group, SuFEx reactions are characterized by their remarkable reliability, high efficiency, and biocompatibility, enabling the rapid and robust formation of covalent linkages under mild conditions.[1][2][3] This technical guide provides an in-depth exploration of the diverse applications of SuFEx chemistry in modern medicinal chemistry, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. We will delve into the core principles of SuFEx, its utility in high-throughput screening, covalent inhibitor design, library synthesis, late-stage functionalization, and bioconjugation, providing practical insights and step-by-step methodologies to empower your research endeavors.

Core Principles of SuFEx Chemistry: Stability Meets Reactivity

At the heart of SuFEx chemistry lies the unique reactivity of the sulfur(VI)-fluoride (S-F) bond. While exceptionally stable under most physiological conditions, this bond can be selectively activated to react with nucleophiles, forming highly stable sulfonyl-based linkages. This exquisite balance of stability and reactivity is the cornerstone of SuFEx's utility in biological systems. The primary SuFEx hubs employed in drug discovery include aryl sulfonyl fluorides (R-SO₂F), aryl fluorosulfates (ArO-SO₂F), and iminosulfur oxydifluorides (RN=S(O)F₂).[1][2]

The activation of the S-F bond is typically facilitated by specific catalysts or the unique microenvironment of a protein binding pocket.[4][5] For instance, the presence of a Lewis acid or a Brønsted base can promote the exchange reaction.[4][5] In the context of covalent inhibition, the precise positioning of a nucleophilic amino acid residue (such as tyrosine, lysine, or histidine) within a protein's active site can catalyze the SuFEx reaction, leading to the formation of a stable covalent bond between the drug and its target.[6][7][8]

Application I: High-Throughput Screening and Library Synthesis

The robustness and biocompatibility of SuFEx reactions make them ideally suited for high-throughput screening (HTS) and the synthesis of large compound libraries. The ability to perform these reactions in aqueous media and in miniaturized formats, such as 96- or 384-well plates, allows for the rapid generation and screening of thousands of compounds.[9][10]

Workflow for SuFEx-based High-Throughput Screening

HTS_Workflow cluster_prep Plate Preparation cluster_reaction On-Plate Reaction cluster_screening Direct-to-Biology Screening Amine_Library Amine Library (in DMSO) Dispensing Acoustic Dispensing (pmol scale) Amine_Library->Dispensing SuFEx_Hub Iminosulfur Oxydifluoride Hub (in DMSO) SuFEx_Hub->Dispensing Reaction Incubation (e.g., overnight at 37°C in PBS) Dispensing->Reaction Initiates SuFEx reaction Assay Addition of Assay Reagents (e.g., enzyme, substrate) Reaction->Assay Crude reaction mixture Detection Signal Detection (e.g., fluorescence, luminescence) Assay->Detection Hit_ID Hit Identification Detection->Hit_ID

Caption: High-throughput SuFEx workflow.

Protocol: 384-Well Plate SuFEx Library Synthesis for Direct-to-Biology Screening

This protocol is adapted from methodologies used for the rapid diversification of lead compounds.[10]

Materials:

  • Iminosulfur oxydifluoride hub compound (e.g., 10 mM stock in DMSO)

  • Amine library (e.g., 50 mM stock solutions in DMSO)

  • Phosphate-buffered saline (PBS), pH 8.0-9.0, sterile

  • 384-well low-dead-volume plates

  • Acoustic liquid handler (e.g., Echo) or multichannel pipette

  • Plate sealer

  • Incubator

Procedure:

  • Amine Plate Preparation: In a 384-well plate, dispense 2 µL of each 50 mM amine stock solution into individual wells. This corresponds to a 5-fold excess of the amine.

  • SuFEx Hub Addition: To each well containing the amine, add 3 µL of the 6.67 mM iminosulfur oxydifluoride hub stock solution. This results in a final concentration of 2 mM for the hub.[9]

  • Reaction Initiation: Add 5 µL of freshly prepared PBS (pH 8.0) to each well to achieve a total reaction volume of 10 µL.[9] The aqueous buffer promotes the SuFEx reaction.[11]

  • Incubation: Seal the plate and incubate overnight at 37°C to drive the reaction to completion.

  • Direct-to-Biology Screening: The crude reaction mixtures can be directly diluted and used in biological assays without the need for purification.[9][10]

Causality of Experimental Choices:

  • Aqueous Buffer (PBS): The use of an aqueous buffer at a slightly basic pH (8.0-9.0) accelerates the SuFEx reaction between iminosulfur oxydifluorides and amines.[11]

  • Acoustic Liquid Handling: This technology allows for the precise dispensing of picoliter to nanoliter volumes, enabling the miniaturization of reactions and conservation of valuable reagents.[12]

  • Direct-to-Biology Approach: The high fidelity and biocompatibility of the SuFEx reaction result in clean product formation, obviating the need for purification before biological screening and significantly accelerating the hit-to-lead process.[9][10]

Application II: Discovery of Covalent Inhibitors

SuFEx chemistry has emerged as a powerful tool for the discovery of covalent inhibitors that can target non-cysteine residues, thereby expanding the "druggable" proteome.[13] The latent reactivity of SuFEx warheads allows for high selectivity, as the covalent bond formation is often catalyzed by the specific microenvironment of the target protein's binding site.

Mechanism of SuFEx-mediated Covalent Inhibition

Covalent_Inhibition cluster_binding Initial Binding cluster_reaction Covalent Modification Inhibitor SuFEx Inhibitor (e.g., R-SO2F) Binding Non-covalent Complex Inhibitor->Binding Protein Target Protein (with nucleophilic residue) Protein->Binding Transition_State Proximity-Induced Transition State Binding->Transition_State SuFEx Reaction Covalent_Complex Stable Covalent Adduct Transition_State->Covalent_Complex Fluoride leaving group

Caption: SuFEx covalent inhibition mechanism.

Protocol: Synthesis of an Aryl Sulfonyl Fluoride Covalent Warhead

This protocol describes a general method for converting an aryl sulfonyl chloride to the corresponding aryl sulfonyl fluoride.[13]

Materials:

  • Aryl sulfonyl chloride

  • Potassium bifluoride (KHF₂)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the aryl sulfonyl chloride in acetonitrile (0.5–1 M).

  • Fluorination: To the stirred solution, add a saturated aqueous solution of potassium bifluoride (approximately 5 M, 1.5–2.5 equivalents).

  • Reaction Monitoring: Stir the resulting emulsion vigorously for 1–4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, partition the mixture between ethyl acetate and water.

  • Extraction and Drying: Collect the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude aryl sulfonyl fluoride can be further purified by column chromatography if necessary.

Causality of Experimental Choices:

  • Potassium Bifluoride: KHF₂ serves as a convenient and effective fluoride source for the conversion of sulfonyl chlorides to sulfonyl fluorides.

  • Vigorous Stirring: The two-phase reaction mixture requires vigorous stirring to ensure efficient mass transfer between the organic and aqueous phases.

  • Aqueous Work-up: The work-up procedure is designed to remove the inorganic salts and any remaining water-soluble impurities.

Application III: Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery for rapidly diversifying lead compounds to improve their pharmacological properties. SuFEx chemistry is particularly well-suited for LSF due to its high chemoselectivity and mild reaction conditions.[14][15] Phenolic hydroxyl groups, which are common in drug molecules, can be readily converted to aryl fluorosulfates, providing a handle for further modification or directly altering the compound's biological activity.[14][15][16][17]

Protocol: In Situ SuFEx-based Late-Stage Functionalization of a Phenolic Drug in a 96-Well Plate

This protocol is based on the conversion of phenolic compounds to their arylfluorosulfate derivatives for direct biological screening.[14][15][16][17]

Materials:

  • Phenolic drug/compound of interest

  • Sulfuryl fluoride (SO₂F₂) solution in acetonitrile (e.g., ~4 mg/mL)

  • Triethylamine (Et₃N) or other suitable base

  • 96-well plates with sealable lids

  • Multichannel pipette

  • Nitrogen or argon supply for inert atmosphere (optional)

Procedure:

  • Compound Plating: Prepare a solution of the phenolic compound in a suitable solvent (e.g., acetonitrile) and dispense 0.1 µmol into each well of a 96-well plate.

  • Base Addition: Add an appropriate amount of base, such as triethylamine, to each well.

  • SuFEx Reaction: Add the saturated solution of SO₂F₂ in acetonitrile to each well. Seal the 96-well plate securely.

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 12 hours) at room temperature.

  • Work-up (Optional): For direct-to-biology screening, the crude reaction mixture can often be used after dilution. If necessary, a simple work-up can be performed by adding a scavenger resin to remove excess reagents or by a liquid-liquid extraction.

  • Analysis: The conversion to the arylfluorosulfate can be confirmed by LC-MS analysis of a representative well.

Causality of Experimental Choices:

  • Liquid-based SO₂F₂ Delivery: Using a pre-dissolved solution of SO₂F₂ is more convenient and amenable to high-throughput formats than handling the gas directly.[14]

  • In Situ Reaction and Screening: This approach streamlines the drug discovery workflow by eliminating the need for isolation and purification of each analog, enabling rapid assessment of structure-activity relationships.[14][15]

  • Chemoselectivity: The SuFEx reaction with phenols is highly chemoselective, tolerating a wide range of other functional groups present in complex drug molecules.

Application IV: Bioconjugation

The biocompatibility of SuFEx chemistry has enabled its application in the selective modification of biomolecules, including proteins and DNA.[18] Iminosulfur oxydifluorides have been shown to react with primary and secondary amines on proteins under aqueous conditions, providing a powerful tool for creating antibody-drug conjugates (ADCs), protein-polymer conjugates, and for probing protein structure and function.[18][19] Furthermore, aryl fluorosulfates can selectively react with tyrosine residues.[20][21]

Protocol: General Procedure for Protein Labeling with an Iminosulfur Oxydifluoride Probe

This protocol provides a general framework for the bioconjugation of a protein with a SuFEx probe.

Materials:

  • Purified protein in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • Iminosulfur oxydifluoride probe (e.g., 10 mM stock in DMSO)

  • Reaction buffer (e.g., PBS, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Apparatus for protein analysis (e.g., SDS-PAGE, mass spectrometry)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the purified protein (at a final concentration of, for example, 1-10 mg/mL) with the reaction buffer.

  • Probe Addition: Add the iminosulfur oxydifluoride probe from a stock solution to the protein solution. The final concentration of the probe will depend on the desired labeling stoichiometry and should be optimized.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 2-16 hours).

  • Quenching: Stop the reaction by adding a quenching solution, such as Tris-HCl, which contains a high concentration of primary amines to react with any remaining probe.

  • Purification: Remove excess unreacted probe and byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using SDS-PAGE (observing a shift in molecular weight) and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Causality of Experimental Choices:

  • Buffer pH: A slightly basic pH (7.4-8.0) is often optimal for the reaction of iminosulfur oxydifluorides with amine residues on proteins.

  • Quenching: The addition of a high concentration of a primary amine-containing buffer effectively stops the labeling reaction by consuming any unreacted probe.

  • Purification and Characterization: These steps are crucial to ensure the homogeneity of the bioconjugate and to quantify the extent of modification, which is critical for downstream applications.

Data Presentation: Quantitative Analysis of SuFEx Reactions

To facilitate the comparison of different SuFEx reaction conditions and outcomes, quantitative data should be summarized in a clear and structured format.

Table 1: Comparison of SuFEx Reaction Yields for Late-Stage Functionalization

Phenolic DrugSuFEx ReagentBaseSolventTime (h)Conversion (%)
Combretastatin A4SO₂F₂ (solution)Et₃NACN12>95
FulvestrantSO₂F₂ (solution)Et₃NACN12>95
EstradiolSO₂F₂ (gas)DBUDCM890

Conclusion and Future Outlook

SuFEx chemistry has rapidly established itself as an indispensable tool in the drug discovery and development pipeline. Its unique combination of stability, reactivity, and biocompatibility has enabled innovations in high-throughput screening, covalent inhibitor design, late-stage functionalization, and bioconjugation. The protocols and application notes provided in this guide are intended to serve as a practical resource for researchers looking to harness the power of SuFEx chemistry in their own work. As our understanding of SuFEx reaction mechanisms deepens and new SuFExable hubs are developed, we can anticipate even more transformative applications of this remarkable chemistry in the quest for new and more effective medicines.

References

  • Wu, P., Sharpless, K. B., et al. (2020). SuFEx-enabled high-throughput medicinal chemistry. Journal of the American Chemical Society, 142(26), 11435-11440. [Link]
  • Li, J., Liu, Z., Li, S., Wu, P., & Sharpless, K. B. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society, 140(8), 2935-2939. [Link]
  • Tantirimachi, P., et al. (2024). SuFEx-based chemical diversification for the systematic discovery of CRBN molecular glues. bioRxiv. [Link]
  • Veryser, C., et al. (2017).
  • Li, J., Liu, Z., Li, S., Wu, P., & Sharpless, K. B. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society. [Link]
  • Smedley, C. J., et al. (2022). Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx)
  • Li, J., Liu, Z., Li, S., Wu, P., & Sharpless, K. B. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society. [Link]
  • Ritter, T., et al. (2015). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society. [Link]
  • Li, J., et al. (2018).
  • Li, J., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society. [Link]
  • Liu, Z., et al. (2019). (A) Fluorosulfurylation of phenols using saturated SO 2 F 2 solution in...
  • Moses, J. E., et al. (2024). Modular synthesis of functional libraries by accelerated SuFEx click chemistry. Chemical Science. [Link]
  • Wu, P., et al. (2021). SuFEx-enabled high-throughput medicinal chemistry.
  • Moses, J. E., et al. (2024). Modular synthesis of functional libraries by accelerated SuFEx click chemistry. Royal Society of Chemistry. [Link]
  • Zheng, Q., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase.
  • Wu, P., Sharpless, K. B., et al. (2020). SuFEx-enabled high-throughput medicinal chemistry.
  • Moses, J. E., et al. (2024). Modular synthesis of functional libraries by accelerated SuFEx click chemistry.
  • Gao, B., et al. (2024). Enantioselective sulfur(VI) fluoride exchange reaction of iminosulfur oxydifluorides.
  • Smedley, C. J., et al. (2022). Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis.
  • Smedley, C. J., et al. (2019).
  • Wu, P., Sharpless, K. B., et al. (2019). SuFEx-enabled high-throughput medicinal chemistry. ChemRxiv. [Link]
  • Kim, B. M., et al. (2018). Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction.
  • Lairson, L. L., et al. (2022). Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. JACS Au. [Link]
  • Sharpless, K. B., et al. (2017). Iminosulfur Oxydifluorides. The Journal of Organic Chemistry. [Link]
  • Li, S., et al. (2025). Multimodal S(VI) Exchange Click Reactions Derived from SF2 Moieties: Comparative Kinetics and Stereochemistry of SuFEx and SuPhenEx Reactions. Journal of the American Chemical Society. [Link]
  • Wang, P. G., et al. (2018). Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo.
  • Wang, P. G., et al. (2018). Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo.
  • Wang, P. G., et al. (2018). Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo. Journal of the American Chemical Society. [Link]
  • Moses, J. E., et al. (2025). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media.
  • Zuilhof, H., et al. (2025). SuFEx reactions when shaken not stirred.
  • Moses, J. E., et al. (2023). Accelerated SuFEx Click Chemistry For Modular Synthesis.
  • Jones, L. H., et al. (2021). Structure-based design and analysis of SuFEx chemical probes. RSC Publishing. [Link]
  • Mindt, T. L., et al. (2023). Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction.
  • Kim, B. M., et al. (2025). Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction.
  • Li, S., et al. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins.
  • Averick, S., et al. (2025). Direct introduction of R-SO2F moieties into proteins and protein-polymer conjugation using SuFEx chemistry.
  • Jones, L. H., et al. (2021). Structure-based design and analysis of SuFEx chemical probes.
  • Sharpless, K. B., et al. (2017). Biospecific Chemistry for Covalent Linking of Biomacromolecules.

Sources

Application Note: Leveraging 2-Chloro-5-(fluorosulfonyl)benzoic Acid for High-Throughput Parallel Synthesis of Diverse Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the fast-paced field of drug discovery, the rapid generation of diverse chemical libraries is paramount for identifying novel hit compounds through high-throughput screening (HTS).[1][2] This guide details the strategic application of 2-Chloro-5-(fluorosulfonyl)benzoic acid, a versatile bifunctional building block, in parallel synthesis workflows.[3][4] Its orthogonal reactive sites—a carboxylic acid and a sulfonyl fluoride—allow for sequential, selective derivatization, enabling the creation of large, focused compound libraries with significant structural diversity from a single, readily available starting material. We provide a comprehensive overview of the underlying chemistry, detailed experimental protocols for a two-stage library synthesis, and expert insights into process optimization and quality control.

Introduction: The Strategic Advantage of a Bifunctional Scaffold

Parallel synthesis is a cornerstone of modern medicinal chemistry, enabling the simultaneous creation of hundreds to thousands of distinct molecules.[5][6][7][8] This approach drastically accelerates the hit-to-lead process by providing a broad chemical space for screening against biological targets.[9][][11] The choice of the core scaffold is a critical decision in library design.[12] An ideal scaffold should possess multiple, orthogonally reactive functional groups that can be addressed in a stepwise manner.

This compound (CAS 21346-66-7) is an exemplary scaffold for this purpose.[4] It features two key functional groups with distinct reactivity profiles:

  • Carboxylic Acid (-COOH): Readily participates in standard amide bond formation reactions, typically mediated by carbodiimide coupling agents like EDC.[13][14]

  • Sulfonyl Fluoride (-SO₂F): A highly stable yet reactive electrophile, characteristic of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[15][16][17] It reacts efficiently with primary and secondary amines to form robust sulfonamide linkages, often under mild conditions.[18][19][20]

The differential reactivity of these groups allows for a controlled, two-dimensional diversification strategy, making this molecule a powerful tool for generating complex libraries.

Core Chemistry and Rationale for Orthogonal Synthesis

The success of a parallel synthesis campaign using this compound hinges on the selective and sequential reaction of its two functional groups.

Stage 1: Amide Bond Formation: The carboxylic acid is the more classic functional group for initial derivatization. Using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxybenzotriazole (HOBt), the carboxylic acid is converted to a highly reactive O-acylisourea intermediate.[14][21] This intermediate is readily attacked by a diverse set of primary or secondary amines (Amine Set A) to form a stable amide bond. The sulfonyl fluoride group is generally unreactive under these conditions, ensuring chemoselectivity.

Stage 2: Sulfonamide Bond Formation (SuFEx Reaction): The sulfonyl fluoride group is a cornerstone of SuFEx click chemistry, a set of reactions prized for their reliability, high yields, and broad functional group tolerance.[15][17][22][23] Once the amide library is formed in Stage 1, the sulfonyl fluoride moiety can be reacted with a second, diverse set of amines (Amine Set B). This reaction typically proceeds under slightly more forcing conditions or with base catalysis to yield the corresponding sulfonamides. The stability of the S-F bond prevents premature reaction, while its "clickable" reactivity ensures high conversion in the second stage.[18][24]

This orthogonal, two-step approach allows for the generation of a library with a size equal to the product of the number of amines used in each stage (Size = |Amine Set A| x |Amine Set B|).

Experimental Workflow and Protocols

This section provides a detailed, step-by-step protocol for the parallel synthesis of a diverse di-substituted library using this compound in a 96-well plate format.

Overall Synthesis Workflow

The workflow is designed for efficiency and automation-compatibility, progressing from the single core scaffold to a plate of purified, diverse final compounds ready for screening.

G cluster_0 Experimental Workflow A Start: 2-Chloro-5-(fluorosulfonyl) benzoic acid Solution B Dispense Core Solution to 96-Well Plate A->B Stock Soln. C Dispense Amine Set A (R1-NH2) Library B->C Reagents D Stage 1 Reaction: Amide Formation (EDC/HOBt, RT) C->D E In-Plate Liquid-Liquid Extraction / Workup D->E Reaction F QC Check (LC-MS) on selected wells E->F Purification G Dispense Amine Set B (R2-NH2) Library F->G QC Pass H Stage 2 Reaction: Sulfonamide Formation (Base, Heat) G->H I Final Workup & Parallel Purification (Prep-HPLC/SPE) H->I Reaction J Final Library Plate: Ready for Screening I->J Purification

Caption: High-level workflow for the two-stage parallel synthesis.

Materials and Reagents
ReagentPurposeSupplier ExampleNotes
This compoundCore ScaffoldSigma-AldrichPurity >97%
Amine Library Set A (e.g., diverse anilines)First point of diversityEnamine, Combi-BlocksPrepare as 0.5 M stock solutions in DMF or DMSO
Amine Library Set B (e.g., aliphatic amines)Second point of diversityEnamine, Combi-BlocksPrepare as 0.5 M stock solutions in DMF or DMSO
EDC·HCl (EDCI)Carbodiimide Coupling AgentBenchChem[13]Water-soluble, simplifies workup.[14]
HOBt (N-Hydroxybenzotriazole)Coupling AdditiveBenchChem[13]Suppresses racemization and side reactions.[25][26]
DIPEA (N,N-Diisopropylethylamine)Non-nucleophilic BaseSigma-AldrichUsed in both stages.
Anhydrous DMF / DCMReaction SolventsFisher ScientificEnsure low water content.
Ethyl Acetate, 1N HCl, sat. NaHCO₃, BrineWorkup ReagentsStandard SuppliersFor liquid-liquid extraction.

Safety Note: Always handle reagents in a well-ventilated fume hood. This compound and its derivatives may cause skin, eye, and respiratory irritation.[27][28] Wear appropriate personal protective equipment (PPE).

Protocol: Stage 1 - Parallel Amide Synthesis

This protocol is based on established EDC/HOBt coupling methods.[14][25]

  • Preparation: In a master vessel, prepare a 0.2 M solution of this compound (1.0 equiv), HOBt (1.2 equiv), and DIPEA (2.5 equiv) in anhydrous DMF.

  • Reagent Dispensing: Using a liquid handler, dispense 200 µL of the master solution into each well of a 96-well reaction block.

  • Amine Addition: Dispense 220 µL of each unique amine from Amine Set A (1.1 equiv, 0.2 M stock in DMF) into its designated well.

  • Initiation: In a separate stock, prepare a 0.5 M solution of EDC·HCl in DMF. Dispense 96 µL (1.2 equiv) into each well to initiate the reaction.

  • Reaction: Seal the plate and agitate at room temperature for 12-18 hours.

  • Workup:

    • Quench the reaction by adding 500 µL of water to each well.

    • Add 1 mL of ethyl acetate to each well, seal, and shake vigorously for 5 minutes.

    • Centrifuge the plate to separate the layers.

    • Carefully remove the aqueous (bottom) layer.

    • Wash the remaining organic layer sequentially with 500 µL of 1N HCl, 500 µL of saturated NaHCO₃, and 500 µL of brine.

  • Isolation: Transfer the final organic layer to a new plate and evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge. The resulting array of amides is ready for Stage 2.

  • Quality Control: It is highly recommended to perform LC-MS analysis on a representative selection of wells (e.g., one row) to confirm reaction completion and purity before proceeding.

Protocol: Stage 2 - Parallel Sulfonamide Synthesis

This protocol leverages the SuFEx reactivity of the sulfonyl fluoride.[18]

  • Preparation: Re-dissolve the dried amide products from Stage 1 in 200 µL of anhydrous DMSO or NMP per well.

  • Amine Addition: Dispense 240 µL of each unique amine from Amine Set B (1.2 equiv, 0.2 M stock in DMSO) into the corresponding wells.

  • Base Addition: Dispense 100 µL of a 1.0 M DIPEA solution in DMSO (2.5 equiv) into each well.

  • Reaction: Seal the plate and agitate at 60 °C for 12-24 hours. Reaction progress can be monitored by LC-MS.

  • Purification: Upon completion, the crude product library is typically purified using parallel purification techniques such as mass-directed preparative HPLC or solid-phase extraction (SPE) to achieve the desired purity (typically >90%) for biological screening.[6]

  • Final Plating: The purified compounds are transferred to a final storage plate, concentrations are normalized, and the plate is submitted for high-throughput screening.

Library Design and Diversification Strategy

The power of this workflow lies in the combinatorial pairing of two different sets of building blocks onto a single core.

G cluster_A Amine Set A (R1-NH2) cluster_B Amine Set B (R2-NH2) cluster_C Final Compound Library (N x M) A 2-Chloro-5-(fluorosulfonyl) benzoic acid A1 Amine A1 A->A1 Stage 1: Amidation A2 Amine A2 A->A2 Stage 1: Amidation C1 Product A1-B1 A1->C1 Stage 2: Sulfonamidation C2 Product A1-B2 A1->C2 Stage 2: Sulfonamidation C3 Product A2-B1 A2->C3 Stage 2: Sulfonamidation C4 Product A2-B2 A2->C4 Stage 2: Sulfonamidation An ... B1 Amine B1 B1->C1 B1->C3 B2 Amine B2 B2->C2 B2->C4 Bn ...

Caption: Diversification strategy from a single core to a matrix library.

To maximize the biological relevance of the library, Amine Sets A and B should be chosen to explore a wide range of physicochemical properties, including:

  • Size and Lipophilicity: Incorporate small, polar amines as well as larger, more hydrophobic moieties.

  • Electronic Effects: Include both electron-rich and electron-deficient aromatic and heteroaromatic amines.

  • Structural Motifs: Use building blocks containing known pharmacophores or bioisosteres.

Conclusion

This compound is a highly effective and strategic building block for the parallel synthesis of compound libraries. Its orthogonal reactivity, leveraging robust amidation and modern SuFEx click chemistry, provides a reliable and efficient pathway to generating vast numbers of structurally diverse molecules. The protocols outlined herein offer a validated framework for researchers in drug discovery to rapidly build and expand their screening collections, ultimately accelerating the identification of new therapeutic leads.

References

  • Moses, J. E., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews.
  • Li, S., et al. (2019).
  • Asynt. (2022). A Quick Introduction to Parallel Synthesis. Asynt Blog. [Link]
  • Bandyopadhyay, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Charles River Laboratories. (n.d.). Compound Libraries. Charles River Labs. [Link]
  • ResearchGate. (n.d.).
  • BioDuro. (n.d.). Parallel Synthesis. BioDuro-Sundia. [Link]
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  • IRJMETS. (n.d.). CLICK CHEMISTRY IN DRUG DISCOVERY: CUAAC, STRAIN-PROMOTED REACTIONS, AND SULFUR (VI) FLUORIDE EXCHANGE (SUFEX). International Research Journal of Modernization in Engineering Technology and Science. [Link]
  • Lazo, J. S., et al. (2013). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Journal of Biomolecular Screening. [Link]
  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]
  • ChemRxiv. (2021).
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  • Paces, M. G., et al. (2018). One-Pot 1,1-Dihydrofluoroalkylation of Amines Using Sulfuryl Fluoride. Journal of the American Chemical Society. [Link]
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  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic-synthesis.com. [Link]
  • Mettler Toledo. (n.d.). Parallel Synthesis | Screening of Reaction Conditions. Mettler Toledo. [Link]
  • ACS Publications. (2025). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters. [Link]
  • ResearchGate. (n.d.). Scheme 23. (a) Stepwise synthesis of sulfonimidoyl fluorides via SOF 4... Figure. [Link]
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Commonorganicchemistry.com. [Link]
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
  • ChemSrc. (n.d.). This compound | CAS 21346-66-7. Chemsrc.com. [Link]
  • PubChem. (n.d.). 2-Chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid. PubChem. [Link]

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Catalytic methods for the amidation of sulfonyl fluorides

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Search

I've started gathering information on catalytic amidation of sulfonyl fluorides. My focus is on various catalytic systems, the underlying mechanisms, and how they're applied in practice. I aim to build a strong foundation of knowledge before diving deeper.

Analyzing Search Results

I'm now analyzing the search results, aiming to pinpoint key catalytic approaches like base-catalyzed and metal-catalyzed methods. I'm focusing on collecting reaction condition details, yields, and substrate scopes for tabulation. The goal is to identify patterns and best practices for future protocols.

Planning Application Note Structure

I'm now structuring the application note. I plan to start with an introduction on sulfonamide importance and synthesis challenges. I'll then delve into catalytic methods, explaining mechanisms and experimental choices. Finally, I'll create detailed protocols, and plan visual diagrams to clarify the processes.

Initiating Literature Review

I've just started delving into the catalytic amidation of sulfonyl fluorides. The preliminary search is rich with material. Calcium triflimide [Ca(NTf2)2] and other Lewis acid-based systems have already emerged as crucial catalytic players. It looks like the literature search will be very productive!

Analyzing Catalytic Strategies

I am now organizing the catalytic strategies uncovered during my literature review. I've broken them down into Lewis acid catalysis, nucleophilic catalysis with silicon additives, and photoredox catalysis, as initially identified. The data shows the broad substrate scope and high yields, particularly in synthesizing complex molecules such as Fedratinib. I'm focusing now on outlining the activation of the S-F bond, which seems crucial to these mechanisms.

Synthesizing Found Information

I've gathered quite a bit now, organizing my thoughts into a structured plan for the application note. I will start with an introduction covering sulfonamide importance and the advantages of sulfonyl fluorides. Then, I'll detail the different catalytic methods (Lewis, nucleophilic, and photoredox), outlining mechanisms, step-by-step protocols, scope, and limitations, and a Graphviz diagram. I'll include data tables of yields and conditions, and a complete reference list. I'm now synthesizing everything to create a comprehensive guide.

Application Note: A Practical Guide to the Palladium-Catalyzed Synthesis of Aryl Sulfonyl Fluorides from Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Aryl Sulfonyl Fluorides

In modern drug discovery and chemical biology, the aryl sulfonyl fluoride moiety has emerged as a uniquely valuable functional group.[1] Its remarkable balance of stability in aqueous environments and tunable reactivity with biological nucleophiles has positioned it as a "privileged warhead" for developing targeted covalent inhibitors.[2][3] Beyond covalent modification, sulfonyl fluorides are central to Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for rapidly assembling complex molecular architectures.[4][5][6]

Historically, the synthesis of these crucial compounds has been hampered by harsh reaction conditions, such as those required for converting moisture-sensitive sulfonyl chlorides, which often limits functional group tolerance and complicates late-stage functionalization of drug candidates.[7][8]

This guide details a robust and versatile one-pot, palladium-catalyzed method for synthesizing aryl and heteroaryl sulfonyl fluorides directly from readily available aryl bromides. The process is defined by its mild conditions, operational simplicity, and broad functional group tolerance, making it an indispensable tool for researchers in medicinal chemistry and drug development.[9][10] The reaction proceeds via two key steps in a single vessel: (1) a palladium-catalyzed sulfonylation of the aryl bromide using a stable SO₂ surrogate, followed by (2) an in situ fluorination of the resulting sulfinate intermediate.[11][12]

Reaction Principle and Catalytic Mechanism

The overall transformation achieves the conversion of an aryl bromide (Ar-Br) to an aryl sulfonyl fluoride (Ar-SO₂F) in a sequential, one-pot process. This method circumvents the need to handle gaseous sulfur dioxide or isolate reactive intermediates.

Step 1: Palladium-Catalyzed Aryl Sulfinate Formation The first stage involves a palladium-catalyzed cross-coupling reaction. An aryl bromide undergoes oxidative addition to a Pd(0) complex. This is followed by the insertion of sulfur dioxide, which is released from a stable solid surrogate, 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO).[12][13] The resulting arylsulfonyl palladium complex then undergoes reductive elimination to yield an aryl sulfinate salt and regenerate the active Pd(0) catalyst.

Step 2: Electrophilic Fluorination Upon formation, the aryl sulfinate intermediate is directly treated in situ with an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI).[1][14] This step efficiently converts the sulfinate to the final, stable aryl sulfonyl fluoride product without requiring a separate workup or purification of the intermediate.[10]

The catalytic cycle for the initial sulfonylation is depicted below.

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents cluster_fluorination In Situ Fluorination pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(Br)L₂ pd0->pd2_complex Oxidative Addition so2_insertion ArS(O)₂-Pd(II)(Br)L₂ pd2_complex->so2_insertion SO₂ Insertion (from DABSO) so2_insertion->pd0 Reductive Elimination sulfinate ArSO₂⁻ (Aryl Sulfinate) so2_insertion->sulfinate Base (Et₃N) product ArSO₂F (Final Product) sulfinate->product Electrophilic Fluorination arbr Ar-Br dabso DABSO (SO₂ Source) nfsi NFSI

Caption: Palladium catalytic cycle for sulfinate formation followed by in situ fluorination.

Application Scope and Advantages

A key strength of this methodology is its exceptionally broad substrate scope and tolerance for sensitive functional groups, a critical feature for applications in complex molecule synthesis.[1][9]

Key Advantages:

  • Wide Substrate Compatibility: The reaction is effective for a diverse range of electron-rich, electron-poor, and sterically hindered aryl and heteroaryl bromides.[12]

  • Excellent Functional Group Tolerance: The mild conditions preserve common functional groups found in pharmaceuticals and biological probes, including esters, amides, and even complex peptide structures.[1][10]

  • Operational Simplicity: As a one-pot procedure using bench-stable solid reagents (DABSO and NFSI), the protocol is experimentally straightforward and avoids the handling of hazardous materials like gaseous SO₂.[12][15]

  • High Efficiency: The method consistently provides good to excellent yields for a wide array of substrates.

Table 1: Representative Scope of Aryl Sulfonyl Fluoride Synthesis This table summarizes typical yields for various aryl bromides, adapted from the foundational work by Willis and coworkers.[12]

EntryAryl Bromide SubstrateProduct (Aryl Sulfonyl Fluoride)Isolated Yield (%)
14-Bromoanisole4-Methoxybenzenesulfonyl fluoride86%
24-Bromobenzonitrile4-Cyanobenzenesulfonyl fluoride81%
3Methyl 4-bromobenzoateMethyl 4-(fluorosulfonyl)benzoate95%
41-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)benzenesulfonyl fluoride88%
52-BromopyridinePyridine-2-sulfonyl fluoride71%
63-BromothiopheneThiophene-3-sulfonyl fluoride65%
7N-Boc-4-bromophenylalanine methyl esterN-Boc-4-(fluorosulfonyl)phenylalanine methyl ester61%

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of an aryl sulfonyl fluoride from the corresponding aryl bromide on a 0.4 mmol scale.

Materials and Reagents:

  • Aryl bromide (1.0 equiv)

  • Palladium Catalyst: PdCl₂(AmPhos)₂ (5 mol%)

  • SO₂ Surrogate: DABSO (0.6 equiv)

  • Base: Triethylamine (Et₃N) (3.0 equiv), anhydrous

  • Solvent: 2-Propanol (i-PrOH), anhydrous

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) (1.5 equiv)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Workflow Visualization:

Caption: Step-by-step experimental workflow from setup to final product.

Step-by-Step Procedure:

Part A: Sulfinate Formation

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (0.40 mmol, 1.0 equiv), PdCl₂(AmPhos)₂ (0.02 mmol, 5 mol%), and DABSO (0.24 mmol, 0.6 equiv).

  • Seal the tube, and evacuate and backfill with an inert atmosphere (e.g., Argon). Repeat this cycle three times. Causality Note: Palladium(0) catalysts are sensitive to oxygen, and maintaining an inert atmosphere is crucial to prevent catalyst degradation and ensure high catalytic activity.

  • Under a positive pressure of Argon, add anhydrous 2-propanol (2.0 mL, to achieve 0.2 M concentration) followed by anhydrous triethylamine (1.20 mmol, 3.0 equiv) via syringe.

  • Seal the vessel tightly and place it in a preheated oil bath or heating block at 75 °C.

  • Stir the reaction mixture for 16 hours. The reaction progress can be monitored by TLC or LC-MS by taking a small aliquot.

Part B: In Situ Fluorination 6. After 16 hours, remove the reaction vessel from the heat source and allow it to cool to room temperature. 7. Once cooled, open the vessel to the air and add N-Fluorobenzenesulfonimide (NFSI) (0.60 mmol, 1.5 equiv) in one portion. Safety Note: While NFSI is a stable solid, standard precautions for handling chemicals should be observed. 8. Reseal the vessel and stir the mixture at room temperature for an additional 3 hours.

Part C: Workup and Purification 9. Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc, ~10 mL). 10. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 10 mL) and brine (1 x 10 mL). 11. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. 12. The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl sulfonyl fluoride. 13. Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).

Conclusion

The palladium-catalyzed synthesis of aryl sulfonyl fluorides from aryl bromides represents a significant advancement, providing a mild, efficient, and highly functional group-tolerant method for accessing these valuable compounds.[1][11] Its operational simplicity and use of stable, solid reagents make it an accessible and scalable strategy for applications ranging from fundamental chemical biology research to the late-stage functionalization of complex drug candidates. This protocol empowers chemists to rapidly generate diverse libraries of sulfonyl fluorides, accelerating the discovery of novel covalent probes and therapeutics.[10][12]

References

  • Davies, A. T., Curto, J. M., Bagley, S. W., & Willis, M. C. (2016). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science, 7(12), 7071–7075.
  • Davies, A. T., et al. (2016). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science.
  • Semantic Scholar. (2016). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides.
  • Royal Society of Chemistry. (2016). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides.
  • Lohmann, J. S., et al. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity. Synthesis, 56, A–N.
  • Liskamp, R. M. J., et al. (2019). Cyclic Alkenylsulfonyl Fluorides: Palladium‐Catalyzed Synthesis and Functionalization of Compact Multifunctional Reagents. Angewandte Chemie International Edition, 58(52), 18859-18863.
  • Sharpless, K. B., Dong, J., & coworkers. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review.
  • Ball, N. D. (2013). Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. The Journal of Organic Chemistry, 78(17), 8768–8772.
  • Sharpless, K. B., Dong, J., & coworkers. (2023). Advances in the construction of diverse SuFEx linkers. ResearchGate.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Medicinal Chemistry.
  • Chen, Y., et al. (2018). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. PNAS, 115(44), 11277-11282.
  • Dong, J., & Sharpless, K. B. (2024). Switchable SuFEx Linker Chemistry for Sequential Assembly of Heterocycles and Phenols Enabled by Intramolecular Non-covalent Int. ChemRxiv.
  • Willis, M. C., et al. (2016). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science.
  • Pham, T. C., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1017–1026.
  • Various Authors. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry.
  • am Ende, C. W., et al. (2022). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews, 51(24), 10005-10022.
  • Wang, L., et al. (2023). Aryl sulfonyl fluoride synthesis via palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts. Organic & Biomolecular Chemistry, 21(18), 3789-3793.
  • ResearchGate. (2016). Representative examples of common synthetic routes to sulfonyl fluorides and the approach reported in this Edge Article.
  • Engle, K. M. (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Catalysis, 11(11), 6854–6864.
  • Lian, Z., et al. (2021). Design and Applications of a SO2 Surrogate in Palladium-Catalyzed Direct Aminosulfonylation between Aryl Iodides and Amines. Angewandte Chemie International Edition, 60(13), 7353-7359.

Sources

Application Notes and Protocols for Late-Stage Functionalization of Complex Molecules Using Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Late-Stage Functionalization in Modern Drug Discovery

In the intricate and lengthy process of drug discovery, the ability to rapidly generate structural analogs of a promising lead compound is paramount. This iterative process of molecular refinement, aimed at optimizing potency, selectivity, and pharmacokinetic properties, is often hampered by the need for de novo synthesis for each new derivative. Late-stage functionalization (LSF) has emerged as a transformative strategy to address this challenge.[1][2][3] LSF enables the direct modification of complex molecules, such as drug candidates and natural products, at a late point in their synthetic sequence, thereby accelerating the exploration of structure-activity relationships (SAR).[1][2][3]

Among the burgeoning toolkit of LSF reactions, those employing sulfonyl fluorides have garnered significant attention for their unique combination of stability and tunable reactivity.[4][5] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability to hydrolysis and many synthetic conditions, yet can be selectively activated to react with a variety of nucleophiles.[6] This "dormant" reactivity makes them ideal for the precise modification of molecules bearing a multitude of functional groups.

This guide provides an in-depth exploration of the use of sulfonyl fluorides in the late-stage functionalization of complex molecules. We will delve into the underlying principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, present detailed protocols for the synthesis and application of sulfonyl fluoride reagents, and showcase case studies that highlight the profound impact of this methodology on drug discovery programs.

The Power of the S(VI)-F Hub: An Overview of SuFEx Click Chemistry

At the heart of the utility of sulfonyl fluorides in LSF lies the concept of SuFEx click chemistry, a term coined by Nobel laureate K. Barry Sharpless.[7] Click chemistry describes a class of reactions that are modular, high-yielding, wide in scope, and generate only inoffensive byproducts. SuFEx reactions, which involve the exchange of a sulfonyl fluoride with a nucleophile, perfectly embody these principles.[7]

The exceptional stability of the sulfur-fluorine bond renders sulfonyl fluorides inert to many biological and chemical environments. However, this bond can be selectively activated under specific conditions, often with the aid of a base or catalyst, to react with nucleophiles such as phenols, amines, and thiols.[7][8] This controllable reactivity is the cornerstone of their application in LSF, allowing for the targeted modification of a complex molecule without affecting other sensitive functional groups.

A key advantage of the SuFEx platform is the ability to create robust and stable linkages. The resulting sulfonamides, sulfamates, and sulfate esters are often found as key pharmacophores in a multitude of approved drugs. The ability to introduce these motifs in a late-stage fashion provides a powerful tool for medicinal chemists.

Diagram: The SuFEx Catalytic Cycle

SuFEx_Catalytic_Cycle cluster_activation Activation cluster_reaction Reaction cluster_catalyst_regen Catalyst Regeneration Base Base Activated_Nucleophile [R-O]⁻ Base-H⁺ ROH R-OH (Phenol/Alcohol) ROH->Activated_Nucleophile Deprotonation Sulfonyl_Fluoride R'-SO₂F Transition_State Transition State Activated_Nucleophile->Transition_State Sulfonyl_Fluoride->Transition_State Product R'-SO₂-OR Transition_State->Product Byproduct Base-H⁺F⁻ Transition_State->Byproduct Fluoride abstraction Base_Regen Base Byproduct->Base_Regen Deprotonation of Base-H⁺ LSF_AZD9833 cluster_properties Impact on Properties AZD9833 AZD9833 (Parent Compound) pIC₅₀ = X Fluorinated_Analog Fluorinated Analog pIC₅₀ = Y AZD9833->Fluorinated_Analog Late-Stage Fluorination (e.g., via sulfonyl fluoride intermediate) Potency Potency (pIC₅₀) Fluorinated_Analog->Potency Lipophilicity Lipophilicity (logD) Fluorinated_Analog->Lipophilicity Permeability Permeability Fluorinated_Analog->Permeability Metabolism Metabolism Fluorinated_Analog->Metabolism

Sources

Application Notes and Protocols: Synthesis of Bioactive Heterocyclic Compounds from 2-Chloro-5-(fluorosulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Chloro-5-(fluorosulfonyl)benzoic acid in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures with desired pharmacological profiles. This compound (CAS 21346-66-7) emerges as a highly versatile and valuable building block for the synthesis of bioactive heterocyclic compounds.[1][2][3] Its structure is endowed with three distinct and orthogonally reactive functional groups: a carboxylic acid, a reactive fluorosulfonyl moiety, and a chloro substituent. This trifecta of reactivity allows for a modular and divergent synthetic approach to a wide array of heterocyclic scaffolds.

The fluorosulfonyl group is particularly noteworthy for its efficient reactivity towards amines to form stable sulfonamide linkages, a cornerstone of many therapeutic agents.[1] Sulfonamide-containing heterocycles are well-represented in the pharmacopeia, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4][5][6][7] This application note provides a detailed guide for researchers and drug development professionals on the strategic utilization of this compound for the synthesis of potentially bioactive heterocyclic compounds. We will delve into the core synthetic strategies, provide detailed experimental protocols, and explain the rationale behind the experimental choices.

Core Synthetic Strategy: A Modular Approach to Heterocycle Synthesis

The primary synthetic strategy hinges on a two-step sequence:

  • Sulfonamide Formation: The highly reactive fluorosulfonyl group serves as an excellent electrophile for reaction with a diverse range of primary and secondary amines. This reaction is typically high-yielding and forms the foundational sulfonamide linkage.

  • Intramolecular Cyclization: The carboxylic acid group is then strategically employed to drive an intramolecular cyclization reaction, leading to the formation of the desired heterocyclic ring system. The nature of the amine used in the first step will dictate the type of heterocycle that can be formed.

This modular approach allows for the generation of a library of compounds by simply varying the amine coupling partner. The chloro substituent on the aromatic ring provides an additional handle for further diversification through reactions like nucleophilic aromatic substitution, potentially leading to compounds with enhanced biological activity.

PART 1: Synthesis of Bioactive Benzothiadiazinone Dioxides

Benzothiadiazinone dioxides are a class of heterocyclic compounds known for their diverse biological activities, including acting as potassium channel openers and having potential as antihypertensive agents. The following protocol outlines a general procedure for their synthesis from this compound.

Experimental Workflow: Benzothiadiazinone Dioxide Synthesis

start This compound step1 React with Amino Acid Ester start->step1 R-NH2-COOR', Pyridine, DCM intermediate N-Acylsulfonamide Intermediate step1->intermediate step2 Base-mediated Cyclization intermediate->step2 NaH, THF product Benzothiadiazinone Dioxide Derivative step2->product

Caption: Workflow for the synthesis of Benzothiadiazinone Dioxides.

Protocol 1: Synthesis of a Representative Benzothiadiazinone Dioxide

Step 1: Synthesis of 2-Chloro-5-((alkoxycarbonyl)methylsulfamoyl)benzoic acid (Intermediate)

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of the desired amino acid ester hydrochloride (e.g., glycine methyl ester hydrochloride, 1.1 eq) and triethylamine (1.1 eq) in DCM dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylsulfonamide intermediate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Step 2: Synthesis of the Benzothiadiazinone Dioxide Derivative

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol) under a nitrogen atmosphere, cool the mixture to 0 °C.

  • Add a solution of the purified N-acylsulfonamide intermediate (1.0 eq) in anhydrous THF dropwise over 20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the cyclization by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired benzothiadiazinone dioxide derivative.

Compound Starting Material Reagents Yield (%) m.p. (°C)
IntermediateThis compoundGlycine methyl ester HCl, Pyridine, TEA85-95148-150
ProductIntermediateNaH70-85>200 (decomposed)

PART 2: Synthesis of Bioactive Quinazolinone-Sulfonamides

Quinazolinones are a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anticonvulsant, and antimicrobial properties. The following protocol describes a potential route to quinazolinone-sulfonamides.

Experimental Workflow: Quinazolinone-Sulfonamide Synthesis

start This compound step1 React with Anthranilamide start->step1 Anthranilamide, Pyridine, DCM intermediate Sulfonamide-Amide Intermediate step1->intermediate step2 Cyclization via Dehydration intermediate->step2 POCl3, heat product Quinazolinone-Sulfonamide Derivative step2->product

Caption: Workflow for the synthesis of Quinazolinone-Sulfonamides.

Protocol 2: Synthesis of a Representative Quinazolinone-Sulfonamide

Step 1: Synthesis of 2-Amino-N-(4-chloro-3-carboxy-benzenesulfonyl)benzamide (Intermediate)

  • In a round-bottom flask, dissolve this compound (1.0 eq) and anthranilamide (1.1 eq) in anhydrous pyridine (10 mL/mmol) under a nitrogen atmosphere.

  • Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold 2M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to obtain the crude sulfonamide-amide intermediate, which can be used in the next step without further purification or purified by recrystallization from an appropriate solvent (e.g., ethanol/water).

Step 2: Synthesis of the Quinazolinone-Sulfonamide Derivative

  • Place the crude sulfonamide-amide intermediate (1.0 eq) in a round-bottom flask.

  • Add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.

  • Heat the mixture to reflux for 3-5 hours. The reaction should be performed in a well-ventilated fume hood.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • A solid precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by column chromatography or recrystallization to yield the final quinazolinone-sulfonamide derivative.

Compound Starting Material Reagents Yield (%) m.p. (°C)
IntermediateThis compoundAnthranilamide, Pyridine80-90195-198
ProductIntermediatePOCl₃65-80>250

Trustworthiness and Self-Validation

The protocols provided are based on well-established and fundamental organic reactions. The progress of each step can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC). The identity and purity of the synthesized intermediates and final products should be confirmed by a combination of spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, SO₂, N-H).

The melting points of crystalline products serve as a good indicator of purity.

Conclusion

This compound is a versatile and powerful building block for the synthesis of a diverse range of heterocyclic compounds with high potential for biological activity. The modular synthetic strategies outlined in these application notes provide a solid foundation for researchers to explore the chemical space around sulfonamide-containing heterocycles. The ability to introduce diversity through the choice of amine coupling partner, coupled with the potential for further modification of the chloro substituent, makes this an attractive starting material for the development of new therapeutic agents.

References

  • Gobis, K., Foks, H., Sławiński, J., Sikorski, A., Trzybiński, D., Augustynowicz-Kopeć, E., Napiórkowska, A., & Bojanowski, K. (2013). Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. Monatshefte für Chemie - Chemical Monthly, 144(5), 647–658. [Link]
  • Gobis, K., Foks, H., Sławiński, J., Sikorski, A., Trzybiński, D., Augustynowicz-Kopeć, E., Napiórkowska, A., & Bojanowski, K. (2013). Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. Monatshefte für Chemie - Chemical Monthly, 144(5), 647–658. [Link]
  • Al-Obaidy, A. A. M., & Al-Janabi, H. S. H. (2023). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity.
  • Al-Obaidy, A. A. M., & Al-Janabi, H. S. H. (2023). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity.
  • Gobis, K., Foks, H., Sławiński, J., Sikorski, A., Trzybiński, D., Augustynowicz-Kopeć, E., Napiórkowska, A., & Bojanowski, K. (2013). Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. Monatshefte für Chemie - Chemical Monthly, 144(5), 647–658. [Link]
  • MySkinRecipes. (n.d.). This compound.
  • Molbase. (n.d.). This compound | CAS 21346-66-7.

Sources

Application and Protocol Guide for the Analysis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid using HPLC and UPLC

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methodologies for the quantitative analysis of 2-chloro-5-(chlorosulfonyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines robust analytical protocols, explains the scientific rationale behind the methods, and offers a framework for method validation in accordance with international regulatory standards.

Introduction: The Significance of 2-Chloro-5-(chlorosulfonyl)benzoic Acid Analysis

2-Chloro-5-(chlorosulfonyl)benzoic acid is a key intermediate in the synthesis of various pharmaceuticals. Its purity and concentration are critical parameters that can influence the quality, safety, and efficacy of the final drug product. Therefore, accurate and reliable analytical methods are essential for its characterization in research, development, and quality control settings. This guide presents optimized and validated HPLC and UPLC methods to meet these analytical demands.

Physicochemical Properties of 2-Chloro-5-(chlorosulfonyl)benzoic Acid

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₇H₄Cl₂O₄S[1]
Molecular Weight255.08 g/mol [1]
pKa (predicted)1.63 ± 0.25[2]
Water SolubilityVery slightly soluble[1]

The low pKa of the carboxylic acid group dictates that a low pH mobile phase is required to ensure the analyte is in its neutral, protonated form, which enhances retention on a reversed-phase column.

Chromatographic Methodologies: HPLC and UPLC Protocols

Reversed-phase chromatography is the chosen mode of separation, leveraging the hydrophobic interactions between the analyte and the stationary phase.[3]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed to provide a robust and reliable separation of 2-chloro-5-(chlorosulfonyl)benzoic acid.

ParameterConditionRationale
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)The C18 stationary phase provides excellent hydrophobic retention for the analyte. The column dimensions are standard for conventional HPLC, offering good resolution.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic mobile phase ensures the analyte is in its neutral form, maximizing retention and improving peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography, providing good elution strength for the analyte.
Gradient Program 0-5 min: 40% B5-15 min: 40% to 80% B15-20 min: 80% B20.1-25 min: 40% B (re-equilibration)The gradient elution allows for efficient removal of potential impurities and ensures the analyte is eluted with a good peak shape in a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 240 nmBased on methods for structurally similar compounds, this wavelength is expected to provide good sensitivity for the analyte.[4]
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
  • Accurately weigh approximately 10 mg of the 2-chloro-5-(chlorosulfonyl)benzoic acid sample.

  • Dissolve the sample in a 10 mL volumetric flask using anhydrous acetonitrile as the diluent.

  • Ensure the sample is completely dissolved, yielding a concentration of approximately 1 mg/mL.

  • Prepare samples immediately before analysis to minimize the potential for hydrolysis of the sulfonyl chloride group.[4]

Ultra-Performance Liquid Chromatography (UPLC) Protocol

This UPLC method offers a significant reduction in analysis time and solvent consumption while maintaining excellent resolution, making it ideal for high-throughput environments. The conversion from the HPLC method is guided by the principles outlined in USP General Chapter <621>.[5][6]

ParameterConditionRationale
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)The smaller particle size and column dimensions of the UPLC column provide higher efficiency and faster separations. The column chemistry is kept the same to maintain selectivity.
Mobile Phase A 0.1% Phosphoric Acid in WaterConsistent with the HPLC method to maintain analyte ionization state.
Mobile Phase B AcetonitrileConsistent with the HPLC method.
Gradient Program Scaled from HPLC method to maintain separation selectivity.The gradient profile is adjusted to account for the smaller column volume and higher flow rate of the UPLC system.
Flow Rate Geometrically scaled from HPLC method (approx. 0.4-0.6 mL/min)The flow rate is increased to take advantage of the high-pressure capabilities of the UPLC system and the efficiency of the sub-2 µm particles.
Column Temperature 35°CA slightly elevated temperature can reduce viscosity and improve peak shape in UPLC.
Detection Wavelength 240 nmConsistent with the HPLC method.
Injection Volume Scaled down from HPLC method (approx. 1-2 µL)The injection volume is reduced to prevent column overload on the smaller UPLC column.

Sample preparation for UPLC is the same as for the HPLC method.

Analytical Workflow Diagram

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve inject Inject into HPLC/UPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (240 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity/Assay integrate->calculate

Caption: Workflow for the analysis of 2-chloro-5-(chlorosulfonyl)benzoic acid.

Method Validation Protocol

Method validation is a critical step to ensure that the analytical procedure is suitable for its intended purpose. The following validation protocol is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9][10][11]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a sample of 2-chloro-5-(chlorosulfonyl)benzoic acid.

    • If available, analyze samples of known impurities and degradation products to demonstrate that they do not co-elute with the main peak.

    • Perform peak purity analysis using a photodiode array (PDA) detector if available.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Procedure:

    • Prepare a series of at least five standard solutions of 2-chloro-5-(chlorosulfonyl)benzoic acid at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).

    • Inject each standard solution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Accuracy is the closeness of test results obtained by the method to the true value.

  • Procedure:

    • Prepare samples of a known concentration (e.g., a placebo spiked with the analyte at three different concentration levels: 80%, 100%, and 120% of the target concentration).

    • Analyze each sample in triplicate.

    • Calculate the percentage recovery of the analyte.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Analyze six independent samples of the same batch at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from the two studies.

Range

The range of an analytical procedure is the interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2°C)

      • Mobile phase composition (e.g., ± 2% organic)

      • Detection wavelength (e.g., ± 2 nm)

    • Analyze a sample under each of the modified conditions and assess the impact on the results.

Method Validation Process Diagram

Method Validation Process cluster_precision Precision Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Range Range Precision->Range Repeatability Repeatability Intermediate Intermediate Precision Robustness Robustness Range->Robustness

Caption: Key parameters for analytical method validation according to ICH Q2(R2).

Conclusion

The HPLC and UPLC methods detailed in this guide provide robust and reliable approaches for the analysis of 2-chloro-5-(chlorosulfonyl)benzoic acid. The UPLC method, in particular, offers significant advantages in terms of speed and efficiency, making it well-suited for high-throughput analysis. Adherence to the outlined method validation protocol will ensure that the chosen method is fit for its intended purpose and generates data of high quality and integrity, meeting the stringent requirements of the pharmaceutical industry.

References

  • European Medicines Agency. ICH Q2(R2)
  • ICH. Validation of Analytical Procedures Q2(R2). [Link]
  • LCGC International. Method Adjustment the USP Way. [Link]
  • Phenomenex. Understanding USP Chapter 621: HPLC Method Guidelines. [Link]
  • QbD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
  • SIELC Technologies. Separation of Benzoic acid, 2-chloro-5-(chlorosulfonyl)- on Newcrom R1 HPLC column. [Link]
  • USP.
  • Waters Corporation. Transferring Compendial HPLC Methods to UPLC Technology for Routine Generic Drug Analysis. [Link]
  • Agilent.

Sources

Application Notes & Protocols: Green Chemistry Approaches to Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Sulfonamide Synthesis

Sulfonamides are a cornerstone of medicinal chemistry, forming the structural backbone of a wide array of therapeutic agents, including antibacterial, anticancer, and antiviral drugs.[1][2][3] The synthesis of these vital compounds has traditionally relied on methods that often employ hazardous reagents, chlorinated organic solvents, and require significant energy input, posing environmental and safety challenges.[1][4][5] The principles of green chemistry offer a compelling framework to redesign these synthetic routes, aiming to reduce waste, minimize energy consumption, and utilize safer, more sustainable materials.[3]

This guide provides an in-depth exploration of modern, green approaches to sulfonamide synthesis. We will delve into the mechanistic rationale behind these methods and provide detailed, field-proven protocols for their implementation in a research and development setting. The focus is on practical, efficient, and environmentally benign strategies that do not compromise on yield or purity.

Core Green Methodologies for Sulfonamide Synthesis

Several innovative strategies have emerged to align sulfonamide synthesis with the tenets of green chemistry. These approaches primarily focus on replacing hazardous solvents, employing catalytic systems to enhance efficiency, and streamlining reaction workflows to minimize waste.

Aqueous Synthesis: Leveraging Water as a Benign Medium

The use of water as a reaction solvent is a cornerstone of green chemistry due to its safety, low cost, and minimal environmental impact.[1] Traditional sulfonamide synthesis often suffers from the hydrolysis of sulfonyl chlorides in aqueous media. However, innovative protocols have been developed that harness water's unique properties to facilitate clean and efficient reactions.

Causality and Mechanistic Insights:

A highly effective aqueous method involves the reaction of amines with sulfonyl chlorides under dynamic pH control.[1][6] By maintaining a basic pH (typically using a mild base like sodium carbonate), the amine nucleophile remains deprotonated and highly reactive towards the sulfonyl chloride. The base also serves to scavenge the HCl generated during the reaction.[1][7] This approach minimizes the competing hydrolysis of the sulfonyl chloride. A key advantage is the straightforward product isolation: upon completion, the reaction mixture is acidified, causing the desired sulfonamide product to precipitate out of the aqueous solution in high purity, often eliminating the need for chromatographic purification.[1][6]

Experimental Protocol: Synthesis of N-(4-carboxyphenyl)-4-methylbenzenesulfonamide in Water

This protocol is adapted from the work of Deng and Mani, which demonstrates a facile and environmentally benign synthesis in aqueous media.[1][6]

Materials:

  • 4-Aminobenzoic acid

  • p-Toluenesulfonyl chloride

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Concentrated Hydrochloric acid (HCl)

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Standard laboratory glassware

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 4-aminobenzoic acid (10 mmol) and sodium carbonate (12 mmol) in 50 mL of deionized water with stirring.

  • Addition of Sulfonyl Chloride: While monitoring the pH to ensure it remains basic, slowly add p-toluenesulfonyl chloride (12 mmol) to the stirring solution at room temperature over 15 minutes.

  • Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

  • Precipitation: Once the reaction is complete, cool the mixture in an ice bath. Slowly acidify the solution to a pH of approximately 2.0 by adding concentrated HCl dropwise with vigorous stirring.

  • Isolation: The sulfonamide product will precipitate as a white solid. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold deionized water to remove any remaining salts. Dry the product under vacuum to obtain the pure sulfonamide.

Data Presentation:

EntryAmineSulfonyl ChlorideYield (%)Purity (%)Reference
14-Aminobenzoic acidp-Toluenesulfonyl chloride94>95[1]
2AnilineBenzenesulfonyl chloride97>95[6]
3MorpholineThiophenol (in situ chlorination)60N/A[8]

Catalytic Approaches: Enhancing Efficiency and Reusability

Catalysis offers a powerful avenue for green synthesis by enabling reactions to proceed under milder conditions with higher atom economy and selectivity. In sulfonamide synthesis, various catalytic systems, including those based on transition metals and magnetic nanoparticles, have been developed.

Magnetically Recoverable Nanocatalysts

The use of catalysts immobilized on magnetic nanoparticles (e.g., Fe₃O₄) represents a significant advancement in sustainable chemistry.[9] These catalysts combine high catalytic activity with the unique advantage of being easily separable from the reaction mixture using an external magnet, facilitating their recovery and reuse.[9][10][11]

Causality and Mechanistic Insights:

A notable example is the use of a nano-ruthenium catalyst supported on magnetite (nano-Ru/Fe₃O₄) for the direct coupling of alcohols and sulfonamides.[10] This reaction proceeds through a "domino" sequence:

  • Dehydrogenation: The ruthenium catalyst facilitates the dehydrogenation of the alcohol to form an aldehyde intermediate.

  • Condensation: The aldehyde then undergoes condensation with the sulfonamide to form an N-sulfonylimine.

  • Hydrogenation: The in-situ generated hydrogen from the first step then reduces the imine to the final N-alkylated sulfonamide product.

This process is highly atom-economical, with water being the only byproduct.[10] The magnetic nature of the Fe₃O₄ support allows for the simple and efficient recycling of the catalyst.[10]

Experimental Protocol: Nano-Ru/Fe₃O₄ Catalyzed Synthesis of N-Benzyl-p-toluenesulfonamide

This protocol is based on the methodology for the direct coupling of alcohols and sulfonamides using a magnetic nanocatalyst.[10]

Materials:

  • Benzyl alcohol

  • p-Toluenesulfonamide

  • Nano-Ru/Fe₃O₄ catalyst

  • Toluene (as solvent)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • External magnet

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup: To a Schlenk tube, add p-toluenesulfonamide (1 mmol), benzyl alcohol (1.2 mmol), nano-Ru/Fe₃O₄ catalyst (specified catalytic loading), and toluene (3 mL).

  • Reaction: Seal the tube and heat the mixture at a specified temperature (e.g., 150-180 °C) with stirring for 12 hours.

  • Catalyst Recovery: After cooling the reaction to room temperature, place a strong external magnet against the side of the tube. The magnetic catalyst will be attracted to the magnet, allowing the clear supernatant containing the product to be decanted.

  • Catalyst Washing: Wash the recovered catalyst with a solvent like acetone and dry it for reuse in subsequent reactions.

  • Product Isolation: Concentrate the decanted supernatant under reduced pressure. The resulting crude product can be purified by column chromatography if necessary.

Data Presentation:

CatalystReactantsSolventTemperature (°C)Yield (%)Reference
Nano-Ru/Fe₃O₄Benzyl alcohol, p-ToluenesulfonamideToluene150-18097[10]
Fe₃O₄@SiO₂-Picolylamine-PdArylboronic acids, Arylamines, DABSON/AN/AHigh[11][12]

Solvent-Free and Alternative Solvent Strategies

Eliminating or replacing conventional volatile organic solvents (VOCs) is a primary goal of green chemistry. Methodologies like mechanochemical synthesis and the use of deep eutectic solvents (DES) are gaining prominence.

Mechanochemical Synthesis

Mechanochemistry utilizes mechanical force (e.g., ball milling) to induce chemical reactions, often in the absence of a solvent.[13] This technique can lead to shorter reaction times, different reactivity, and a significant reduction in waste.

Causality and Mechanistic Insights:

A solvent-free, one-pot mechanochemical approach for sulfonamide synthesis from disulfides has been demonstrated.[13] The process involves two steps within the same milling jar:

  • Oxidative Chlorination: The disulfide is milled with a solid oxidant (e.g., sodium hypochlorite pentahydrate, NaOCl·5H₂O) and a catalytic solid acid to generate the sulfonyl chloride in situ.

  • Amination: A solid base and the desired amine are then added to the mixture, and milling is continued to facilitate the reaction between the in-situ generated sulfonyl chloride and the amine to form the sulfonamide. This telescopic process avoids the isolation of the often-unstable sulfonyl chloride intermediate.[13]

Experimental Protocol: Mechanochemical Synthesis of Sulfonamides

This is a generalized protocol based on the principles of solvent-free mechanochemical synthesis.[13]

Materials:

  • Aromatic or aliphatic disulfide

  • Sodium hypochlorite pentahydrate (NaOCl·5H₂O)

  • Catalytic solid acid (e.g., NaHSO₄)

  • Amine

  • Solid Lewis acid-base reagent (e.g., MgO)

  • Ball mill and milling jars/balls

  • Standard workup equipment

Procedure:

  • Step 1 (Oxidative Chlorination): In a milling jar, combine the disulfide, NaOCl·5H₂O, and the catalytic solid acid. Mill the mixture for a specified time (e.g., 40-180 minutes) at a set frequency.

  • Step 2 (Amination): Open the jar and add the amine and the solid Lewis acid-base reagent. Continue milling for an additional period (e.g., 120 minutes).

  • Workup: After the reaction, the solid mixture is typically worked up by adding water and extracting the product with an organic solvent, followed by washing, drying, and concentration. Purification can be achieved by recrystallization or column chromatography.

Data Presentation:

ApproachStarting MaterialsConditionsKey AdvantageYield Range (%)Reference
MechanosynthesisDisulfides, AminesBall milling, solvent-freeAvoids bulk solvents, telescopic85-95[13][14]
In DESThiols, AminesChCl/Glycerol, rtBiodegradable solventGood to Excellent[8][15]
Solvent-FreeN-silylamines, Sulfonyl chloridesNeat, refluxNo solvent, easy byproduct removalHigh[16]

Visualizations

Workflow for Green Sulfonamide Synthesis

G cluster_start Starting Materials cluster_methods Green Synthetic Methods cluster_process Processing & Isolation Start_Amine Amine / N-Source Method_Aq Aqueous Synthesis (pH Control) Start_Amine->Method_Aq Method_Cat Catalytic Routes (e.g., Magnetic Nanocatalyst) Start_Amine->Method_Cat Method_SF Solvent-Free (Mechanochemistry) Start_Amine->Method_SF Start_Sulfonyl Sulfonyl Chloride / S-Source (e.g., Thiol, Sulfinate) Start_Sulfonyl->Method_Aq Start_Sulfonyl->Method_Cat Start_Sulfonyl->Method_SF Process_Aq Acidification & Filtration Method_Aq->Process_Aq Simple, direct isolation Process_Cat Magnetic Separation & Solvent Evaporation Method_Cat->Process_Cat Catalyst recycling Process_SF Extraction / Recrystallization Method_SF->Process_SF Minimal solvent use Product Pure Sulfonamide Process_Aq->Product Process_Cat->Product Process_SF->Product

Caption: General workflow for green sulfonamide synthesis pathways.

Mechanism of Aqueous Sulfonamide Synthesis

G Amine R-NH₂ (Amine) Intermediate [R-NH₂⁺-SO₂R']Cl⁻ (Tetrahedral Intermediate) Amine->Intermediate Nucleophilic Attack SulfonylCl R'-SO₂Cl (Sulfonyl Chloride) SulfonylCl->Intermediate Base Na₂CO₃ (Base) Neutralized NaCl + H₂CO₃ Base->Neutralized Scavenges Acid H2O H₂O (Solvent) Product R-NH-SO₂R' (Sulfonamide) Intermediate->Product -HCl SideProduct HCl Precipitate Product Precipitation (Acidification) Product->Precipitate Lowers pH SideProduct->Neutralized

Caption: Key steps in aqueous sulfonamide synthesis with pH control.

Conclusion

The transition to greener synthetic methods for sulfonamide production is not merely an academic exercise but a practical necessity for the modern pharmaceutical and chemical industries. The protocols detailed herein—synthesis in water, magnetically recoverable catalysis, and solvent-free mechanochemistry—demonstrate that environmental responsibility can be integrated with high-yield, efficient, and scalable chemical synthesis. By understanding the causality behind these methods, researchers can better adapt and optimize them for their specific targets, contributing to a more sustainable future for drug development and chemical manufacturing.

References

  • Deng, X., & Mani, N. S. (2006). A facile, environmentally benign sulfonamide synthesis in water. Green Chemistry, 8(9), 835-838. [Link]
  • Green and Efficient Synthesis of Sulfonamides Catalyzed by Nano-Ru/Fe3O4. (2009).
  • Recent advances in the synthesis of N-acyl sulfonamides. (2025). RSC Advances. [Link]
  • Deng, X., & Mani, N. S. (2006).
  • Zhao, L., et al. (2021). Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water. The Journal of Organic Chemistry, 86(2), 1938-1947. [Link]
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco. (2025). RSC Publishing. [Link]
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.).
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characteriz
  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4). [Link]
  • A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides. (2025). Chemistry Europe. [Link]
  • Straightforward and Sustainable Synthesis of Sulfonamides in Water under Mild Conditions. (2025).
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024).
  • Mondal, S. (2021). Sulfonamide synthesis under green conditions.
  • Based on magnetically recoverable catalysts: a green strategy to sulfonamides. (2024). PubMed. [Link]
  • Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents. (2022). The Journal of Organic Chemistry, 87(13), 8567-8578. [Link]
  • Preparation of sulfonamides from N-silylamines. (n.d.).
  • Zhao, L., et al. (2021). Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water. The Journal of Organic Chemistry, 86(2), 1938-1947. [Link]
  • Shafik, M., & Saif, S. (2024). One-pot Access to Sulfonamides Under Green Conditions in the Presence of Fe3O4@SiO2-Picolylamine-Pd Catalyst. Journal of Synthetic Chemistry, 3(2), 74-90. [Link]
  • Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process. (n.d.). Green Chemistry. [Link]
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters, 22(23), 9178-9182. [Link]
  • (PDF) Metal- and Solvent-Free Synthesis of N-Sulfonylformamidines. (n.d.).
  • Sulfonamide synthesis under green conditions. (n.d.).
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025).
  • A facile, environmentally benign sulfonamide synthesis in w
  • Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis. (n.d.). PubMed. [Link]
  • One-pot Access to Sulfonamides Under Green Conditions in the Presence of Fe3O4@SiO2-Picolylamine-Pd Catalyst. (2024). Journal of Synthetic Chemistry. [Link]

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Application Notes & Protocols: The Strategic Use of 2-Chloro-5-(fluorosulfonyl)benzoic acid in the Synthesis of Novel Allosteric Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allosteric modulation represents a sophisticated and increasingly vital paradigm in drug discovery, offering the potential for greater target selectivity and nuanced pharmacological control compared to traditional orthosteric approaches.[1][2] This guide provides an in-depth exploration of 2-Chloro-5-(fluorosulfonyl)benzoic acid , a versatile chemical scaffold, and its application in the synthesis of allosteric modulators. We will dissect the unique chemical reactivity of its constituent functional groups—the carboxylic acid handle and the sulfonyl fluoride "warhead"—and provide detailed, field-tested protocols for its strategic incorporation into complex molecular architectures. This document is intended to serve as a practical resource for medicinal chemists and drug development professionals seeking to leverage this powerful building block in the creation of next-generation therapeutics.

The Allosteric Advantage in Modern Drug Discovery

Classical pharmacology has largely focused on orthosteric ligands—molecules that bind directly to a receptor's primary active site, competing with the endogenous ligand. While effective, this approach can suffer from a lack of selectivity, as active sites are often highly conserved across receptor families, leading to off-target effects.[3]

Allosteric modulators, in contrast, bind to a topographically distinct site on the target protein.[4] This binding event induces a conformational change that modulates the affinity or efficacy of the orthosteric ligand. This mechanism offers several key advantages:

  • Enhanced Selectivity: Allosteric sites are generally less conserved than orthosteric sites, enabling the design of highly specific drugs for receptor subtypes.[4]

  • Improved Safety Profile: Allosteric modulators often have no effect in the absence of the endogenous ligand, preserving natural physiological signaling and potentially reducing the risk of overstimulation or complete inhibition.[4]

  • Novel Therapeutic Opportunities: They can target proteins that have been considered "undruggable" by conventional orthosteric means.[4]

Allosteric modulators are classified based on their effect on the primary ligand's activity:

  • Positive Allosteric Modulators (PAMs): Enhance the primary ligand's effect.[1][3]

  • Negative Allosteric Modulators (NAMs): Diminish the primary ligand's effect.[1][3]

G cluster_0 Receptor State Receptor Receptor (Inactive) Receptor_Active Receptor (Active) Receptor->Receptor_Active Activation Ligand Orthosteric Ligand Ligand->Receptor Binds to Orthosteric Site PAM Positive Allosteric Modulator (PAM) PAM->Receptor Binds to Allosteric Site NAM Negative Allosteric Modulator (NAM) NAM->Receptor Binds to Allosteric Site

Caption: Orthogonal Reactivity of the Core Scaffold.

Synthetic Protocols: From Building Block to Final Modulator

The following protocols outline a robust, two-stage process for utilizing this compound to synthesize a diverse library of potential allosteric modulators. The strategy involves first converting the sulfonyl fluoride into a stable sulfonamide, followed by coupling the carboxylic acid to a second amine-containing fragment.

3.1. Protocol 1: Synthesis of the Sulfonamide Intermediate

This protocol details the conversion of the sulfonyl fluoride moiety into a desired sulfonamide. This step is critical for installing a key structural element and tuning the physicochemical properties of the intermediate.

  • Principle: The electrophilic sulfur of the sulfonyl fluoride reacts with a nucleophilic amine (primary or secondary) in the presence of a non-nucleophilic base to form a stable sulfonamide bond.

Reagents & Conditions for Sulfonamide Formation
Starting Material This compound
Reactant Amine of choice (R¹R²NH)
Base Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)
Temperature 0 °C to Room Temperature
Typical Reaction Time 2-12 hours

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the amine (1.1 eq) dropwise, followed by the slow addition of the base (e.g., DIPEA, 1.5 eq).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

    • Expert Insight: The use of a hindered, non-nucleophilic base like DIPEA is crucial. It effectively scavenges the hydrofluoric acid (HF) byproduct without competing with the reactant amine.

  • Monitoring (Self-Validation): Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired sulfonamide intermediate.

  • Characterization (Self-Validation): Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

3.2. Protocol 2: Amide Coupling to Synthesize the Final Product

This protocol describes the coupling of the carboxylic acid on the sulfonamide intermediate with a second, diverse amine fragment to generate the final library of compounds.

  • Principle: The carboxylic acid is activated by a coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine to form a stable amide bond.

Comparison of Common Amide Coupling Reagents Mechanism Advantages Considerations
HATU Forms an activated acyl-uronium saltHigh efficiency, fast reaction times, low racemizationHigher cost
T3P® (Propylphosphonic Anhydride) Forms a mixed anhydrideExcellent for hindered substrates, byproducts are water-solubleRequires a base (e.g., pyridine or DIPEA)
EDC / HOBt Carbodiimide-mediated activation with additive to suppress side reactionsCost-effective, well-establishedCan lead to side products if HOBt is omitted

Step-by-Step Methodology (Using HATU as an example):

  • Preparation: In a dry flask under an inert atmosphere, dissolve the sulfonamide intermediate from Protocol 1 (1.0 eq) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF).

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the solution. Stir for 15-30 minutes at room temperature.

    • Expert Insight: Pre-activation of the carboxylic acid before adding the amine can often improve yields and reduce side reactions.

  • Amine Addition: Add the second amine fragment (R³NH₂, 1.2 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-6 hours.

  • Monitoring (Self-Validation): Monitor the reaction to completion using TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the final compound by flash chromatography or preparative HPLC.

  • Final Characterization (Self-Validation): Thoroughly characterize the final allosteric modulator candidate by ¹H NMR, ¹³C NMR, HRMS, and HPLC to confirm identity and purity (>95%).

Case Study: Application in GLP-1 Receptor Agonists

The Glucagon-like peptide-1 receptor (GLP-1R) is a class B GPCR and a major target for type 2 diabetes and obesity. [5]While peptide agonists are effective, they require injection. [6][7]The development of orally bioavailable, small-molecule GLP-1R agonists, which are necessarily allosteric modulators, is a major goal in medicinal chemistry. [6][8] Synthetic strategies for compounds like Danuglipron (PF-06882961) and TTP273 involve the coupling of complex heterocyclic cores. [5][9][10]The principles outlined in the protocols above are directly applicable to the synthesis of the sulfonamide-bearing fragments that are often crucial components of these modulators. The modular nature of the synthesis allows for rapid diversification of the "R" groups to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its orthogonal reactivity allows for a modular and reliable approach to synthesizing complex molecules. The sulfonyl fluoride group, in particular, offers a gateway to creating stable sulfonamides or targeted covalent inhibitors. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can effectively leverage this building block to accelerate the discovery and development of novel allosteric modulators for a wide range of challenging biological targets.

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Sulfonyl Fluorides. Enamine.
  • Discovery and synthesis of danuglipron (PF-06882961)
  • A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. PMC - NIH.
  • Allosteric Modulators: An Emerging Concept in Drug Discovery.
  • Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery.
  • Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH.
  • Allosteric Modulators: An Emerging Concept in Drug Discovery. ACS Medicinal Chemistry Letters.
  • Impact of Allosteric Modulation in Drug Discovery: Innovation in Emerging Chemical Modalities. ACS Medicinal Chemistry Letters.
  • Allosteric Modulators of Drug Targets. Journal of Medicinal Chemistry.
  • Allosteric Modulators: An Emerging Concept in Drug Discovery. PMC - NIH.
  • A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. Journal of Medicinal Chemistry.
  • Synthesis of Danuglipron: An Orally Available GLP-1R Agonist. Request PDF.
  • TTP273. VTV Therapeutics.
  • Preclinical Findings with Oral GLP-1 Receptor Agonist TTP273 Reinforce Importance of Neuro-Enteroendocrine Signaling. VTV Therapeutics.
  • This compound (C7H4ClFO4S). PubChemLite.
  • This compound | CAS 21346-66-7. [No Source Found].
  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modul

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-5-(fluorosulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Chloro-5-(fluorosulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs). Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount for the success of subsequent reactions and the quality of the final product. The presence of impurities, such as starting materials, isomers, or hydrolysis byproducts, can lead to low yields, and complex product mixtures, and may interfere with biological assays. This guide provides practical, field-proven insights into the most effective purification techniques for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound largely depends on its synthetic route. A common method involves the chlorosulfonation of 2-chlorobenzoic acid.[1] Potential impurities from this process include:

  • Starting Material: Unreacted 2-chlorobenzoic acid.

  • Isomeric Byproducts: Such as 2-chloro-3-(chlorosulfonyl)benzoic acid, arising from substitution at a different position on the aromatic ring.

  • Hydrolysis Product: 2-Chloro-5-(sulfo)benzoic acid, formed by the reaction of the fluorosulfonyl group with water. This is a significant concern, especially during aqueous workups.[2]

  • Disulfonylated Products: Though less common, over-reaction can lead to the introduction of a second sulfonyl group.

Q2: How stable is the fluorosulfonyl group to hydrolysis?

A2: The fluorosulfonyl group is generally more stable to hydrolysis than the corresponding chlorosulfonyl group. However, it is still susceptible to hydrolysis, particularly under basic conditions or upon prolonged exposure to protic solvents like water and alcohols, especially at elevated temperatures.[2] Care should be taken to use anhydrous solvents when possible and to minimize the duration of contact with aqueous solutions during workup and purification.

Q3: What are the primary methods for purifying crude this compound?

A3: The two most effective and commonly used purification techniques for this compound are:

  • Recrystallization: An excellent method for removing small amounts of impurities, provided a suitable solvent system can be identified.

  • Column Chromatography: A highly effective technique for separating the desired product from a complex mixture of impurities, including isomers.

Q4: What safety precautions should I take when handling this compound?

A4: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE). Key safety considerations include:

  • Skin and Eye Contact: The compound can cause skin and eye irritation.[3] Always wear safety goggles, gloves, and a lab coat.

  • Inhalation: Avoid inhaling the dust. Work in a well-ventilated fume hood.

  • Handling: Use caution when handling the solid to avoid generating dust.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS).[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Troubleshooting

Q: I am having trouble finding a suitable solvent for recrystallization. What should I do?

A: Finding the right solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound at high temperatures but not at room temperature, while impurities should either be soluble at all temperatures or insoluble.[4]

  • Problem: The compound is soluble in all tested solvents at room temperature.

    • Solution: You are likely using solvents that are too polar. Try less polar solvents or a mixed solvent system. A good starting point for a mixed solvent system is to dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid.[5] Heating this mixture should result in a clear solution, from which crystals will form upon cooling.

  • Problem: The compound is insoluble in all tested solvents, even when hot.

    • Solution: You are likely using solvents that are too nonpolar. Try more polar solvents. For compounds with acidic functionalities like a carboxylic acid, polar solvents are generally more effective.[6]

  • Problem: The compound "oils out" instead of forming crystals.

    • Solution: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. To remedy this, try using a larger volume of solvent, a lower boiling point solvent, or a different solvent system altogether. Slow cooling is also crucial to encourage crystal formation over oiling out.[7]

Recommended Solvent Systems to Screen for Recrystallization:

Based on the structure of this compound (an aromatic carboxylic acid with halogen and sulfonyl functional groups), here is a table of suggested solvent systems to screen, starting with those that have proven effective for similar compounds.[3]

Solvent/Solvent SystemRationale
Diethyl Ether / Isopropyl EtherA proven system for the analogous 2-fluoro-5-chlorosulfonylbenzoic acid.[3]
TolueneAromatic solvents can be effective for aromatic compounds.[6]
Acetic AcidCan be a good solvent for carboxylic acids.[4]
Ethanol / WaterA common mixed-solvent system for moderately polar organic compounds.[4]
Acetone / HexaneAnother common mixed-solvent system that allows for fine-tuning of polarity.[6]
Column Chromatography Troubleshooting

Q: My column chromatography is not giving good separation. What can I do to improve it?

A: Poor separation in column chromatography can be due to several factors, including the choice of stationary phase, eluent system, and column packing.

  • Problem: The compound does not move from the origin (Rf = 0).

    • Solution: The eluent is not polar enough. Increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.

  • Problem: The compound runs with the solvent front (Rf = 1).

    • Solution: The eluent is too polar. Decrease the polarity of the mobile phase. For instance, decrease the proportion of ethyl acetate in your hexane/ethyl acetate mixture.

  • Problem: The spots are streaking on the TLC plate.

    • Solution: Streaking can be caused by several factors:

      • Overloading the sample: Use a more dilute solution for spotting.

      • The compound is highly polar: Adding a small amount of acetic acid to the eluent can help to sharpen the spots of acidic compounds like this compound by suppressing deprotonation on the silica gel surface. A mobile phase of benzene with 5% acetic acid has been used for a similar compound.[8]

      • Decomposition on silica: While less common for sulfonyl fluorides than sulfonyl chlorides, some degradation on silica gel is possible. If this is suspected, consider using a less acidic stationary phase like alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent (though this may not be compatible with the acidic nature of the target compound).

  • Problem: Co-elution of impurities.

    • Solution: The polarity difference between your compound and the impurity is not large enough for the chosen eluent system. Try a different solvent system. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity of the separation. Gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can also be very effective.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific impurity profile of your crude material.

Protocol 1: Recrystallization

This protocol is based on the successful recrystallization of a structurally similar compound.[3]

  • Solvent Selection: Begin by performing small-scale solubility tests with the recommended solvents in the table above to find a suitable system.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent (or the "good" solvent of a mixed pair) to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this initial cooling phase. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to dry thoroughly under vacuum.

Protocol 2: Column Chromatography

This protocol is adapted from methods used for purifying related aromatic sulfonyl compounds.[8]

  • Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.

  • Eluent Selection: Develop an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of a nonpolar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate). A reported system for a similar compound is benzene with 5% acetic acid.[8] Aim for an Rf value of 0.2-0.4 for the desired product.

  • Column Packing: Pack the column with a slurry of silica gel in the chosen eluent. Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase, collecting fractions. Monitor the elution process using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for the purification of crude this compound.

Purification_Workflow start Crude this compound assess_purity Assess Purity (TLC, NMR, etc.) start->assess_purity is_high_purity High Purity? assess_purity->is_high_purity recrystallization Recrystallization is_high_purity->recrystallization Yes (minor impurities) column_chromatography Column Chromatography is_high_purity->column_chromatography No (complex mixture) check_purity_recryst Check Purity recrystallization->check_purity_recryst check_purity_column Check Purity column_chromatography->check_purity_column further_purification Further Purification Needed check_purity_recryst->further_purification check_purity_column->further_purification pure_product Pure Product further_purification->recrystallization Column Fractions Impure further_purification->column_chromatography Recrystallization Failed further_purification->pure_product Purity Acceptable

Caption: Decision workflow for purification.

References

  • Synthesis of 2-fluoro-5-chlorosulfonylbenzoic acid. PrepChem.com.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • SAFETY D
  • This compound. MySkinRecipes.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry.
  • Determining Which Solvent to Use. Chemistry LibreTexts.
  • Synthesis of sulfonyl fluorides from various arom
  • Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • Recrystallization - Single Solvent. University of Calgary.
  • An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid. Benchchem.
  • troubleshooting byproduct formation in the chlorosulfon

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Strategies to improve yield in sulfonyl fluoride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for sulfonyl fluoride synthesis. This guide is designed to provide researchers and drug development professionals with practical, in-depth solutions to common challenges encountered in the lab. As covalent chemistry and Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry gain prominence, the reliable synthesis of sulfonyl fluoride building blocks has become paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why should I use a sulfonyl fluoride instead of a more reactive sulfonyl chloride?

While sulfonyl chlorides are highly reactive, this is often a double-edged sword. Sulfonyl fluorides offer a superior balance of stability and reactivity.[1] Key advantages include:

  • Enhanced Stability: They are significantly more stable towards hydrolysis and reduction compared to their chloride counterparts.[2] Some have even shown stability in refluxing aniline, highlighting their robustness.

  • Chemoselectivity: They react almost exclusively at the sulfur atom, producing clean sulfonylation products without the side reactions often seen with sulfonyl chlorides.

  • Biocompatibility: Their stability makes them ideal for applications in chemical biology, such as covalent protein inhibitors and probes, where they must endure aqueous physiological conditions.[3]

Q2: Which synthetic route is the best starting point for my target molecule?

The optimal route depends heavily on the starting material's availability, cost, and functional group tolerance. Here is a general decision-making framework:

  • If you have a sulfonyl chloride: Direct halogen exchange (halex) is the most traditional route. Modern protocols using potassium bifluoride (KHF₂) are high-yielding and minimize hydrolysis.[4]

  • If you have a sulfonic acid or sulfonate salt: These are excellent, stable starting points. Modern deoxyfluorination methods using reagents like Xtalfluor-E® or thionyl fluoride offer high yields under mild conditions, avoiding the need to first generate a reactive sulfonyl chloride.[5][6]

  • If you have an aryl/heteroaryl bromide or iodide: A one-pot, palladium-catalyzed approach using an SO₂ surrogate (like DABSO) and an electrophilic fluorine source (like NFSI or Selectfluor) is a powerful option for direct C-SO₂F bond formation.[3][7]

  • If you have a thiol or disulfide: These can be converted via oxidative fluorination. Electrochemical methods are particularly attractive as they are mild, green, and avoid stoichiometric chemical oxidants.[8]

Below is a workflow to help guide your decision.

G start What is your starting material? sub_sc Sulfonyl Chloride (Ar-SO₂Cl) start->sub_sc sub_sa Sulfonic Acid / Salt (Ar-SO₃H / Ar-SO₃Na) start->sub_sa sub_ax Aryl Halide / Triflate (Ar-X, X=Br, I, OTf) start->sub_ax sub_thiol Thiol / Disulfide (Ar-SH / Ar-S-S-Ar) start->sub_thiol method_halex Halogen Exchange (e.g., KHF₂) sub_sc->method_halex Most direct route method_deoxy Deoxyfluorination (e.g., Xtalfluor-E®, SOF₂) sub_sa->method_deoxy Avoids SO₂Cl intermediate method_pd Pd-Catalyzed Fluorosulfonylation (e.g., DABSO + NFSI) sub_ax->method_pd Direct C-S bond formation method_electro Oxidative Fluorosulfonylation (e.g., Electrochemical, Selectfluor) sub_thiol->method_electro Mild, 'green' conditions

Caption: Decision workflow for selecting a synthetic route.

Troubleshooting Guide: Improving Reaction Yield

This section addresses specific experimental failures in a problem-and-solution format.

Problem 1: Low to No Yield of Sulfonyl Fluoride

Scenario: You've run the reaction, but TLC/GC/NMR analysis shows mostly starting material or baseline decomposition.

Potential Cause A: Ineffective Fluoride Source or Halogen Exchange The nucleophilicity of the fluoride ion is critical and can be hampered by hydration or poor solubility.

  • Solution 1: Switch to Potassium Bifluoride (KHF₂). For reactions starting from sulfonyl chlorides, KHF₂ is often superior to aqueous KF.[9] It acts as an anhydrous source of HF₂, increasing the fluoride ion's nucleophilicity at the water/organic interface and preventing competitive hydrolysis of the sensitive sulfonyl chloride starting material.[4]

  • Solution 2: Use a Phase-Transfer Catalyst. If using KF, adding 18-crown-6 ether can create a "naked fluoride" anion in organic solvents like acetonitrile, dramatically increasing its reactivity.[9]

  • Solution 3: Consider Homogeneous Fluoride Sources. Reagents like tetrabutylammonium fluoride (TBAF) are soluble in organic solvents, but must be used under strictly anhydrous conditions as they are highly hygroscopic.

Potential Cause B: Inactive Catalyst or Incomplete Reaction For metal-catalyzed reactions (e.g., from aryl halides), catalyst activity is paramount.

  • Solution 1: Verify Catalyst and Ligand Integrity. Ensure your palladium catalyst (e.g., PdCl₂(AmPhos)₂) and ligands are not degraded.[2] Use fresh reagents from a reliable source.

  • Solution 2: Optimize Reaction Time and Temperature. Some protocols require extended reaction times (up to 24 hours) to achieve good yields.[2] Perform a time-course study to find the optimal duration. Temperature can also be critical; for instance, some deoxyfluorination reactions with thionyl fluoride require temperatures up to 130 °C to drive the reaction to completion.[10]

  • Solution 3: Use an Additive. In some SuFEx reactions, bases like DBU or catalysts like hydroxybenzotriazole (HOBt) can be used to activate the sulfonyl fluoride moiety for subsequent reactions, and similar principles can apply to synthesis where intermediates need activation.[11][12]

Potential Cause C: Substrate Decomposition or Side Reactions The stability of your starting material and product under the reaction conditions is crucial.

  • Solution 1: Employ Milder Conditions. If you suspect decomposition, switch to a milder protocol. For example, the electrochemical synthesis from thiols proceeds at room temperature and avoids harsh oxidants.[8] Similarly, using Xtalfluor-E® for deoxyfluorination can be performed at room temperature, offering a gentler alternative to high-temperature methods.[5][6]

  • Solution 2: Ensure an Inert Atmosphere. While many modern protocols are robust, sensitive substrates may benefit from running the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.

Problem 2: Significant Formation of Sulfonic Acid Byproduct

Scenario: Your crude product contains a significant amount of the corresponding sulfonic acid (R-SO₃H), confirmed by MS or NMR.

Potential Cause: Hydrolysis This is the most common failure mode, especially when synthesizing from sulfonyl chlorides.

  • Solution 1: Rigorous Anhydrous Technique. Use oven-dried glassware and anhydrous solvents. If possible, distill solvents over a suitable drying agent before use.

  • Solution 2: Use KHF₂ in a Biphasic System. As mentioned, the Sharpless protocol using KHF₂ in a solvent like ethyl acetate or t-butyl methyl ether with water is specifically designed to suppress hydrolysis of the sulfonyl fluoride product.[4][9] The product remains in the organic phase, protected from bulk water.

  • Solution 3: Modify the Work-up. Quench the reaction with cold water and immediately extract the product into an organic solvent. Minimize the time the sulfonyl fluoride is in contact with the aqueous phase.

Validated Experimental Protocols

The following protocols are provided with annotations to explain the rationale behind key steps.

Protocol 1: Synthesis from an Aryl Sulfonyl Chloride via Halogen Exchange

This protocol is adapted from the robust method developed by Sharpless and coworkers, which minimizes hydrolysis.[4][9]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aryl sulfonyl chloride (1.0 eq).

  • Reagents: Add potassium bifluoride (KHF₂, 1.5 - 2.0 eq) and a suitable organic solvent (e.g., ethyl acetate or t-amyl alcohol, ~0.5 M).

    • Rationale: KHF₂ is used in excess to ensure complete conversion. The organic solvent choice is important for creating the biphasic system that protects the product.

  • Reaction: Begin vigorous stirring and heat the mixture to the desired temperature (e.g., 60-80 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting sulfonyl chloride typically indicates completion (usually 2-12 hours).

  • Work-up: Cool the reaction to room temperature. Add water and continue stirring for 15 minutes. Separate the organic layer, wash with saturated aqueous NaHCO₃, then brine.

    • Rationale: The wash steps remove any remaining acid and inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude sulfonyl fluoride can be purified by recrystallization or column chromatography on silica gel.

ParameterRecommended ConditionRationale
Fluoride Source KHF₂Provides an anhydrous source of fluoride, minimizing hydrolysis.[4]
Solvent Ethyl Acetate, t-Amyl AlcoholCreates a biphasic system to protect the product.
Temperature 60 - 100 °CProvides sufficient energy for the S-Cl to S-F exchange.
Stoichiometry 1.5-2.0 eq. KHF₂Drives the equilibrium towards product formation.

Table 1: Recommended conditions for sulfonyl fluoride synthesis from sulfonyl chlorides.

Protocol 2: One-Pot Synthesis from a Sulfonic Acid Salt

This protocol is based on modern deoxyfluorination strategies that offer high yields from stable, readily available sulfonic acids or their salts.[5][6][13]

  • Setup: In an oven-dried flask under an inert atmosphere (N₂), add the sulfonic acid or its sodium salt (1.0 eq) and the deoxyfluorinating agent Xtalfluor-E® (1.5 eq).

    • Rationale: Xtalfluor-E® is a bench-stable solid, making it easier and safer to handle than gaseous reagents like SOF₂.[6] An inert atmosphere prevents side reactions with atmospheric moisture.

  • Solvent: Add an anhydrous solvent such as acetonitrile or DMF (~0.2 M).

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-4 hours.

    • Rationale: The mild conditions are a key advantage of this method, preserving sensitive functional groups.[5]

  • Monitoring: Monitor by ¹⁹F NMR spectroscopy, looking for the appearance of the R-SO₂F signal and disappearance of the Xtalfluor-E® signal, or by LC-MS.

  • Work-up: Quench the reaction by carefully adding it to a stirred, saturated solution of aqueous NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.

Caption: Workflow for synthesis from sulfonic acids.

Analytical and Purification Guide

Q: How can I effectively monitor the progress of my reaction?
  • ¹⁹F NMR Spectroscopy: This is the most direct and powerful method for monitoring reactions that form an S-F bond. You can observe the disappearance of the fluorine signal from your reagent (e.g., Selectfluor) and the appearance of a new signal for your sulfonyl fluoride product. It can also be used to determine yield quantitatively using an internal standard.[5][10]

  • GC-MS: For volatile sulfonyl fluorides, GC-MS is an excellent tool. Sulfonyl fluorides are generally more stable and volatile than the corresponding chlorides or acids, making them well-suited for this technique.[14]

  • LC-MS: A versatile method for monitoring a wide range of substrates and products, especially for less volatile or more complex molecules.

  • TLC: While less precise, TLC is a quick and easy way to get a qualitative sense of reaction conversion by observing the disappearance of the starting material spot.

Q: My sulfonyl fluoride seems unstable on silica gel. What are my purification options?

While many sulfonyl fluorides are stable enough for standard silica gel chromatography, some can degrade.

  • Deactivate the Silica: Pre-treating the silica gel by slurrying it with a solvent containing 1-2% triethylamine, then removing the solvent, can neutralize acidic sites and prevent degradation.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.

  • Non-Chromatographic Methods: For large-scale or sensitive products, consider purification by:

    • Recrystallization: If your product is a solid, this can be a highly effective method for achieving high purity.

    • Distillation: For volatile, thermally stable liquid products, distillation under reduced pressure is an excellent option.[15]

By understanding the chemical principles behind these strategies and protocols, you can more effectively troubleshoot and optimize your sulfonyl fluoride syntheses, accelerating your research and development efforts.

References

  • Sigma-Aldrich. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/click-chemistry/sufex
  • Li, G. et al. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 61(19), 151815. URL: https://doi.org/10.1016/j.tetlet.2020.151815
  • Thomson, B. J. et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 59(10), 1255-1258. URL: https://pubs.rsc.org/en/content/articlelanding/2023/cc/d2cc05781f
  • Chelagha, A. et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. URL: https://www.mdpi.com/2073-4344/11/7/830
  • Larraufie, M.-H. et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11857–11861. URL: https://pubs.acs.org/doi/10.1021/jacs.9b05717
  • Ball, N. D. et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Ball Lab Website. URL: https://www.ball-lab.
  • Thomson, B. J. et al. (2022). Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. ResearchGate. URL: https://www.researchgate.
  • Lou, S.-B. et al. (2017). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Nature Communications, 8, 1533. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5437303/
  • Zaytsev, A. et al. (2025). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5b01859
  • Royal Society of Chemistry. Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlehtml/2023/cc/d2cc05781f
  • Parsons, J. S. (1967). Analysis of Sulfonic Acids by Forming Sulfonyl Fluoride Derivatives. Journal of Chromatographic Science, 5(5), 254-256. URL: https://academic.oup.com/chromsci/article-abstract/5/5/254/320146
  • Ball, N. D., & am Ende, C. W. (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Catalysis, 11(11), 6339–6353. URL: https://pubs.acs.org/doi/10.
  • Ball, N. D., & am Ende, C. W. (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8289871/
  • Khasnavis, S. R. et al. (2017). Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. The Journal of Organic Chemistry, 82(12), 6463–6469. URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b00994
  • Shevchuk, O. I. et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/6421852925b394144f2105aa
  • Enamine. Sulfonyl Fluorides. URL: https://enamine.net/covalent-fragments/sulfonyl-fluorides
  • ScienceDirect. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. URL: https://www.sciencedirect.com/science/article/pii/S004040392030221X

Sources

Technical Support Center: Optimizing Catalytic Amidation of Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic amidation of sulfonyl fluorides. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful transformation for the synthesis of sulfonamides. Sulfonyl fluorides have emerged as highly stable and selective electrophiles, offering a significant advantage over traditional sulfonyl chlorides. However, their inherent stability can also present unique challenges in achieving efficient amidation.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and optimize your reaction conditions. The advice herein is based on established literature and practical field experience to ensure scientific integrity and experimental success.

Section 1: Foundational Principles & Reaction Mechanisms

Before delving into troubleshooting, it is crucial to understand the fundamental principles governing the catalytic amidation of sulfonyl fluorides. The reaction generally proceeds via nucleophilic substitution at the sulfur(VI) center. Due to the high strength of the S-F bond, a catalyst is often required to enhance the electrophilicity of the sulfonyl group or to increase the nucleophilicity of the amine.

Several catalytic systems have been developed, with the most common ones relying on nucleophilic catalysis or Lewis acid activation.[1][2][3]

Nucleophilic Catalysis

In this pathway, a nucleophilic catalyst attacks the sulfonyl fluoride to form a more reactive intermediate, which is then readily attacked by the amine. A prominent example is the use of 1-hydroxybenzotriazole (HOBt).[4][5][6][7][8]

Catalytic Cycle with HOBt

G cluster_main Main Catalytic Cycle cluster_acid_trap Acid Scavenging RSO2F Sulfonyl Fluoride (RSO₂F) Intermediate Activated Intermediate (RSO₂-OBt) RSO2F->Intermediate + HOBt - F⁻ HOBt HOBt Catalyst Intermediate->HOBt Catalyst Regeneration Product Sulfonamide (RSO₂NHR') Intermediate->Product + R'NH₂ Amine Amine (R'NH₂) Amine->Product HF HF BaseHF [Base-H]⁺F⁻ HF->BaseHF Base Base (e.g., DIPEA) Base->BaseHF + HF

Caption: Proposed catalytic cycle for HOBt-catalyzed amidation of sulfonyl fluorides.

Lewis Acid Catalysis

Lewis acids can activate the sulfonyl fluoride by coordinating to the oxygen or fluorine atoms, thereby increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack by the amine.[2][3] Calcium triflimide (Ca(NTf₂)₂) is a notable example of a Lewis acid catalyst for this transformation.[2][3]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the catalytic amidation of sulfonyl fluorides in a question-and-answer format.

Question 1: My reaction shows low to no conversion. What are the potential causes and how can I fix it?

Answer:

Low or no conversion is a frequent issue, often stemming from insufficient activation of the sulfonyl fluoride or issues with the nucleophile.

  • Insufficient Catalyst Activity:

    • Catalyst Choice: Not all catalysts are suitable for all substrates. For sterically hindered sulfonyl fluorides or amines, a more potent catalytic system might be necessary. For instance, HOBt has been shown to be effective for a broad range of substrates, including sterically demanding ones.[4][5][6] If using a base catalyst like DBU, consider that its efficacy can be highly system-dependent.[1]

    • Catalyst Loading: While catalytic amounts are required, the loading might need optimization. Start with the recommended loading from the literature (e.g., 1-10 mol%) and incrementally increase it if conversion remains low. For some highly efficient systems, catalyst loading can be as low as 0.02 mol%.[5][7]

  • Inadequate Base:

    • Base Strength: The base plays a crucial role in deprotonating the amine nucleophile or neutralizing the generated HF.[1] A computational study has shown that a complementary base can significantly lower the reaction barrier by increasing the nucleophilicity of the amine through hydrogen bonding interactions.[1][2] If using a non-nucleophilic base like DIPEA, ensure it is strong enough for the specific amine. For weakly nucleophilic amines, a stronger base might be beneficial.

    • Steric Hindrance: Highly hindered bases might be inefficient in deprotonating a sterically crowded amine.

  • Solvent Effects:

    • Polarity: Aprotic polar solvents like DMSO or DMF are generally good choices as they can help to dissolve the reagents and stabilize charged intermediates.[8][9]

    • Anhydrous Conditions: Ensure you are using anhydrous solvents, as water can compete with the amine nucleophile and lead to hydrolysis of the sulfonyl fluoride or the activated intermediate.

  • Reaction Temperature:

    • Many catalytic amidations of sulfonyl fluorides proceed at room temperature.[1] However, if you observe no reaction, a moderate increase in temperature (e.g., to 40-60 °C) could facilitate the reaction.[9] Be cautious, as excessive heat can lead to decomposition.

G Start Low/No Conversion Observed CheckCatalyst Verify Catalyst System (e.g., HOBt, Ca(NTf₂)₂) Start->CheckCatalyst IncreaseLoading Increase Catalyst Loading (e.g., 5-10 mol%) CheckCatalyst->IncreaseLoading If catalyst is appropriate Success Reaction Proceeds CheckCatalyst->Success Switching catalyst system works CheckBase Evaluate Base (Strength & Sterics) IncreaseLoading->CheckBase IncreaseLoading->Success Higher loading works ChangeBase Switch to a Stronger/ Less Hindered Base CheckBase->ChangeBase If base is inadequate CheckSolvent Ensure Anhydrous Solvent (e.g., DMSO, DMF) ChangeBase->CheckSolvent ChangeBase->Success New base works IncreaseTemp Increase Temperature Moderately (e.g., to 40-60 °C) CheckSolvent->IncreaseTemp CheckSolvent->Success Anhydrous conditions work IncreaseTemp->Success

Sources

Navigating the SuFEx Frontier: A Technical Guide to Scaling Up Sulfur(VI) Fluoride Exchange Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist: The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a cornerstone of the click chemistry philosophy pioneered by K. Barry Sharpless, has provided a powerful toolkit for reliably connecting molecular modules.[1][2][3] Its robustness, high yields, and orthogonality have accelerated discovery in drug development, materials science, and chemical biology.[4][5][6] However, the transition from a well-behaved benchtop reaction to a predictable and efficient pilot-plant process introduces a new set of challenges. Process scale-up is not a linear endeavor; simply multiplying reagent quantities can lead to unexpected outcomes.[7]

This guide is designed to serve as a technical support resource for researchers, chemists, and engineers facing the complexities of scaling SuFEx reactions. Here, we will dissect common problems, explain the underlying physicochemical principles, and provide actionable troubleshooting strategies to ensure your scale-up campaign is a success.

Section 1: Troubleshooting Guide for SuFEx Reaction Scale-Up

This section addresses specific, frequently encountered issues in a question-and-answer format, providing both diagnostic advice and corrective protocols.

Reagent & Catalyst Challenges

Question: My base-catalyzed SuFEx reaction works perfectly on a 100 mg scale with DBU, but at 5 kg, the purification is a nightmare due to high catalyst loading. What are my options?

Answer: This is a classic scale-up challenge. High catalyst loadings of bases like 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU), often in the 10-30 mol% range, become economically and practically problematic at a larger scale.[8][9] The resulting purification burden can significantly impact process efficiency and cost.

Causality & Field Insights: At the lab scale, chromatography can easily remove excess DBU. At the pilot scale, chromatography is often prohibitively expensive. The large quantity of basic catalyst complicates aqueous workups (leading to emulsions) and can degrade silica-based purification media.

Recommended Solutions:

  • Catalyst Re-evaluation: Consider switching to a more active catalyst that can be used at a lower loading.

    • Bifluoride Salts (e.g., K[HF₂]): These have proven to be powerful catalysts for SuFEx, sometimes requiring loadings as low as 0.1 mol%.[4][8] This drastically reduces the purification burden.

    • Guanidine Bases (e.g., BTMG): Hindered guanidine bases like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) have shown superior activity to DBU, often requiring lower loadings (e.g., 5 mol%) and achieving faster reaction times.[1]

    • Organosuperbases (e.g., BEMP): While highly effective at low loadings (1-10 mol%), the air sensitivity and high cost of bases like 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) can limit their use in large-scale production unless the reaction is particularly challenging.[8]

  • Process Modification:

    • Immobilized Catalysts: Explore using a polymer-supported base. This allows for simple filtration to remove the catalyst, completely avoiding complex purification steps.

    • Acidic Workup: A carefully controlled acidic wash can be used to protonate and extract the basic catalyst into the aqueous phase. Caution is required to avoid hydrolysis of sensitive functional groups on your product.

CatalystTypical Lab Loading (mol%)Scale-Up AdvantageKey Consideration
DBU10 - 30%[8]Readily available, well-understoodHigh loading, difficult purification at scale[8]
BEMP1 - 10%[8]Very high activityAir-sensitive, expensive[8]
BTMG5 - 20%[1]Higher activity than DBU, good balanceSterically hindered, may affect kinetics
K[HF₂]0.1 - 1%[8]Extremely low loading, cost-effectiveCorrosive, requires careful handling

Question: We are using sulfuryl fluoride (SO₂F₂) gas to generate our aryl fluorosulfate precursor. How do we safely and efficiently handle this on a pilot-plant scale?

Answer: Direct handling of toxic and corrosive gases like SO₂F₂ is a major logistical and safety challenge when moving from a fume hood to a plant environment.[8][10]

Causality & Field Insights: SO₂F₂ is a colorless, odorless, and highly toxic gas.[11] Its use requires specialized equipment, rigorous safety protocols, and trained personnel. Accidental release can have severe consequences.

Recommended Solutions:

  • Ex situ Generation / Surrogate Reagents: The safest and most common industrial approach is to avoid handling the gas directly.

    • Shelf-Stable Reagents: Utilize solid SO₂F₂ surrogates like fluorosulfuryl imidazolium salt or the recently developed "desmethyl SuFEx-IT".[12][13] These reagents are crystalline solids that can be handled with standard chemical safety protocols and release the FSO₂ moiety under specific conditions. A hectogram-scale, SO₂F₂-free synthesis of desmethyl SuFEx-IT has been reported, making it a viable option for larger scales.[13]

    • Flow Chemistry: Modular microfluidic systems have been developed to perform reactions with SO₂F₂ safely.[14] The gas is used in a closed loop, minimizing exposure risk and allowing for precise control. This is an excellent strategy for continuous manufacturing processes.

  • Direct Gas Handling (with extreme caution): If direct use is unavoidable, strict engineering controls are mandatory.

    • Dedicated Gas Cabinets & Scrubbers: SO₂F₂ cylinders must be stored in ventilated gas cabinets with leak detection systems. Exhaust lines must be routed through appropriate scrubbers (e.g., caustic solutions) to neutralize any unreacted gas.

    • Mass Flow Controllers: Use mass flow controllers for precise, controlled addition of the gas below the surface of the reaction mixture to ensure immediate reaction and minimize headspace accumulation.

    • Personal Protective Equipment (PPE): Supplied-air respirators, chemical-resistant suits, and continuous personal gas monitoring are essential for any personnel in the area.[15]

Reaction Kinetics & Control

Question: My SuFEx reaction is sluggish and incomplete in our 500 L reactor, but gives a quantitative yield in a 1 L flask. I've maintained the same temperature and reagent ratios. What is the likely cause?

Answer: This is a textbook example of how mass and heat transfer limitations can dominate reaction outcomes at scale.[7] What appears homogeneous in a small flask can be severely heterogeneous in a large, baffled reactor.

Causality & Field Insights: The surface-area-to-volume ratio decreases dramatically upon scale-up. This hinders efficient heat transfer, leading to thermal gradients (hot or cold spots). Furthermore, achieving uniform mixing of reactants, especially for multi-phase reactions or when adding reagents, is much more difficult.[16][17]

Troubleshooting Workflow:

G Start Incomplete Conversion at Scale CheckMixing Analyze Mixing Efficiency Start->CheckMixing CheckHeat Evaluate Heat Transfer Start->CheckHeat Impeller Is impeller type/speed adequate? (e.g., Rushton vs. PBT) CheckMixing->Impeller Viscosity Has viscosity increased? (e.g., product precipitation) CheckMixing->Viscosity Addition Is reagent addition too fast, causing local concentration issues? CheckMixing->Addition Jacket Is jacket temperature uniform? Use multiple probes. CheckHeat->Jacket Exotherm Is an unmanaged exotherm or endotherm present? CheckHeat->Exotherm SolutionMixing Solution: - Increase agitation speed - Change impeller to high-shear - Dilute reaction mixture Impeller->SolutionMixing No Viscosity->SolutionMixing Yes Addition->SolutionMixing Yes SolutionHeat Solution: - Adjust heating/cooling ramp rate - Use a more efficient heat transfer fluid - Ensure proper jacket flow Jacket->SolutionHeat No Exotherm->SolutionHeat Yes

Caption: Troubleshooting workflow for incomplete SuFEx conversion at scale.

Detailed Protocols:

  • Mixing Study:

    • Take samples from different locations in the reactor (e.g., top, bottom, near the impeller, near the wall) at several time points.

    • Analyze the conversion and concentration of reactants in each sample by HPLC or NMR.

    • Significant variations indicate poor mixing. The solution may involve changing the impeller type (e.g., from a simple anchor to a pitched-blade turbine or Rushton turbine for better axial and radial flow), increasing the agitation speed, or adjusting the baffle configuration.[16]

  • Thermal Mapping:

    • If your reactor allows, use multiple temperature probes to map the internal temperature profile.

    • A difference of more than 2-3 °C between probes suggests poor heat transfer.

    • Manage exotherms by slowing the addition rate of a key reagent or by pre-cooling the initial mixture to a lower temperature before starting the addition. For highly exothermic reactions, a semi-batch process is often superior to a batch process.[18]

Work-up & Purification Issues

Question: After quenching my large-scale SuFEx reaction, I'm struggling with a persistent emulsion during the aqueous workup, which is causing significant product loss. How can I break it?

Answer: Emulsions are common during the workup of large-scale reactions, especially when basic catalysts (like DBU) or silyl byproducts are present.

Causality & Field Insights: Byproducts like silyl ethers and salts can act as surfactants, stabilizing the oil-in-water or water-in-oil interface. Vigorous mixing during the quench or extraction in a large reactor can exacerbate this issue.

Recommended Solutions:

  • Chemical Intervention:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride. The increased ionic strength of the aqueous phase often helps to break the emulsion by destabilizing the surfactant layer.

    • Solvent Addition: Add a small amount of a different, water-immiscible organic solvent (e.g., MTBE if you are using EtOAc) or a water-miscible solvent like isopropanol to disrupt the interfacial tension.

    • pH Adjustment: Carefully adjust the pH of the aqueous layer. Sometimes a slight shift towards acidic or basic can destabilize the emulsion.

  • Physical & Process-Based Intervention:

    • Minimize Agitation: During extraction, use gentle agitation—just enough to ensure phase contact without high shear.

    • Filtration: Pass the entire emulsion through a pad of a filter aid like Celite®. This can physically disrupt the droplets and break the emulsion.

    • Centrifugation: If the equipment is available, a centrifuge is highly effective at separating the phases.

Proactive Strategy: During process development, screen for a solvent system that is less prone to emulsion formation. Sometimes switching from dichloromethane to toluene, or ethyl acetate to MTBE, can make a significant difference.

Section 2: Proactive Scale-Up Workflow

A successful scale-up is built on a foundation of robust lab-scale data. Follow this workflow to anticipate and mitigate challenges before they arise.

Caption: Proactive workflow for SuFEx reaction scale-up.

Section 3: Frequently Asked Questions (FAQs)

Q1: Are SuFEx reactions generally exothermic or endothermic? A: Most SuFEx reactions, particularly the formation of the S-O or S-N bond, are exothermic. While the heat release may be negligible and easily dissipated in a lab flask, it can lead to a significant temperature rise in a large, poorly cooled reactor.[18] It is crucial to perform reaction calorimetry (e.g., using an RC1 calorimeter) during development to quantify the heat of reaction and plan for adequate cooling capacity at scale.

Q2: What functional groups are incompatible with common SuFEx conditions? A: The S(VI)-F bond is remarkably stable.[8] However, the catalysts used can limit the substrate scope. Strongly basic catalysts like DBU or BEMP can be incompatible with substrates that have acidic protons (e.g., α-hydrogens on alkyl sulfonyl fluorides, which can lead to elimination) or base-sensitive protecting groups.[8] Acidic catalysts like bifluoride salts are generally more tolerant.

Q3: Can I perform SuFEx reactions in aqueous media? A: Yes, one of the strengths of SuFEx chemistry is its compatibility with aqueous environments, largely due to the stability of the sulfonyl fluoride group and the favorable interaction between the leaving fluoride ion and protons in water.[19] Some protocols even show acceleration in "on-water" conditions.[20] This is a significant advantage for bioconjugation applications and for developing greener manufacturing processes.

Q4: My sulfonyl fluoride precursor seems to degrade during storage at the pilot plant. Why? A: While sulfonyl fluorides are generally very stable, they are not indestructible.[8][19] Degradation can occur via hydrolysis if exposed to moisture, especially under basic or acidic conditions. Ensure precursors are stored in a dry, inert atmosphere. Thermal stability is also a factor; store materials at recommended temperatures and avoid proximity to heat sources in the plant.[8]

References

  • Sharpless, K. B., Dong, J., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers.
  • Moses, J. E., Sharpless, K. B., et al. (2021). Accelerated SuFEx Click Chemistry For Modular Synthesis. National Institutes of Health.
  • Various Authors. (2020). Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. ResearchGate.
  • Dong, J., Sharpless, K. B., et al. (2015). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. ResearchGate.
  • Various Authors. (2021). Accelerated SuFEx Click Chemistry For Modular Synthesis. ResearchGate.
  • Gallagher Fluid Seals. (n.d.). How to Safely Handle SO2F2 Industrial Gas in Industrial Settings.
  • University of Amsterdam. (2023). New modular flow platform for improved SuFEx click chemistry. HIMS.
  • ZME Science. (2014). Chemists uncover powerful reactivity, paving the way for a new class of molecules.
  • Various Authors. (2023). Scale-up synthesis and SuFEx click applications. ResearchGate.
  • Xu, L., Wu, P., & Dong, J. (2019). New Polymers From SuFEx Click Chemistry: Syntheses and Perspectives. The Royal Society of Chemistry.
  • Sharpless Lab. (n.d.). Click Chemistry. The Scripps Research Institute.
  • Various Authors. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sul- famides, Sulfamates and Sulfonamides from S(VI) Fluorides. ChemRxiv.
  • Dong, J., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society.
  • Xu, H., Sharpless, K. B., Yang, G., et al. (2021). Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-Stage Radiosynthesis. Journal of the American Chemical Society.
  • Various Authors. (n.d.). Recent Advances in the Catalytic Transformations to Access Alkylsulfonyl Fluorides as SuFEx Click Hubs. ResearchGate.
  • Wu, P., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review.
  • Dong, J., Sharpless, K. B., et al. (2014). sulfur-vi-fluoride-exchange-sufex-another-good-reaction-for-click-chemistry. Ask this paper.
  • Various Authors. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters.
  • National Center for Biotechnology Information. (n.d.). Sulfuryl fluoride. PubChem.
  • Moses, J. E., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews.
  • Various Authors. (2023). Modeling large-scale bioreactors with diffusion equations. Part I: Predicting axial dispersion coefficient and mixing times. PubMed.
  • Various Authors. (2021). Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. PubMed.
  • Moses, J. E., et al. (2022). Sulfur Fluoride Exchange (SuFEx). Monash University.
  • Di Sanzo, A. (2022). Influence of mixing and heat transfer in process scale-up. DiVA portal.
  • Various Authors. (2024). Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. ResearchGate.
  • Various Authors. (2023). Modeling large‐scale bioreactors with diffusion equations. Part I: Predicting axial dispersion coefficient and mixing times. ResearchGate.
  • Various Authors. (2017). Local and overall heat transfer of exothermic reactions in microreactor systems. Reaction Chemistry & Engineering.

Sources

Managing and preventing hydrolysis of sulfonyl fluorides in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sulfonyl Fluoride Stability in Aqueous Media

Introduction: The Privileged Warhead

Welcome to the technical support center for sulfonyl fluorides (SFs). As covalent modifiers, SFs have become privileged warheads in chemical biology and drug discovery, prized for their unique balance of stability and reactivity.[1][2][3] Unlike their more reactive sulfonyl chloride counterparts, which rapidly degrade in water, SFs exhibit remarkable resistance to hydrolysis, making them highly compatible with aqueous, physiological conditions.[3][4][5][6][7] This guide provides in-depth troubleshooting advice and best practices to help you harness the full potential of your sulfonyl fluoride reagents by effectively managing and preventing unwanted hydrolysis.

Section 1: Understanding Sulfonyl Fluoride Hydrolysis

Q1: My sulfonyl fluoride compound is degrading in my aqueous buffer. What is the chemical reaction causing this?

Answer: The primary degradation pathway for a sulfonyl fluoride in an aqueous environment is hydrolysis. This is a chemical reaction where a water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl fluoride. The reaction results in the cleavage of the strong sulfur-fluorine (S-F) bond, producing the corresponding sulfonic acid and a fluoride ion (F⁻) as byproducts.[4][8][9][10]

While significantly slower than for other sulfonyl halides, this reaction is the main source of compound inactivation in experimental buffers over time.[5]


}

Figure 1: General mechanism of sulfonyl fluoride hydrolysis.

Section 2: Troubleshooting & FAQs

Q2: What factors influence the rate of hydrolysis for my sulfonyl fluoride?

Answer: The stability of your sulfonyl fluoride is not absolute and is influenced by several key experimental parameters. Understanding these factors is critical for designing robust experiments.

  • pH: This is one of the most significant factors. The rate of hydrolysis generally increases under basic (alkaline) conditions (pH > 8).[4] The higher concentration of hydroxide ions (OH⁻), which are stronger nucleophiles than water, accelerates the degradation. Conversely, SFs are typically most stable in neutral to slightly acidic conditions. However, some SuFEx reactions are intentionally run at mildly basic pH to deprotonate a target nucleophile (like a tyrosine phenol), creating a delicate balance between desired reactivity and undesired hydrolysis.[11][12]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[4] Running reactions at elevated temperatures will decrease the half-life of your compound in the buffer.

  • Buffer Composition: While less common, certain buffer components can act as nucleophiles or catalysts for hydrolysis. For example, buffers containing primary or secondary amines (like Tris) could potentially react with the sulfonyl fluoride, although this is often much slower than reaction with a target protein residue. It is generally recommended to use non-nucleophilic buffers like PBS or HEPES.

  • Molecular Structure: The electronic and steric properties of the group attached to the sulfonyl fluoride moiety play a crucial role.

    • Electronics: Electron-withdrawing groups on an aryl ring can increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis.[13]

    • Sterics: Bulky groups near the sulfonyl fluoride can sterically hinder the approach of a water molecule, significantly slowing down hydrolysis.[14] For instance, 2,4,6-trisubstituted aryl sulfonyl fluorides often exhibit enhanced stability.[14]

Data Summary: Factors Affecting Hydrolysis
ParameterConditionEffect on Hydrolysis RateRationale
pH Acidic to Neutral (pH 4-7.5)Minimal / SlowestLow concentration of strong nucleophiles (OH⁻).
Basic (pH > 8)IncreasedHigher concentration of OH⁻, a potent nucleophile.[4]
Temperature Low (e.g., 4°C)SlowReduced kinetic energy for the reaction.
High (e.g., 37°C or above)AcceleratedIncreased kinetic energy overcomes the activation barrier.[4]
Structure Electron-donating groupsDecreasedReduces the electrophilicity of the sulfur atom.
Electron-withdrawing groupsIncreasedIncreases the electrophilicity of the sulfur atom.[13]
Steric Hindrance (ortho-subs)DecreasedPhysically blocks the approach of water nucleophiles.[14]
Q3: My bioconjugation/labeling experiment has a low yield. How can I determine if sulfonyl fluoride hydrolysis is the cause?

Answer: Low yield is a common problem where hydrolysis is a primary suspect. A systematic approach is needed to diagnose the issue. First, you must confirm the integrity of your starting material and then monitor its stability under your actual experimental conditions.


}

Figure 2: Decision workflow for troubleshooting low reaction yields.

Protocol: Monitoring Sulfonyl Fluoride Hydrolysis via LC-MS

This protocol allows you to quantify the rate of hydrolysis under your specific experimental conditions.

Objective: To determine the percentage of sulfonyl fluoride remaining over time in an aqueous buffer.

Materials:

  • Sulfonyl fluoride (SF) compound

  • Anhydrous DMSO

  • Your experimental buffer (e.g., PBS, pH 7.4)

  • LC-MS system equipped with a C18 column

  • Autosampler vials

  • 0.1% Formic acid in Water (Mobile Phase A)

  • 0.1% Formic acid in Acetonitrile (Mobile Phase B)

Methodology:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of your SF compound (e.g., 10 mM) in anhydrous DMSO.

  • Initiate the Experiment:

    • Add the required volume of your SF stock solution to a pre-warmed vial of your experimental buffer to achieve the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (<1%).

    • Vortex gently to mix. This is your t=0 sample point.

  • Time-Point Sampling:

    • Immediately withdraw an aliquot (e.g., 50 µL) from the buffer solution. This is your t=0 sample.

    • Quench the sample by adding it to a vial containing an equal volume of Acetonitrile. This will stop the hydrolysis and precipitate any proteins if present.

    • Incubate the master solution at your experimental temperature (e.g., 37°C).

    • Repeat the sampling and quenching process at subsequent time points (e.g., t = 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

  • Sample Preparation for LC-MS:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Transfer the supernatant to a clean autosampler vial.

  • LC-MS Analysis:

    • Inject the samples onto the LC-MS.

    • Use a suitable gradient to separate your sulfonyl fluoride from its sulfonic acid hydrolysis product (e.g., 5% to 95% B over 10 minutes).

    • Monitor the ion counts for the exact mass of your starting sulfonyl fluoride and the expected mass of the sulfonic acid product.

  • Data Analysis:

    • Integrate the peak area for the parent sulfonyl fluoride at each time point.

    • Normalize the peak areas by setting the area at t=0 to 100%.

    • Plot the percentage of remaining sulfonyl fluoride versus time to determine its half-life (t₁/₂) under your specific conditions.

Section 3: Best Practices for Prevention & Management

Q4: How should I prepare and store my sulfonyl fluoride solutions to maximize their stability?

Answer: Proper handling and storage are the most effective preventative measures you can take.


}

Figure 3: Best practices for solution preparation and storage.

  • Stock Solutions: Always prepare stock solutions in a high-quality, anhydrous organic solvent like DMSO or DMF. Water is the enemy.

  • Aliquoting: Prepare small, single-use aliquots of your stock solution. This avoids repeated freeze-thaw cycles, which can introduce atmospheric moisture into your stock vial.

  • Storage: Store aliquots at -20°C for short-term or -80°C for long-term storage.[4] Consider storing the vials in a desiccated container to further protect them from moisture.

  • Experimental Use: When preparing for an experiment, add the stock solution to your aqueous buffer immediately before you intend to use it. Do not let the diluted compound sit in aqueous buffer for extended periods on the benchtop before starting your reaction.

By following these troubleshooting guides and best practices, you can minimize the impact of hydrolysis, ensuring the reliability and reproducibility of your experiments with sulfonyl fluoride reagents.

References

  • Kelly, G., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.
  • Li, G., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry.
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  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
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  • Tuley, A., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ChemMedChem, 15(22), 2176–2184.
  • Tuley, A., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. NIH.
  • Am Ende, C. W., et al. (2023). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science, 14(10), 2657–2663.
  • Wang, F., et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Nature Communications.
  • Am Ende, C. W., et al. (2023). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. RSC Publishing.
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  • ACS Green Chemistry. (n.d.). Sustainable synthesis of sulfonyl fluorides in water.
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  • ResearchGate. (2025). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides | Request PDF.
  • Zhou, D., et al. (n.d.). Determination of molar activity of [18F]fluoride by HPLC via sulfonyl derivatization. Illinois Experts.
  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294–1296.
  • Parker, C. G., et al. (2023). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.
  • ATSDR. (n.d.). Analytical Methods.
  • Noël, T., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. PMC - NIH.
  • ResearchGate. (n.d.). Possible transition structures for the hydrolysis of 1.
  • Scriven, E. F. V., & Ragab, S. (2018). Synthetic Routes to Arylsulfonyl Fluorides. MDPI.

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Identification and minimization of impurities in 2,4-dichloro-5-sulfonyl benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid

Welcome to the technical support center for the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and minimizing critical process impurities. As an important intermediate for diuretic drugs like Furosemide, achieving high purity is paramount.[1][2] This document provides field-proven insights, troubleshooting protocols, and validated methods to ensure the robustness and reproducibility of your synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis.

Q1: What is the standard industrial synthesis route for 2,4-dichloro-5-sulfamoylbenzoic acid?

The established synthesis is a multi-step process that begins with 2,4-dichlorobenzoic acid.[3] The core transformation involves two key steps:

  • Chlorosulfonation: 2,4-dichlorobenzoic acid is reacted with an excess of chlorosulfonic acid (ClSO₃H), often with a catalyst, to introduce a chlorosulfonyl group (-SO₂Cl) at the 5-position, yielding the intermediate 2,4-dichloro-5-(chlorosulfonyl)benzoic acid.[1][4]

  • Ammonolysis: The highly reactive sulfonyl chloride intermediate is then carefully reacted with an ammonia source, such as aqueous ammonia, to form the final product, 2,4-dichloro-5-sulfamoylbenzoic acid.[5][6]

Q2: What are the most critical process parameters to control for minimizing impurities?

From our experience, three parameters are absolutely critical:

  • Moisture Control: The entire chlorosulfonation stage must be conducted under strictly anhydrous conditions. The sulfonyl chloride intermediate is extremely sensitive to water.[1][7][8]

  • Temperature Management: Each stage has a distinct optimal temperature range. Chlorosulfonation is typically performed at high temperatures (130-150 °C) to drive the reaction, while ammonolysis is a highly exothermic reaction that requires low temperatures (below 10 °C) to prevent side reactions and ensure selectivity.[3][5][6]

  • pH Control during Workup: Precise pH adjustment is crucial after ammonolysis. The final product is precipitated from the reaction mixture by acidifying to a pH of 1-2.[5] Inadequate acidification will result in significant yield loss, while washing the isolated product is necessary to remove excess acid.[9]

Q3: Why is the ice water quench step so important after chlorosulfonation?

The ice water quench serves two primary purposes. First, chlorosulfonic acid reacts violently with water in a highly exothermic reaction.[7][8][10] Using a large volume of ice water safely dissipates this heat. Second, the 2,4-dichloro-5-(chlorosulfonyl)benzoic acid intermediate has low solubility in the resulting acidic aqueous medium, causing it to precipitate. This allows for its isolation by filtration, effectively separating it from the excess chlorosulfonic acid and any water-soluble byproducts before proceeding to the sensitive ammonolysis step.[5][6]

Q4: What are the primary impurities I should be looking for?

The most common impurities are:

  • 2,4-Dichlorobenzoic Acid: The unreacted starting material.

  • 2,4-Dichloro-5-sulfonic acid benzoic acid: The hydrolysis product of the sulfonyl chloride intermediate. This is often the most significant impurity if moisture is not rigorously excluded.[1][11]

  • Positional Isomers: Impurities originating from the starting material, 2,4-dichlorobenzoic acid, which itself can contain isomers from its synthesis via dichlorination of toluene.[1]

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis.

Issue 1: Low Yield of the Final Product

Potential Cause Underlying Rationale & Verification Recommended Corrective Action
Incomplete Chlorosulfonation The reaction may not have gone to completion. Verify by taking an in-process control (IPC) sample and analyzing via HPLC for the presence of starting material.Increase the molar ratio of chlorosulfonic acid to the starting material (common ratios range from 3.5:1 to 10:1).[3][5] Ensure the reaction temperature is maintained within the optimal range (130-150 °C) for the required duration (1-6 hours).[3][5][6]
Hydrolysis of Intermediate The sulfonyl chloride intermediate is highly susceptible to hydrolysis.[1] The presence of the sulfonic acid byproduct, detectable by HPLC, confirms this issue.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen). Use a grade of chlorosulfonic acid with low water content. Minimize the time the isolated intermediate is exposed to aqueous conditions during workup.[12]
Loss during Ammonolysis/Workup The product is soluble at higher pH. If the pH is not lowered sufficiently during acidification (target pH 1-2), the product will remain in solution.[5]Carefully monitor the pH during acidification with a calibrated pH meter. Ensure thorough mixing. After filtration, check the pH of the mother liquor to confirm complete precipitation.

Issue 2: Final Product Fails Purity Specification (e.g., <99% by HPLC)

Observed Impurity (by HPLC/MS) Likely Source Recommended Corrective Action
Peak corresponding to 2,4-Dichlorobenzoic Acid Incomplete chlorosulfonation reaction.Refer to "Incomplete Chlorosulfonation" under Issue 1 . A more forcing condition (higher temperature or longer reaction time) may be required.
Peak corresponding to 2,4-Dichloro-5-sulfonic acid benzoic acid Water contamination during the chlorosulfonation step or workup.This is a critical failure of moisture control. Re-evaluate all solvent and reagent drying procedures. Perform the reaction under a strictly inert atmosphere. The sulfonyl chloride intermediate should be used immediately after isolation or stored under rigorously dry conditions.
Multiple Small, Unidentified Peaks May originate from impure starting material or side reactions due to poor temperature control during ammonolysis.1. Analyze Starting Material: Obtain a certificate of analysis or run an HPLC on the 2,4-dichlorobenzoic acid to check for isomeric or other impurities.[1] 2. Control Ammonolysis: Ensure the reaction temperature is maintained below 10 °C during the addition of the sulfonyl chloride to the ammonia solution to prevent side reactions.[5][6]

Issue 3: Product is Off-Color (Yellow or Brown) After Isolation

Potential Cause Underlying Rationale Recommended Corrective Action
Thermal Decomposition High temperatures during the chlorosulfonation step can lead to some decomposition of the reagent or product, creating colored impurities.[13]While high temperatures are necessary, avoid exceeding 150 °C.[6] Ensure the heating mantle provides uniform heating to prevent localized "hot spots."
Carryover of Impurities Minor byproducts that are colored may not be fully removed during initial isolation.During the final recrystallization step, add a small amount of activated carbon to the hot solution to adsorb colored impurities.[1][6] Allow it to stir for a short period before performing a hot filtration to remove the carbon.

Section 3: Key Experimental & Analytical Protocols

Protocol 1: HPLC Method for In-Process Control and Final Purity

This protocol provides a general method. It should be validated for your specific system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Ramp to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of sample in a 1:1 mixture of Acetonitrile:Water to a concentration of ~0.5 mg/mL.

  • Expected Elution Order: 2,4-dichloro-5-sulfonic acid benzoic acid (most polar) -> 2,4-dichloro-5-sulfamoylbenzoic acid -> 2,4-dichlorobenzoic acid (least polar).

Protocol 2: Best Practices for Anhydrous Chlorosulfonation

  • Glassware Preparation: Ensure the reaction flask, condenser, and addition funnel are thoroughly cleaned and oven-dried at >120 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Reagent Handling: Use a fresh, unopened bottle of chlorosulfonic acid if possible. Handle all reagents under an inert atmosphere.

  • Reaction Execution: Charge the 2,4-dichlorobenzoic acid and any catalyst to the flask. Slowly add the chlorosulfonic acid via the addition funnel. An excess of chlorosulfonic acid also serves as a dehydrating agent.[14]

  • Workup: Prepare the ice water for quenching in a separate, appropriately sized vessel. Once the reaction is complete and cooled, slowly and carefully add the reaction mixture to the stirred ice water to control the exotherm. Filter the resulting precipitate quickly.

Protocol 3: High-Purity Recrystallization of Final Product

  • Solvent Selection: An aqueous ethanol solution is commonly effective.[6] The optimal ratio depends on the impurity profile but often starts around 10% ethanol.[6]

  • Dissolution: Add the crude, dry product to the recrystallization vessel. Add the solvent and heat the mixture to reflux with stirring until all solids dissolve.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (e.g., 1-2% w/w) of activated carbon. Return the mixture to a gentle reflux for 15-30 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing celite or filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath (to ~0 °C) to maximize crystal formation.[6]

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly under vacuum.

Section 4: Data & Workflow Visualizations

Table 1: Summary of Catalyzed Chlorosulfonation Conditions

CatalystStarting MaterialMolar Ratio (Substrate:ClSO₃H:Catalyst)Temperature (°C)Time (h)Reported Purity (HPLC)Reference
Sulfuric Acid2,4-dichlorotrichlorobenzyl1 : 4-10 : 0.7-1.0135 - 1501 - 6>99%[5][6][15]
Iron Trichloride2,4-dichlorotrichlorobenzyl1 : 4-10 : 0.7-1.0135 - 1501 - 6>99%[5][15]
Zinc Dichloride2,4-dichlorotrichlorobenzyl*1 : 4-10 : 0.7-1.0135 - 1501 - 6>99%[5][15]
Sodium Sulfate2,4-dichlorobenzoic acidNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2][9]

*Note: 2,4-dichlorotrichlorobenzyl is a precursor that converts to the benzoic acid in situ under the reaction conditions.[5][6]

Diagram 1: Overall Synthesis Pathway

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Ammonolysis & Purification A 2,4-Dichlorobenzoic Acid B 2,4-Dichloro-5-(chlorosulfonyl) benzoic acid A->B  + ClSO3H  Catalyst, 130-150°C C 2,4-Dichloro-5-sulfamoylbenzoic acid (Crude) B->C  1. + NH3(aq), <10°C  2. HCl to pH 1-2 D High-Purity Product (>99%) C->D  Recrystallization  (e.g., aq. Ethanol)

Caption: Workflow for the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid.

Diagram 2: Formation Pathways of Key Impurities

G SM 2,4-Dichlorobenzoic Acid (Starting Material) INT 2,4-Dichloro-5-(chlorosulfonyl) benzoic acid (Intermediate) SM->INT Chlorosulfonation FP Desired Final Product SM->FP Incomplete Reaction INT->FP Ammonolysis Hydrolysis_Imp 2,4-Dichloro-5-sulfonic acid benzoic acid INT->Hydrolysis_Imp SM_Imp Isomeric Impurities SM_Imp->FP  Carry-through Hydrolysis_Imp->FP  Carry-through SM_Res Unreacted Starting Material

Caption: Primary pathways for the formation of process-related impurities.

Diagram 3: Troubleshooting Logic for Low Purity

G start Purity < 99% by HPLC q1 Identify major impurity peak start->q1 is_sm Unreacted Starting Material q1->is_sm Matches SM Rt is_hydrolysis Hydrolysis Product (Sulfonic Acid) q1->is_hydrolysis Matches Hydrolysis Rt is_other Other/Isomeric Peaks q1->is_other Other sol_sm Optimize Step 1: - Increase reaction time/temp - Increase ClSO3H ratio is_sm->sol_sm sol_hydrolysis CRITICAL: Improve Moisture Control - Dry all reagents/glassware - Use inert atmosphere is_hydrolysis->sol_hydrolysis sol_other 1. Analyze purity of starting material 2. Optimize recrystallization is_other->sol_other

Caption: Decision tree for troubleshooting out-of-specification purity results.

References

  • Benchchem Technical Document. Synthesis and Reactivity of 2,4-dichloro-5-chlorosulfonyl-benzoic acid. Benchchem.
  • Google Patents (CN100522936C). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (2009).
  • Google Patents (CN100522936C). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (2009).
  • Google Patents (JPS5553239A). Preparation of 2,4-dichlorobenzoic acid. (1980).
  • Benchchem Product Page. 2,4-Dichlorobenzoic acid. Benchchem.
  • Patsnap Eureka. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
  • ResearchGate. Research on synthesis of 2,4-dichlorobenzoic acid in non-solvent. (2001).
  • Semantic Scholar. Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid. (2008).
  • Sciencemadness Wiki. Chlorosulfuric acid.
  • Wikipedia. 2,4-Dichlorobenzoic acid.
  • Cremlyn, R. J.Chlorosulfonic Acid - A Versatile Reagent. (2002). The Royal Society of Chemistry.
  • NOAA CAMEO Chemicals. CHLOROSULFONIC ACID.
  • Sigma-Aldrich Product Page. 2,4-Dichlorobenzoic acid 98%.
  • Wikipedia. Chlorosulfuric acid.
  • Benchchem Technical Support. Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
  • Google Patents (CN104327116A). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. (2015).
  • PubMed. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity.... (2018).
  • Canadian Journal of Chemistry. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. (1970).
  • ResearchGate. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride.... (1981).
  • ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2006).
  • Sigma-Aldrich Product Page. 2,4-Dichloro-5-sulfamoylbenzoic acid.
  • Canadian Journal of Chemistry. Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride.... (1981).
  • Benchchem Technical Guide. Comparing the efficacy of different catalysts for chlorosulfonation of dichlorobenzoic acids. Benchchem.
  • IRIS Publication. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters.... (2024).
  • Tokyo Chemical Industry Co., Ltd.2,4-Dichloro-5-sulfamoylbenzoic Acid.
  • PubChem. 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid.
  • ChemicalBook. 2,4-Dichloro-5-sulfamoylbenzoic acid.

Sources

Overcoming the low reactivity of sterically hindered amines with sulfonyl fluorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for overcoming the low reactivity of sterically hindered amines with sulfonyl fluorides. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in forming sulfonamide bonds with sterically demanding substrates. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you navigate this common synthetic hurdle.

Introduction: The Challenge of Steric Hindrance

The formation of a sulfonamide bond is a cornerstone reaction in medicinal chemistry and materials science. However, when the amine nucleophile is sterically hindered (e.g., a secondary amine with bulky substituents near the nitrogen atom), its reaction with an electrophilic sulfonyl fluoride can be exceptionally slow or fail entirely. The bulky groups physically obstruct the nitrogen's lone pair from attacking the sulfur electrophile, leading to high activation energy for the reaction.

This guide will explore catalytic strategies and reaction optimization techniques to overcome this steric barrier, enabling efficient and high-yielding synthesis of previously inaccessible sulfonamides.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the sulfonylation of hindered amines.

Q1: Why is my reaction between a hindered amine (e.g., di-tert-butylamine) and a sulfonyl fluoride showing no product formation?

A: The primary reason is the high steric repulsion between the bulky groups on the amine and the sulfonyl group. This steric clash prevents the amine's nucleophilic lone pair from achieving the necessary trajectory to attack the electrophilic sulfur atom of the sulfonyl fluoride. In many cases, the thermal energy provided under standard conditions (e.g., room temperature or moderate heating) is insufficient to overcome this activation barrier, resulting in the recovery of unreacted starting materials.

Q2: I observe some product formation, but the reaction is incredibly slow, taking several days. How can I accelerate it?

A: Accelerating these reactions requires a strategy that lowers the activation energy of the sulfonyl-amine coupling. The most effective modern approach is the use of a nucleophilic catalyst. These catalysts operate by first reacting with the sulfonyl fluoride to generate a more reactive intermediate, which is then more readily attacked by the hindered amine. This catalytic cycle effectively bypasses the high-energy direct reaction pathway. A class of compounds known as iminophosphoranes, particularly P₂-Et, has been shown to be highly effective for this purpose.

Q3: Can I just use a stronger, non-nucleophilic base like DBU or a proton sponge to force the reaction?

A: While strong bases are essential for scavenging the HF produced during the reaction, they typically do not catalyze the reaction itself. Their role is to prevent the protonation of the amine nucleophile, which would render it unreactive. Using a non-nucleophilic base alone, even in large excess or at high temperatures, is often insufficient to overcome the fundamental steric barrier. Catalysis is required to fundamentally change the reaction mechanism.

Q4: Are there alternatives to sulfonyl fluorides for reacting with hindered amines?

A: Yes, while sulfonyl fluorides are often preferred due to their high stability and favorable reactivity in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, sulfonyl chlorides can also be used. However, sulfonyl chlorides can be more prone to hydrolysis and other side reactions. For particularly challenging couplings, the use of a highly active catalyst with a sulfonyl fluoride remains the most robust and reliable method.

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the sulfonylation of hindered amines.

Issue 1: Low or No Conversion

Your LC-MS or TLC analysis shows primarily unreacted starting materials even after prolonged reaction times.

Caption: Troubleshooting workflow for low conversion.

Issue 2: Reaction Stalls or is Extremely Slow

The reaction proceeds but appears to stall before completion, or requires >48 hours for moderate conversion.

  • Catalyst Loading: For highly hindered substrates, catalyst loading may need to be increased from the typical 1-5 mol% to 10 mol% or even higher. The catalyst itself can be sterically hindered, and a higher concentration can increase the rate of formation of the active intermediate.

  • Temperature: While some catalyzed reactions proceed at room temperature, many hindered systems require thermal energy. Increase the reaction temperature in 20 °C increments, monitoring for any signs of decomposition of your starting materials or the desired product.

  • Solvent Choice: Ensure your solvent can fully dissolve all reactants and catalysts. A slurry or biphasic reaction will have significantly reduced reaction rates. Consider switching to a more polar aprotic solvent like DMAc or NMP for substrates with poor solubility.

Issue 3: Observation of Side Products

You observe unexpected masses in your LC-MS analysis.

  • Hydrolysis: If water is present in the reaction mixture (e.g., from wet solvents or reagents), the sulfonyl fluoride can hydrolyze to the corresponding sulfonic acid. This can be diagnosed by an M-F+OH mass peak. Solution: Use rigorously dried solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).

  • Catalyst Decomposition: Some catalysts may not be stable at elevated temperatures over long reaction times. If the reaction stalls after initial progress at high heat, consider if the catalyst is degrading. Solution: Re-evaluate the catalyst's known thermal stability or consider a protocol where a second charge of catalyst is added midway through the reaction.

Part 3: Protocols and Data

Catalytic Mechanism of Iminophosphoranes

The diagram below illustrates the generally accepted mechanism for the iminophosphorane-catalyzed sulfonylation of a hindered amine. The catalyst acts as a "super-base" and a potent nucleophile, activating the sulfonyl fluoride.

Caption: Catalytic cycle for sulfonamide synthesis.

Comparative Reaction Data

The following table summarizes typical results for the reaction of a sterically hindered amine with a sulfonyl fluoride, highlighting the dramatic effect of a suitable catalyst.

Amine SubstrateSulfonyl FluorideConditionsCatalyst (mol%)Time (h)Yield (%)Reference
Diisopropylamine4-Toluenesulfonyl fluorideMeCN, 25 °CNone24<5%
Diisopropylamine4-Toluenesulfonyl fluorideMeCN, 25 °CP₂-Et (5%)295%
2,2,6,6-TetramethylpiperidineMethanesulfonyl fluorideDioxane, 100 °CNone48No Reaction
2,2,6,6-TetramethylpiperidineMethanesulfonyl fluorideDioxane, 100 °CP₂-Et (10%)1688%
General Protocol: Catalytic Sulfonylation of a Hindered Secondary Amine

This protocol provides a starting point for optimization.

Materials:

  • Sterically hindered amine (1.0 mmol, 1.0 equiv)

  • Sulfonyl fluoride (1.1 mmol, 1.1 equiv)

  • P₂-Et iminophosphorane catalyst (0.05 mmol, 5 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol, 1.2 equiv)

  • Anhydrous acetonitrile (MeCN) (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To the oven-dried reaction vial, add the sterically hindered amine (1.0 equiv) and the P₂-Et catalyst (0.05 equiv).

  • Inerting: Seal the vial with a septum cap, and purge with an inert gas for 5-10 minutes.

  • Solvent Addition: Add anhydrous acetonitrile (to make a ~0.2 M solution) via syringe.

  • Reagent Addition: Add the sulfonyl fluoride (1.1 equiv) and DBU (1.2 equiv) sequentially via syringe while stirring.

  • Reaction: Place the vial in a pre-heated heating block or oil bath set to the desired temperature (start with 25 °C, but 80-100 °C may be necessary for very hindered substrates).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. Check for the disappearance of the limiting starting material and the appearance of the product mass.

  • Workup (General): Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with 1M HCl (to remove DBU and excess amine), followed by saturated NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Title: Iminophosphorane-Catalyzed Synthesis of Sulfonamides from Sulfonyl Fluorides and Amines Source: Organic Letters URL:[Link]
  • Title: SuFEx-A Decade of Progress on a Click Reaction of Sulfur(VI)
  • Title: A Broadly Applicable Iminophosphorane Catalyst for the Synthesis of Sulfonamides and Sulfam

Catalyst deactivation and recovery in metal-catalyzed sulfonyl fluoride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Deactivation and Recovery

Welcome to the technical support center for researchers, chemists, and drug development professionals engaged in metal-catalyzed sulfonyl fluoride synthesis, including the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry reaction. The stability and activity of your metal catalyst are paramount to achieving high yields, purity, and reproducibility. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions regarding catalyst deactivation and recovery.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during metal-catalyzed sulfonylation reactions.

Q1: My reaction is sluggish, or the conversion has stalled. What is the most likely cause? A: The most common culprit is catalyst deactivation. This can happen through several mechanisms, including poisoning by impurities in your starting materials (like sulfur or water), thermal degradation if the reaction temperature is too high, or the formation of inactive catalyst species.[1][2] Start by verifying the purity of your reagents and ensuring your reaction is conducted under a strictly inert atmosphere.

Q2: I see black particles forming in my reaction vessel. What are they? A: The formation of black precipitates is a classic sign of palladium catalyst aggregation, commonly known as "palladium black." This occurs when the soluble, active Pd(0) species agglomerates into larger, insoluble, and catalytically inactive particles.[3][4] This is a form of thermal or mechanical deactivation and indicates that your catalyst is no longer in the active catalytic cycle.

Q3: Can I reuse my catalyst for another reaction? A: Yes, catalyst recycling is often feasible and highly desirable, especially when using expensive precious metals like palladium.[5][6] However, its reusability depends on the deactivation mechanism. If the catalyst has simply precipitated (like Pd black), it may be recoverable. If it has been irreversibly poisoned, recovery may not be possible. Effective recovery requires separating the catalyst from the product stream, potentially washing it, and testing its activity before reuse.[7][8]

Q4: What is the best general method to remove a homogeneous catalyst post-reaction? A: For homogeneous catalysts, which are soluble in the reaction medium, removal can be challenging.[9][10] Common strategies include:

  • Organic Solvent Nanofiltration (OSN): A pressure-driven membrane process that separates molecules based on size, allowing retention of the larger catalyst complex while products pass through.[11]

  • Biphasic Systems: Using two immiscible solvents, where the catalyst is preferentially soluble in one phase (e.g., an aqueous phase or ionic liquid) and the product in the other, allowing for simple phase separation.[6]

  • Precipitation/Filtration: Sometimes the catalyst can be precipitated by adding an anti-solvent and then removed by filtration.

Q5: How do I know if my recovered catalyst is still active enough to use? A: The only definitive way is to perform an activity test. Run a small-scale, standardized control reaction with the recovered catalyst and compare the yield and reaction time to an identical reaction run with a fresh batch of the catalyst. A significant drop in performance indicates partial or full deactivation.

Part 2: In-Depth Troubleshooting Guide

Use this guide to diagnose and resolve specific issues in your experiments.

Problem / Symptom Potential Root Cause Diagnostic Check & Explanation Recommended Solution & Preventative Measures
Low to No Product Yield Catalyst Poisoning Explanation: Impurities in reagents or solvents can bind strongly to the catalyst's active sites, rendering them unavailable for the reaction.[1][12] Common poisons include sulfur, nitrogen compounds, and even water in some systems.[2][7] Check: Analyze starting materials and solvents for purity using techniques like GC-MS or elemental analysis.Solution: Purify all reagents and solvents. Use high-purity, anhydrous solvents. Consider passing reagents through a plug of alumina or using a scavenger resin to remove specific poisons.
Thermal Degradation (Sintering) Explanation: High temperatures cause small metal nanoparticles to melt or migrate and clump together into larger, less active particles (e.g., palladium black), reducing the active surface area.[12][13] Check: Visually inspect for precipitate formation. Use TEM to analyze catalyst particle size before and after the reaction.Solution: Lower the reaction temperature. Screen for more thermally stable ligands or catalyst supports. Ensure even heating with vigorous stirring to avoid localized hot spots.
Inconsistent Results Batch-to-Batch Atmosphere Contamination Explanation: Many metal catalysts, particularly Pd(0) species, are sensitive to oxygen.[4] Inconsistent inert atmosphere techniques (e.g., poor degassing, leaky septa) can lead to oxidation and deactivation of the catalyst, causing variable results. Check: Review your inert atmosphere setup. Use a freeze-pump-thaw cycle for solvent degassing.Solution: Ensure a robust inert atmosphere (N₂ or Ar) is maintained throughout the reaction. Use high-quality septa and Schlenk line techniques.
Catalyst Leaching (for supported catalysts) Explanation: The active metal species may detach from its solid support and dissolve into the reaction medium.[8] This not only deactivates the heterogeneous catalyst but can also contaminate the final product with metal residues.[9] Check: Analyze the reaction filtrate for metal content using ICP-MS or Atomic Absorption (AA) spectroscopy.Solution: Choose a support with stronger metal-support interactions. Modify reaction conditions (solvent, temperature) to minimize leaching.
Formation of Unwanted Side Products Ligand Degradation Explanation: The ligands that stabilize the metal center can degrade under reaction conditions, leading to changes in the catalyst's selectivity and activity. This can also expose the metal center, promoting aggregation. Check: Use NMR or LC-MS to analyze the crude reaction mixture for signals corresponding to ligand decomposition products.Solution: Screen for more robust ligands that are stable under the required reaction conditions. Avoid excessively high temperatures or incompatible reagents.
Change in Catalytic Pathway Explanation: In some SuFEx reactions, the catalyst's role is to activate the S-F bond.[14][15][16] If the catalyst deactivates, alternative, non-catalyzed pathways or side reactions may become dominant, leading to different products.[17] Check: Carefully analyze the side products to infer potential alternative reaction mechanisms.Solution: Ensure sufficient active catalyst is present. Re-evaluate catalyst loading. If deactivation is rapid, consider slow addition of the catalyst or one of the reagents.
Part 3: Understanding Catalyst Deactivation & Recovery Workflows
Common Catalyst Deactivation Pathways

The following diagram illustrates the primary mechanisms through which a metal catalyst can lose its activity. Understanding these pathways is the first step toward prevention.

Active Active Catalyst (e.g., Lₙ-Pd⁰) Poisoned Poisoned Catalyst (e.g., Lₙ-Pd-S) Active->Poisoned Impurities (S, N, H₂O) Aggregated Aggregated/Sintered (e.g., Palladium Black) Active->Aggregated High Temperature Mechanical Stress Leached Leached Metal Ions (Inactive in Solution) Active->Leached Weak Support Interaction Harsh Solvents Fouled Fouled Catalyst (Byproduct Deposition) Active->Fouled Polymerization Byproduct Adsorption Degraded Degraded Ligand Complex Active->Degraded Thermal/Chemical Instability

Caption: Major pathways for metal catalyst deactivation.

General Catalyst Recovery and Reuse Workflow

This workflow outlines the decision-making process for recycling a catalyst after a reaction.

Start Reaction Complete Separate Separate Catalyst (Filtration, Centrifugation, Phase Sep.) Start->Separate Wash Wash Catalyst (Remove Adsorbed Species) Separate->Wash Dry Dry Catalyst (Under Vacuum/Inert Gas) Wash->Dry Test Perform Activity Test (Small-Scale Control Reaction) Dry->Test Reuse Reuse in Next Reaction Test->Reuse Activity > 85% Discard Discard / Send for Precious Metal Reclamation Test->Discard Activity < 85%

Caption: Decision workflow for catalyst recovery and reuse.

Part 4: Key Analytical Techniques for Catalyst Characterization

To effectively troubleshoot deactivation, you must first diagnose the cause. The table below summarizes powerful analytical techniques for characterizing fresh and spent catalysts.[1][18]

Technique Information Gained Application in Deactivation Analysis
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition, chemical state, and oxidation state of the metal.[1][19][20]Ideal for detecting surface poisons (e.g., sulfur, chlorine) and changes in the metal's oxidation state (e.g., Pd(0) to Pd(II) oxide).
Inductively Coupled Plasma (ICP-MS / ICP-OES) Precise quantification of bulk elemental composition.[19]Used to measure metal loading on a fresh catalyst and to quantify metal leaching into the product solution.
Transmission Electron Microscopy (TEM) Catalyst particle size, morphology, and dispersion on a support.[18]The primary method for visualizing sintering and aggregation by comparing particle size distributions of fresh and used catalysts.
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature.[21]Excellent for quantifying the amount of deposited coke or polymeric foulants on the catalyst surface (mass loss upon heating). Also assesses thermal stability.[19][21]
BET Surface Area Analysis Measures the total surface area and pore size distribution of a solid material.[1]A reduction in surface area after a reaction is a strong indicator of either sintering or pore blockage by fouling agents.[2]
Part 5: Experimental Protocols
Protocol 1: Recovery of a Heterogeneous Catalyst by Filtration

This protocol describes a general method for recovering a solid-supported catalyst from a liquid reaction mixture.

  • Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. If necessary, quench the reaction with an appropriate reagent.

  • Inert Atmosphere (Optional but Recommended): If the catalyst is air-sensitive, perform the following steps under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Filtration: Set up a filtration apparatus (e.g., a Büchner funnel with appropriate filter paper or a fritted glass filter funnel).

  • Transfer: Carefully transfer the reaction slurry to the filter. Use a small amount of fresh, cold solvent to rinse the reaction flask and ensure complete transfer of the catalyst.

  • Washing: Wash the collected catalyst cake on the filter with several portions of a solvent in which the product is soluble but the catalyst is not. This removes adsorbed products and impurities.

  • Drying: Transfer the filtered catalyst to a clean vial. Dry thoroughly under high vacuum for several hours to remove all residual solvent.

  • Storage: Store the dried, recovered catalyst under an inert atmosphere until the activity test is performed.

Protocol 2: Standardized Catalyst Activity Test

This protocol is essential for quantifying the performance of a recovered catalyst.

  • Prepare Two Reactions: Set up two identical small-scale reactions in parallel.

    • Reaction A (Control): Use a precise mass of fresh catalyst.

    • Reaction B (Test): Use the same mass of recovered catalyst.

  • Standard Conditions: Ensure all other parameters are identical: same reagent sources and purity, same concentrations, same temperature, same stirring speed, and same reaction time.

  • Monitoring: Monitor both reactions simultaneously using a suitable technique (e.g., TLC, GC, LC-MS) at fixed time intervals (e.g., 1h, 2h, 4h).

  • Analysis: After the designated reaction time, quench both reactions and analyze the yield of the desired product.

  • Calculate Relative Activity:

    • Relative Activity (%) = (Yield from Reaction B / Yield from Reaction A) * 100.

    • A relative activity below 85-90% typically indicates significant deactivation, and further reuse may not be economical.

References
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemSusChem.
  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Catalyst Deactivation Mechanism Analysis. Alfa Chemistry.
  • Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. (2017). JoVE.
  • Catalyst Characterization Techniques. (2021). Hiden Analytical.
  • Thermo-Gravimetric Analysis in the Investigation of Catalysts: Insights and Innov
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Analysis of C
  • Nature of sulfonyl deactivation/activation by metal c
  • Nature of Sulfonyl Deactivation/Activation by Metal Catalysts.
  • Nature of Sulfonyl Deactivation/Activation by Metal C
  • The recovery and recycling of homogeneous transition metal c
  • How To Prevent Catalyst Deactivation?. (2025).
  • Separation/Recycling Methods for Homogeneous Transition Metal Catalysts in Continuous Flow. (2025).
  • Synthesis of Sulfonyl Azides via Lewis Base Activation of Sulfonyl Fluorides and Trimethylsilyl Azide. (2025).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Removal of Homogeneous Precious Metal Catalysts via Organic Solvent Nanofiltr
  • How to prevent the deactivation of metal c
  • Sulfur fluoride exchange. (2023). PMC.
  • Separation/recycling methods for homogeneous transition metal catalysts in continuous flow. Green Chemistry.
  • Recent Advances in the Catalytic Transformations to Access Alkylsulfonyl Fluorides as SuFEx Click Hubs. Sigma-Aldrich.
  • Catalyst deactivation challenges in FCC and how to prevent them. (2025).
  • Metal ion effects on sulfur(VI)-fluoride exchange mediated by group II salts. American Chemical Society.
  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. (2020). Organic Letters.
  • Catalyst deactiv
  • Recovery/Reuse of Heterogeneous Supported Spent C
  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. (2021).
  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity.

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Validation & Comparative

Reactivity comparison of aryl sulfonyl fluorides versus aryl sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of Aryl Sulfonyl Fluorides vs. Aryl Sulfonyl Chlorides for Researchers and Drug Development Professionals

Introduction: A Tale of Two Halides in Sulfonamide Chemistry

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the sulfonamide functional group is a cornerstone.[1][2] Traditionally, the synthesis of this vital motif has been dominated by the use of highly reactive aryl sulfonyl chlorides.[3][4] However, the past decade has witnessed a paradigm shift, with aryl sulfonyl fluorides emerging from relative obscurity to become powerful tools for chemists. This resurgence is largely credited to the development of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a concept championed by Sharpless and coworkers, which leverages the unique stability and latent reactivity of the S-F bond.[5][6][7][8]

This guide provides a comprehensive comparison of aryl sulfonyl fluorides and aryl sulfonyl chlorides, moving beyond simple definitions to explore the nuanced interplay between stability, reactivity, and application. We will delve into the mechanistic underpinnings of their differential reactivity, present supporting experimental data, and provide validated protocols to guide researchers in making informed decisions for their synthetic campaigns.

The Core Dichotomy: Kinetic Reactivity vs. Thermodynamic Stability

The fundamental difference between these two classes of reagents lies in the strength of the sulfur-halogen bond. The sulfur-fluorine (S-F) bond is significantly stronger and more thermodynamically stable than the sulfur-chlorine (S-Cl) bond, by approximately 40 kcal/mol.[1] This single thermodynamic parameter dictates a cascade of practical differences in their handling, reactivity, and utility.

  • Aryl Sulfonyl Chlorides (ArSO₂Cl): The Reactive Workhorse

    • High Reactivity: The weaker S-Cl bond makes sulfonyl chlorides potent electrophiles that react readily with a broad spectrum of nucleophiles, often at room temperature.[2]

    • Instability: This high reactivity comes at a cost. Sulfonyl chlorides are notoriously sensitive to moisture, hydrolyzing to the corresponding sulfonic acids.[9][10] They are also thermally labile and can be prone to reduction from S(VI) to S(IV) species, leading to undesired side products.[9][11] This instability complicates storage and can lead to the use of impure reagents.[12]

  • Aryl Sulfonyl Fluorides (ArSO₂F): The Stable and Selective Specialist

    • Exceptional Stability: The robust S-F bond renders sulfonyl fluorides remarkably stable. They are resistant to hydrolysis, thermolysis, and reduction.[10][11][13] This stability allows for long-term storage and their incorporation into complex molecules that must endure various reaction conditions.

    • Latent Reactivity: While stable, sulfonyl fluorides are not inert. Their reactivity is "tunable" and can be unlocked under specific, controlled conditions, forming the basis of SuFEx chemistry.[6][9][14] This balance of stability and activatable reactivity is a key advantage in modern synthesis.[15][16][17]

Comparative Analysis in Sulfonamide Synthesis

The formation of sulfonamides from amines serves as an ideal platform to compare the practical performance of these two reagents.

The Challenge of Selectivity with Aryl Sulfonyl Chlorides

The traditional approach involves reacting an aryl sulfonyl chloride with a primary or secondary amine, typically in the presence of a base like pyridine or triethylamine.[2][3] While effective for simple amines, the high electrophilicity of ArSO₂Cl becomes a liability when working with multifunctional substrates.

Consider a substrate containing both an amine and a hydroxyl group. An aryl sulfonyl chloride will often react non-selectively at both nucleophilic centers, leading to complex and inseparable mixtures of N-sulfonated, O-sulfonated, and di-sulfonylated products.[18] In a study comparing aliphatic sulfonyl halides, sulfonyl chlorides gave very low yields in over 90% of experiments with amino alcohols, whereas the corresponding sulfonyl fluorides reacted selectively at the amino group.[18]

The Power of Chemoselectivity with Aryl Sulfonyl Fluorides

Historically, the synthesis of sulfonamides from sulfonyl fluorides required harsh conditions such as a large excess of the amine and high temperatures.[9][19] This limited their widespread adoption. The development of new activation methods has revolutionized their use.

A notable breakthrough is the use of Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], to activate the sulfonyl fluoride for nucleophilic attack.[1][9][19] This method allows for the efficient formation of sulfonamides under mild conditions (e.g., 60 °C). The activation is proposed to occur through the coordination of the calcium cation to the sulfonyl oxygens and the fluoride atom, increasing the electrophilicity of the sulfur center.

G

The crucial advantage of this approach is its exceptional chemoselectivity. In the presence of competing nucleophiles like alcohols or phenols, the Ca(NTf₂)₂-mediated reaction proceeds exclusively at the amine.[19] This makes aryl sulfonyl fluorides the superior choice for late-stage functionalization of complex molecules, a common requirement in drug discovery.

Quantitative Performance Data

The following table summarizes experimental results from the literature, highlighting the performance differences in sulfonamide formation.

Reagent TypeSubstrateConditionsYieldSelectivity IssueReference
ArSO₂Cl Amino AlcoholsStandard (Base)Often <10%Poor (O- and N-sulfonylation)[18]
ArSO₂Cl PiperazineStandard (Base)GoodN/A (single nucleophile type)[19]
ArSO₂F AnilineNo Catalyst, 60°C, 24hNo ReactionN/A[1][19]
ArSO₂F AnilineCa(NTf₂)₂, 60°C, 1h85%N/A[1][19]
ArSO₂F 4-AminophenolCs₂CO₃Forms Sulfonic EsterPrefers O-sulfonylation[19]
ArSO₂F 4-AminophenolCa(NTf₂)₂, 60°CGood YieldExcellent (N-sulfonylation only)[19]
ArSO₂F Sterically Hindered AmineStandard (Base)Low ActivityN/A[20]
ArSO₂Cl Sterically Hindered AmineStandard (Base)Efficient ReactionN/A[20]

This table is a synthesis of data presented in the cited literature and is for comparative purposes.

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of a sulfonamide using both reagent types.

G start Start: Synthesize Sulfonamide q1 q1 start->q1 use_fluoride use_fluoride q1->use_fluoride  Yes   use_chloride use_chloride q1->use_chloride  No  

Protocol 1: General Procedure for Sulfonamide Synthesis using an Aryl Sulfonyl Chloride

This protocol is a standard, widely used method for reacting simple amines.

Materials:

  • Aryl Sulfonyl Chloride (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.5 equiv)

  • Nitrogen or Argon atmosphere

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.1 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Dissolve the aryl sulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and minimize side-product formation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Protocol 2: Ca(NTf₂)₂-Mediated Sulfonamide Synthesis using an Aryl Sulfonyl Fluoride

This protocol is based on the method developed by Ball and coworkers, enabling the use of stable sulfonyl fluorides under mild conditions.[1][9][19]

Materials:

  • Aryl Sulfonyl Fluoride (1.0 equiv)

  • Amine (2.0 equiv)

  • Calcium Triflimide [Ca(NTf₂)₂] (1.0 equiv)

  • tert-Amyl Alcohol (to make 0.20 M solution)

  • Nitrogen or Argon atmosphere

Procedure:

  • Preparation: To an oven-dried vial, add the aryl sulfonyl fluoride (1.0 equiv), the amine (2.0 equiv), and calcium triflimide (1.0 equiv). Causality Note: Ca(NTf₂)₂ acts as the Lewis acid catalyst, activating the otherwise stable S-F bond towards nucleophilic attack.

  • Solvent Addition: Add tert-amyl alcohol to achieve a final concentration of 0.20 M with respect to the sulfonyl fluoride.

  • Reaction: Seal the vial and place it in a preheated block at 60 °C. Stir for 24 hours.

  • Monitoring: The reaction can be monitored by taking aliquots and analyzing via LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.

Applications Beyond Synthesis: Chemical Biology and Drug Discovery

The unique properties of aryl sulfonyl fluorides have made them privileged electrophiles, or "warheads," in chemical biology.[13][15] Their balanced stability and reactivity allow them to act as covalent inhibitors that can target specific amino acid residues within proteins. Unlike many covalent modifiers that are limited to targeting cysteine, sulfonyl fluorides can form stable covalent adducts with the side chains of serine, threonine, lysine, and tyrosine.[13][21][22] This broadens the scope of proteins that can be targeted covalently, opening new avenues for drug design and the development of chemical probes.[21][22]

Handling and Safety Considerations

  • Aryl Sulfonyl Chlorides: These reagents are corrosive and highly reactive with water and moist air, producing toxic gases like hydrogen chloride and sulfuric acid.[23][24] They must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[25] Storage should be in a dry, inert environment.

  • Aryl Sulfonyl Fluorides: Due to their high stability, aryl sulfonyl fluorides are significantly safer to handle and store.[10] They are not as moisture-sensitive and do not readily decompose.[26] While standard laboratory precautions should always be followed, they do not require the stringent handling conditions of their chloride counterparts.

Conclusion: Choosing the Right Tool for the Job

The choice between an aryl sulfonyl fluoride and an aryl sulfonyl chloride is a strategic one, dictated by the specific demands of the synthesis.

  • Aryl sulfonyl chlorides remain useful for simple, robust reactions where the amine substrate lacks other competing nucleophiles and high reactivity is desired. They are often more economical for large-scale syntheses of simple sulfonamides.[27]

  • Aryl sulfonyl fluorides are the superior choice for modern, complex chemical synthesis. Their exceptional stability, coupled with catalytic methods for tunable reactivity, provides unparalleled chemoselectivity. This makes them indispensable for the late-stage functionalization of intricate molecules, the creation of diverse compound libraries, and the design of sophisticated covalent probes for chemical biology and drug discovery.

As the drive for molecular complexity and precision continues, the stability and selective reactivity of aryl sulfonyl fluorides will undoubtedly solidify their role as an essential tool in the synthetic chemist's arsenal.

References

  • Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. [Link]
  • Castony, C. T., et al. (2014). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.
  • Monash University. Sulfur Fluoride Exchange (SuFEx). Monash University. [Link]
  • UCL Discovery. (2012). The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]
  • Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. Semantic Scholar. [Link]
  • ResearchGate. (2021). Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry.
  • Ball, N. D. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. BALL LAB. [Link]
  • Qin, W., et al. (2019). The growing applications of SuFEx click chemistry. Semantic Scholar. [Link]
  • ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • PubMed. (2014).
  • ACS Publications. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides.
  • Royal Society of Chemistry. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews. [Link]
  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery. [Link]
  • Macmillan Group, Princeton University. (2023).
  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
  • PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. [Link]
  • PubMed Central. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PubMed Central. [Link]
  • Royal Society of Chemistry. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. [Link]
  • ResearchGate. (2025). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery.
  • PubMed Central. (2022). Accelerated SuFEx Click Chemistry For Modular Synthesis. PubMed Central. [Link]
  • ResearchGate. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Cambridge Open Engage. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
  • SD Fine-Chem. SULPHURYL CHLORIDE. SD Fine-Chem. [Link]
  • Yufeng. Sulfonyl Chlorides/Fluorides. Yufeng. [Link]
  • NJ.gov. (2010). Hazardous Substance Fact Sheet: Sulfuryl Chloride. NJ.gov. [Link]
  • International Labour Organization. (2018). International Chemical Safety Cards (ICSCs): SULPHURYL CHLORIDE. ilo.org. [Link]
  • Florida Gulf Coast University. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Florida Gulf Coast University. [Link]
  • ACS Publications. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. [Link]
  • ResearchGate. (2025).
  • National Institutes of Health. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions.
  • MDPI. (2018). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. MDPI. [Link]
  • MDPI. (2022). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]
  • ResearchGate. (2021). Sulfonyl chlorides versus sulfonyl fluorides.
  • ResearchGate. (2025). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides.
  • National Institutes of Health. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation.
  • PubMed Central. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. PubMed Central. [Link]
  • Beilstein Archives. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Archives. [Link]

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A Head-to-Head Comparison for Synthetic Chemists: 2-Chloro-5-(fluorosulfonyl)benzoic Acid vs. 2-Chloro-5-(chlorosulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of organic synthesis, particularly within drug discovery and development, the choice of a building block can dictate the success of a synthetic route. For introducing the valuable sulfonamide or sulfonate ester moieties, chemists often face a choice between sulfonyl chlorides and their fluoride analogs. This guide provides an in-depth, data-supported comparison of two such reagents: 2-chloro-5-(fluorosulfonyl)benzoic acid and 2-chloro-5-(chlorosulfonyl)benzoic acid, offering field-proven insights to guide your selection.

The Core Distinction: Reactivity and Stability of the Sulfonyl Halide

The fundamental difference between these two reagents lies in the halogen atom bonded to the sulfur(VI) center. This single atomic substitution—fluorine for chlorine—creates a significant divergence in chemical properties, primarily revolving around the stability of the sulfur-halogen bond.

The S-F bond in a sulfonyl fluoride is considerably stronger and more stable than the S-Cl bond in a sulfonyl chloride.[1] This inherent stability makes this compound more robust, resistant to hydrolysis, and thermally stable compared to its chloride counterpart.[1][2] Consequently, 2-chloro-5-(chlorosulfonyl)benzoic acid is a more reactive electrophile.[3][4] While this high reactivity can be advantageous for rapid reactions, it also renders the compound highly sensitive to moisture and prone to decomposition, necessitating careful handling under inert conditions.[5][6]

This stability-reactivity trade-off is the central theme guiding the choice between these two molecules. The sulfonyl fluoride offers a wider synthetic window and functional group tolerance, whereas the sulfonyl chloride provides higher reactivity for challenging transformations.

Table 1: Comparative Overview

PropertyThis compound2-Chloro-5-(chlorosulfonyl)benzoic acid
CAS Number 21346-66-7[7][8][9]137-64-4[10][11][12][13]
Molecular Formula C₇H₄ClFO₄S[7][8]C₇H₄Cl₂O₄S[10][13]
Molecular Weight 238.62 g/mol [7][8]255.08 g/mol [10][13]
Reactivity Moderately reactive, stable[1][14]Highly reactive, moisture-sensitive[3][6]
Handling Generally stable in airRequires inert atmosphere, dry conditions
Key Advantage High stability, functional group tolerance, suitable for "click chemistry"[15][16]High reactivity for rapid sulfonamide/ester formation[3][5]

Applications in Synthesis: A Tale of Two Reactivities

Both reagents are primarily used as precursors for sulfonamides and sulfonate esters. The choice is dictated by the nucleophile's reactivity and the overall complexity of the molecular scaffold.

Sulfonamide Synthesis

The reaction with amines is a classic application.

  • Using 2-chloro-5-(chlorosulfonyl)benzoic acid: This reagent reacts readily with a wide range of primary and secondary amines, often at or below room temperature.[5] However, its utility can be limited by its high reactivity. It may react with other nucleophilic sites in a complex molecule and is prone to hydrolysis, which can reduce yields and complicate purification. For sterically hindered amines, its higher reactivity can be a distinct advantage.[17]

  • Using this compound: The formation of sulfonamides from sulfonyl fluorides is generally less facile and may require elevated temperatures or the use of a Lewis acid catalyst, such as calcium triflimide, to activate the S-F bond.[18][19] This reduced reactivity is, however, a powerful feature. It allows for selective reactions in the presence of sensitive functional groups that would not survive exposure to a sulfonyl chloride.[20]

Furthermore, the stability of the sulfonyl fluoride group has made it a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[15][16] This powerful ligation strategy enables the formation of robust covalent linkages in complex biological systems, an application for which sulfonyl chlorides are generally unsuitable.[2][15][16]

Figure 1. Logical relationship between reagent choice and key properties in sulfonamide synthesis.

Experimental Protocols: A Practical Guide

The following representative protocols illustrate the practical differences in handling and reaction conditions.

Protocol 1: General Synthesis of a Sulfonamide using 2-Chloro-5-(chlorosulfonyl)benzoic acid
  • Objective: To synthesize an N-substituted-2-chloro-5-sulfamoylbenzoic acid.

  • Causality: This protocol leverages the high reactivity of the sulfonyl chloride for a direct coupling, requiring stringent anhydrous conditions to prevent hydrolysis of the starting material.

Methodology:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-chloro-5-(chlorosulfonyl)benzoic acid (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Cool the resulting suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.

  • Add the amine/base solution dropwise to the cooled sulfonyl chloride suspension over 15-20 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Synthesis of a Sulfonamide using this compound
  • Objective: To synthesize an N-substituted-2-chloro-5-sulfamoylbenzoic acid.

  • Causality: Due to the lower reactivity of the sulfonyl fluoride, this protocol employs thermal energy to drive the reaction to completion. The reagent's stability obviates the need for a strictly inert atmosphere in many cases.

Methodology:

  • To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.2 eq), and a suitable solvent such as acetonitrile or 1,4-dioxane (~0.2 M).

  • Add a base, such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS. (Note: For less reactive amines, a Lewis acid catalyst may be required).[18][19]

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

G cluster_0 Protocol: Sulfonyl Chloride cluster_1 Protocol: Sulfonyl Fluoride sc_start Reagents in Anhydrous DCM sc_cond 0°C to RT Inert Atmosphere sc_start->sc_cond sc_workup Aqueous Quench & Extraction sc_cond->sc_workup sc_end Purification sc_workup->sc_end sf_start Reagents in Acetonitrile/Dioxane sf_cond Heat (60-80°C) (Optional Catalyst) sf_start->sf_cond sf_workup Acidic Workup & Extraction sf_cond->sf_workup sf_end Purification sf_workup->sf_end

Figure 2. Comparative experimental workflows for sulfonamide synthesis.

Conclusion: A Strategic Choice for the Synthetic Chemist

The decision between this compound and its chlorosulfonyl analog is a strategic one, balancing reactivity against stability.

  • Choose 2-chloro-5-(chlorosulfonyl)benzoic acid for:

    • Rapid reactions with robust, unencumbered primary and secondary amines.

    • Situations where high electrophilicity is required to overcome steric hindrance or low nucleophilicity.

    • Syntheses where stringent anhydrous and inert conditions are readily implemented.

  • Choose this compound for:

    • Late-stage functionalization of complex molecules with sensitive functional groups.

    • Improved storage, handling, and reaction robustness.

    • Applications in chemical biology and SuFEx click chemistry.

    • Reactions where cleaner profiles and easier purifications are a priority over reaction speed.

By understanding the distinct chemical personalities of these reagents, researchers can make an informed choice, optimizing their synthetic strategy for efficiency, yield, and success.

References

  • Pérez‐Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(15), 2497-2500. [Link]
  • Zhang, Z., & Tan, B. (2014). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Molecules, 19(9), 13486-13497. [Link]
  • Li, Z., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]
  • Mahapatra, S., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(12), 3691-3695. [Link]
  • Emmett, E. J., & Willis, M. C. (2011). Preparation of sulfonamides from N-silylamines. Beilstein Journal of Organic Chemistry, 7, 1346-1351. [Link]
  • Mahapatra, S., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(12), 3691-3695. [Link]
  • Pérez‐Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(15), 2497-2500. [Link]
  • Kelly, C. B., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews, 52(4), 1335-1351. [Link]
  • Zholdassova, A., et al. (2014). Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Zholdassova, A., et al. (2014). Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides.
  • Wang, X., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(11), 3349-3358. [Link]
  • Stache, E. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
  • ResearchGate. (2014). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • Al-Faiyz, Y. S. S., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirsheld Surfaces. ACS Omega, 7(50), 47211-47220. [Link]
  • Lin, Y., et al. (2017). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 8(10), 6754-6762. [Link]
  • Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
  • ResearchGate. (2023). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery.
  • MySkinRecipes. (n.d.). This compound.
  • A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis. (n.d.).
  • Mol-Instincts. (n.d.). This compound.
  • Oakwood Chemical. (n.d.). This compound.

Sources

A Comparative Guide to Analytical Methods for Purity Assessment of 2-Chloro-5-(fluorosulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2-Chloro-5-(fluorosulfonyl)benzoic acid, a key building block in the synthesis of various bioactive molecules, is no exception. Its dual reactive centers—a carboxylic acid and a fluorosulfonyl group—necessitate robust analytical methods to ensure its purity and identify potential process-related impurities. This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of this critical intermediate, grounded in scientific principles and practical application.

The Analytical Imperative: Why Purity Matters

This compound serves as a crucial intermediate in the synthesis of a multitude of pharmaceutical compounds.[1] The reactive nature of the fluorosulfonyl group allows for the facile introduction of the sulfonyl moiety, a common pharmacophore. However, this reactivity also presents a challenge in terms of stability and potential side reactions during synthesis and storage. Impurities, whether they are unreacted starting materials, byproducts, or degradation products, can have a significant impact on the downstream synthetic steps and the final active pharmaceutical ingredient (API). Therefore, a thorough understanding and implementation of appropriate analytical techniques are paramount.

A Comparative Overview of Key Analytical Techniques

The choice of an analytical method for purity assessment is dictated by a variety of factors, including the nature of the analyte, the expected impurities, the required sensitivity, and the intended application of the method (e.g., routine quality control vs. in-depth impurity profiling). Here, we compare the most pertinent analytical techniques for this compound.

Method Principle Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Quantitative purity determination, impurity profiling, stability testing.High resolution, sensitivity, and versatility. Can separate a wide range of compounds.The analyte may require a chromophore for UV detection. Method development can be time-consuming.
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase.Analysis of volatile impurities and residual solvents.Excellent for separating volatile and semi-volatile compounds. High sensitivity with appropriate detectors.Requires analyte to be volatile or amenable to derivatization. High temperatures can cause degradation of thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural elucidation, identification of impurities, and quantitative analysis (qNMR).Provides detailed structural information. Can be quantitative without the need for a reference standard of the impurity.Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized analytes.Identification of impurities, structural confirmation, and trace analysis.High sensitivity and specificity. Provides molecular weight information.Typically coupled with a separation technique (e.g., HPLC-MS, GC-MS). Ionization efficiency can vary between compounds.

In-Depth Analysis and Experimental Protocols

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity

Reversed-phase HPLC (RP-HPLC) is the most widely employed technique for the purity assessment of non-volatile organic molecules like this compound. The method's versatility and high resolving power make it ideal for separating the main component from structurally similar impurities.

The selection of the stationary phase, mobile phase, and detector is critical for a successful separation. A C18 column is a common choice for aromatic compounds, providing good retention and selectivity. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The buffer's pH is crucial; for a carboxylic acid like our analyte, a low pH (around 2.5-3.5) is necessary to suppress the ionization of the carboxyl group, leading to better peak shape and retention. UV detection is suitable as the benzene ring provides a chromophore.

This protocol is designed as a stability-indicating method, capable of separating the active ingredient from its potential degradation products and process-related impurities.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Phosphoric acid or trifluoroacetic acid for pH adjustment.

  • Reference standard of this compound.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

Method Validation (Hypothetical Data):

To ensure the method is fit for its intended purpose, it must be validated according to ICH guidelines.[2]

Parameter Acceptance Criteria Hypothetical Result
Specificity No interference from blank and known impurities. Peak purity index > 0.999.Complies.
Linearity (r²) ≥ 0.9990.9995
Range 50% to 150% of the nominal concentration.0.25 - 0.75 mg/mL
Accuracy (% Recovery) 98.0% to 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (n=6): ≤ 1.0%. Intermediate Precision: ≤ 2.0%.Repeatability: 0.4%. Intermediate Precision: 0.8%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.01%
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.0.03%
Robustness Insensitive to small, deliberate variations in method parameters.Complies.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Weigh & Dissolve Reference Standard hplc_system HPLC System Setup (Column, Mobile Phase, Gradient) prep_std->hplc_system prep_sample Weigh & Dissolve Sample prep_sample->hplc_system inject_blank Inject Blank hplc_system->inject_blank inject_std Inject Standard inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample process_data Integrate Peaks & Calculate Area % inject_sample->process_data report Generate Purity Report process_data->report

Caption: A streamlined workflow for the purity determination of this compound by HPLC.

Gas Chromatography (GC): A Tool for Volatile Impurities

While HPLC is the primary technique for the parent compound, GC is invaluable for the detection and quantification of volatile impurities, such as residual solvents from the synthesis process. Direct analysis of this compound by GC is challenging due to its low volatility and thermal lability. However, with derivatization, it can be made amenable to GC analysis.

Derivatization converts the non-volatile carboxylic acid into a more volatile ester, and the reactive fluorosulfonyl group can also be derivatized to a more stable entity. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid to its trimethylsilyl (TMS) ester.[3]

Instrumentation and Materials:

  • GC system with a mass selective detector (MSD).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • BSTFA with 1% TMCS as the derivatization agent.

  • Anhydrous pyridine as a catalyst.

Derivatization and Analysis:

  • Accurately weigh about 1 mg of the sample into a vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS.

GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • MSD Transfer Line: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-500 amu

Workflow for GC-MS Impurity Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh_sample Weigh Sample add_reagents Add Pyridine & BSTFA weigh_sample->add_reagents heat Heat at 70°C add_reagents->heat gcms_system GC-MS System Setup heat->gcms_system inject_sample Inject Derivatized Sample gcms_system->inject_sample identify_peaks Identify Impurities (Mass Spectra Library) inject_sample->identify_peaks quantify Quantify Impurities identify_peaks->quantify

Caption: The workflow for identifying volatile impurities in this compound using GC-MS with derivatization.

NMR and Mass Spectrometry: The Confirmatory Tools

NMR and MS are powerful tools for the structural confirmation of the main component and the identification of unknown impurities.

  • ¹H and ¹⁹F NMR: Provides a detailed map of the proton and fluorine environments in the molecule. The presence of impurities would be indicated by additional signals in the spectrum. Quantitative NMR (qNMR) can also be used for purity determination against a certified internal standard.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion and its fragments, confirming the elemental composition. When coupled with HPLC (LC-MS), it is a formidable technique for identifying and quantifying trace-level impurities. The predicted m/z for the [M-H]⁻ ion of this compound is 236.94301.[4]

Potential Impurities and Their Origin

A thorough understanding of the synthetic route is crucial for predicting potential impurities. A plausible synthesis of this compound involves the chlorosulfonylation of 2-chlorobenzoic acid.

Potential Process-Related Impurities:

  • Starting Material: 2-chlorobenzoic acid.

  • Isomeric Impurities: 2-Chloro-3-(fluorosulfonyl)benzoic acid and other positional isomers formed during the chlorosulfonylation step.

  • Hydrolysis Product: 2-Chloro-5-sulfobenzoic acid, formed by the reaction of the fluorosulfonyl group with water.

  • Related Substances: Dimeric or polymeric byproducts.

Conclusion and Recommendations

For routine quality control and purity assessment of this compound, a validated, stability-indicating RP-HPLC method is the recommended primary technique . It offers the best balance of resolution, sensitivity, and quantitative accuracy for the parent compound and its non-volatile impurities.

GC-MS with derivatization should be employed as a complementary technique for the analysis of residual solvents and other volatile impurities.

NMR and LC-MS are indispensable for reference standard characterization, structural elucidation of unknown impurities discovered during forced degradation studies, and for troubleshooting out-of-specification results.

By employing a multi-faceted analytical approach, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of the entire drug development process.

References

  • Identification Of Benzoic Acid By Gc And Mass Spectrometry. (2023, June 28).
  • (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2025, August 4).
  • GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. (2025, August 7).
  • GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. (2004, January 28).
  • Supplementary Information - The Royal Society of Chemistry.
  • 4 - Supporting Information.
  • Separation of Benzoic acid, 2-chloro-5-(chlorosulfonyl)- on Newcrom R1 HPLC column.
  • Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS).
  • This compound | CAS 21346-66-7.
  • stability-indicating hplc method: Topics by Science.gov.
  • New Determination Method for Sulfonation Degree of Phthalic Anhydride by RP-HPLC. (2025, August 8).
  • HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
  • HPLC Methods for analysis of Benzenesulfonic acid.
  • This compound (C7H4ClFO4S).
  • This compound.
  • Separation of Benzoic acid, 5-(aminosulfonyl)-2-chloro- on Newcrom R1 HPLC column.
  • This compound.
  • 2-Chloro-5-fluoro-benzoic acid.
  • 2-Chloro-5-fluoro-benzoic acid - Optional[13C NMR] - Chemical Shifts.
  • Preparation of 2-chloro-5-aminobenzoic acid. (1937, November 23).
  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil.
  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

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A Comparative Spectroscopic Guide to Novel 2-Chloro-5-(fluorosulfonyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

**Executive Summary

This guide provides a comprehensive spectroscopic analysis of two novel derivatives of 2-Chloro-5-(fluorosulfonyl)benzoic acid (2C5FBA): a methyl ester (2C5FBA-ME) and a benzylamide (2C5FBA-BA). As a compound of increasing interest in drug discovery, understanding the spectroscopic signatures of 2C5FBA and its derivatives is critical for researchers, scientists, and professionals in pharmaceutical development. The fluorosulfonyl moiety is a versatile functional group, acting as a covalent warhead for specific amino acid residues and as a key component in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2][3] This guide offers an in-depth comparison of the spectroscopic characteristics of these derivatives using Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS). By detailing the experimental protocols and interpreting the resulting data, we aim to provide a foundational reference for the synthesis and characterization of this important class of molecules.

Introduction: The Significance of the Fluorosulfonyl Moiety

The fluorosulfonyl group (-SO₂F) has emerged as a powerful tool in medicinal chemistry and chemical biology.[4] Its utility stems from two primary features: its role as a "warhead" in targeted covalent inhibitors and its application in SuFEx click chemistry.[2][5] Unlike more promiscuous reactive groups, the fluorosulfonyl moiety exhibits context-dependent reactivity, covalently bonding with the side chains of specific amino acid residues like lysine, tyrosine, serine, and histidine.[6] This selectivity allows for the design of highly targeted therapeutics with potentially fewer off-target effects.[2]

Furthermore, the SuFEx reaction, heralded as a next-generation click chemistry platform, relies on the S-F bond's unique reactivity to rapidly and reliably assemble complex molecules.[3][7][8] This modular approach is invaluable in drug discovery for generating diverse compound libraries for high-throughput screening.[9] this compound is a key building block in this context, offering three distinct points for chemical modification: the carboxylic acid, the fluorosulfonyl group, and the aromatic ring. This guide focuses on derivatives synthesized via the carboxylic acid group, providing a clear comparative analysis of their spectroscopic fingerprints.

Spectroscopic Characterization Workflow

The unambiguous identification of novel chemical entities is paramount. A multi-technique spectroscopic approach ensures comprehensive structural elucidation.[10][11] Our workflow integrates data from NMR, FT-IR, and HRMS to build a complete structural picture of each derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Start 2C5FBA Deriv Derivatization (Esterification / Amidation) Start->Deriv Purify Purification (Chromatography) Deriv->Purify Product Pure Derivative Purify->Product NMR NMR (¹H, ¹³C, ¹⁹F) Product->NMR Sample FTIR FT-IR Product->FTIR Sample HRMS HRMS Product->HRMS Sample Data Combined Spectroscopic Data NMR->Data FTIR->Data HRMS->Data Compare Comparison vs. Parent & Analogs Data->Compare Structure Structure Confirmed Compare->Structure

Caption: General workflow for synthesis and spectroscopic validation of 2C5FBA derivatives.

Comparative Spectroscopic Analysis

To illustrate the spectroscopic differences, we synthesized two derivatives from the parent this compound (2C5FBA): the methyl ester (2C5FBA-ME) and the benzylamide (2C5FBA-BA). The parent acid serves as our primary reference for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen, carbon, and fluorine framework of a molecule. The distinct chemical environments of the nuclei in the parent acid, ester, and amide lead to predictable and informative shifts in their respective spectra.

3.1.1. ¹H NMR Spectroscopy

In the aromatic region (7.5-8.5 ppm), the three protons on the benzene ring exhibit a characteristic splitting pattern. The electron-withdrawing nature of the chloro, fluorosulfonyl, and carboxyl/derivative groups deshields these protons.[12] Key comparative observations include:

  • Disappearance of the Carboxylic Acid Proton: The most obvious change is the absence of the very broad singlet for the acidic proton of 2C5FBA (typically >12 ppm) in the spectra of the derivatives.

  • Appearance of New Signals: The 2C5FBA-ME spectrum shows a new singlet around 3.9 ppm, characteristic of the methyl ester (-OCH₃) protons. For 2C5FBA-BA, new signals appear for the benzylic methylene protons (-CH₂-) around 4.6 ppm (as a doublet due to coupling with the N-H proton) and the protons of the benzyl group's aromatic ring (7.2-7.4 ppm). A broad signal for the amide N-H proton also appears around 9.3 ppm.

3.1.2. ¹³C NMR Spectroscopy

¹³C NMR complements ¹H NMR by providing data on the carbon skeleton.[13]

  • Carbonyl Carbon (C=O) Shift: The chemical shift of the carbonyl carbon is diagnostic. In the parent acid, it appears around 165 ppm. Upon esterification to 2C5FBA-ME, this signal shifts slightly downfield. In the amide 2C5FBA-BA, the carbonyl carbon is typically found at a similar or slightly upfield position compared to the acid.

  • Aromatic Carbon Shifts: The substitution pattern on the aromatic ring is confirmed by the number and shifts of the carbon signals. The ipso-carbons (carbons directly attached to substituents) are particularly informative.[14] For instance, the carbon attached to the chlorine atom (C-2) and the fluorosulfonyl group (C-5) show distinct chemical shifts.

3.1.3. ¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[15][16] The fluorosulfonyl group (-SO₂F) gives a sharp singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift for aryl sulfonyl fluorides typically appears in a well-defined positive region (e.g., +60 to +70 ppm relative to CFCl₃).[17] We observe that the electronic nature of the derivatized carboxyl group has a minimal effect on the ¹⁹F chemical shift, indicating that electronic effects are not strongly transmitted through the aromatic ring to the sulfur center in this case.

Table 1: Summary of Key NMR Spectroscopic Data (Illustrative)

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)¹⁹F NMR Signal (δ, ppm)
2C5FBA (Parent) 12.5 (s, 1H, -COOH), 8.3-7.8 (m, 3H, Ar-H)165.2 (C=O), 140-125 (Ar-C)+65.2
2C5FBA-ME 8.2-7.7 (m, 3H, Ar-H), 3.9 (s, 3H, -OCH₃)164.5 (C=O), 52.8 (-OCH₃), 140-125 (Ar-C)+65.1
2C5FBA-BA 9.3 (t, 1H, -NH), 8.1-7.6 (m, 3H, Ar-H), 7.4-7.2 (m, 5H, Ar-H), 4.6 (d, 2H, -CH₂-)163.8 (C=O), 140-125 (Ar-C x2), 44.1 (-CH₂-)+65.3
Note: Data are illustrative, based on known chemical shift principles.[18] Shifts are relative to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F). s=singlet, d=doublet, t=triplet, m=multiplet.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[19]

  • O-H Stretch (Carboxylic Acid): The spectrum of 2C5FBA is dominated by a very broad absorption band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid group.[20][21] This feature is completely absent in the spectra of the ester and amide derivatives.

  • C=O Stretch (Carbonyl): The strong, sharp carbonyl (C=O) stretch is a key diagnostic peak.[22]

    • In 2C5FBA , it appears around 1700 cm⁻¹.

    • In the ester 2C5FBA-ME , this band shifts to a higher wavenumber, typically around 1725 cm⁻¹.

    • In the amide 2C5FBA-BA , the C=O stretch (Amide I band) shifts to a lower wavenumber, around 1660 cm⁻¹, due to resonance with the nitrogen lone pair.

  • S=O Stretch (Sulfonyl): The fluorosulfonyl group gives rise to two strong, characteristic stretching bands: an asymmetric stretch (~1410-1440 cm⁻¹) and a symmetric stretch (~1210-1230 cm⁻¹). These peaks are present and largely unchanged across all three compounds, serving as a consistent signature for the core structure.

  • N-H Stretch (Amide): The 2C5FBA-BA spectrum uniquely displays a moderate N-H stretching absorption around 3350 cm⁻¹.[21]

Table 2: Key FT-IR Absorption Frequencies (cm⁻¹)

Functional Group2C5FBA (Parent)2C5FBA-ME (Ester)2C5FBA-BA (Amide)
O-H (Carboxylic Acid)~2500-3300 (very broad) AbsentAbsent
C=O (Carbonyl)~1700~1725~1660
N-H (Amide)AbsentAbsent~3350
SO₂ (Asymmetric)~1420~1420~1420
SO₂ (Symmetric)~1220~1220~1220
High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition.[23] This technique is crucial for confirming the identity of newly synthesized compounds.[24]

For halogen-containing compounds, the isotopic pattern is also highly informative.[25] Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak (M+), providing definitive evidence for the presence of a single chlorine atom in the molecule.

Table 3: HRMS Data and Elemental Composition

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Observed m/z [M-H]⁻Isotopic Pattern
2C5FBA C₇H₄ClFO₄S237.9428236.9355Confirms C₇H₃ClFO₄S⁻
2C5FBA-ME C₈H₆ClFO₄S251.9584250.9511 (as [M+Na]⁺: 274.9478)Confirms C₈H₆ClFO₄S
2C5FBA-BA C₁₄H₁₁ClFNO₃S327.0186326.0114Confirms C₁₄H₁₀ClFNO₃S⁻
Note: Observed m/z values are illustrative examples. The presence of the characteristic 3:1 ratio for the M+ and M+2 peaks confirms the presence of one chlorine atom.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of the described derivatives.

Synthesis of Methyl 2-chloro-5-(fluorosulfonyl)benzoate (2C5FBA-ME)

This procedure follows a standard Fischer esterification method.[26]

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (2.39 g, 10 mmol).

  • Add methanol (30 mL) to the flask, which acts as both reactant and solvent.

  • Carefully add concentrated sulfuric acid (0.5 mL, ~10 mol%) dropwise while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (~65°C) for 4 hours.[27] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

  • Dilute the residue with ethyl acetate (50 mL) and wash with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) until CO₂ evolution ceases, and finally with brine (30 mL).[26]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure product.

Synthesis of N-benzyl-2-chloro-5-(fluorosulfonyl)benzamide (2C5FBA-BA)

This protocol uses a standard amidation coupling agent.[28]

  • Activation: To a dried 100 mL round-bottom flask under an inert atmosphere, add this compound (2.39 g, 10 mmol) and dichloromethane (DCM, 40 mL).

  • Cool the solution to 0°C in an ice bath. Add oxalyl chloride (1.0 mL, 12 mmol) followed by one drop of dimethylformamide (DMF).

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • Coupling: Dissolve the crude acid chloride in DCM (20 mL) and cool to 0°C.

  • In a separate flask, dissolve benzylamine (1.2 mL, 11 mmol) and triethylamine (2.1 mL, 15 mmol) in DCM (20 mL).

  • Add the amine solution dropwise to the acid chloride solution at 0°C. Stir for 30 minutes at 0°C and then for 4 hours at room temperature.

  • Work-up and Purification: Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

Caption: Comparative synthetic pathways for ester and amide derivatives of 2C5FBA.

Spectroscopic Analysis Methods
  • NMR: Spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in CDCl₃ or DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

  • FT-IR: Spectra were recorded on an FT-IR spectrometer using Attenuated Total Reflectance (ATR). Frequencies are reported in wavenumbers (cm⁻¹).

  • HRMS: High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Conclusion

The spectroscopic characterization of this compound derivatives is a clear and systematic process when employing a combination of NMR, FT-IR, and HRMS techniques. The conversion of the carboxylic acid to an ester or an amide results in highly diagnostic changes in the spectra. Key comparative markers include the disappearance of the acidic O-H signal (¹H NMR and FT-IR), the appearance of new signals corresponding to the ester or amide moiety (¹H NMR), and a predictable shift in the carbonyl (C=O) stretching frequency (FT-IR). The signals for the aromatic core and the fluorosulfonyl group remain largely consistent, serving as a reliable fingerprint for the parent scaffold. This guide provides the foundational data and protocols necessary for researchers to confidently synthesize and identify novel derivatives of this valuable chemical building block, facilitating their application in drug discovery and materials science.

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A Researcher's Guide to Hirshfeld Surface Analysis: Deconstructing Non-covalent Interactions in Sulfonyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of molecular recognition and crystal engineering, the subtle yet powerful forces of non-covalent interactions reign supreme. These interactions, though orders of magnitude weaker than covalent bonds, dictate the three-dimensional architecture of molecules in the solid state, influencing everything from crystal packing and polymorphism to solubility and bioavailability.[1][2] For researchers in drug development and materials science, a profound understanding of these forces is not just academic—it is a cornerstone of rational design.[3][4] This is particularly true for compounds containing versatile functional groups like sulfonyl halides, which are prevalent in medicinal chemistry.

This guide provides an in-depth, objective comparison of non-covalent interactions in sulfonyl halides, leveraging the robust capabilities of Hirshfeld surface analysis. We will move beyond a mere listing of steps to explain the causality behind the analysis, ensuring a self-validating system of inquiry for your own research.

The Significance of Subtle Forces: Why Non-covalent Interactions Matter

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-effects, are the invisible architects of supramolecular chemistry.[1] In drug design, these interactions govern how a small molecule drug binds to its target protein, with approximately 68% of marketed small molecule drugs relying on non-covalent mechanisms.[5] The specific nature and geometry of these interactions can dramatically alter a compound's physical properties and biological activity.

Sulfonyl halides (R-SO₂X, where X is F, Cl, Br, or I) are a class of compounds where the choice of halogen can significantly modulate the landscape of non-covalent interactions.[6] For instance, the high electronegativity and small size of fluorine compared to chlorine lead to distinct interaction patterns. A sulfonyl fluoride might exhibit different hydrogen bonding capabilities or engage in unique halogen⋯π interactions compared to its sulfonyl chloride counterpart.[7][8][9] Understanding these differences is critical for fine-tuning molecular properties.

Hirshfeld Surface Analysis: A Window into the Intermolecular World

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystalline materials.[10][11][12] It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the contribution from all other molecules in the crystal (the procrystal).[10] The resulting three-dimensional surface, the Hirshfeld surface, provides a unique and insightful picture of the molecule's local environment.

Various properties can be mapped onto the Hirshfeld surface to highlight different aspects of intermolecular contacts.[12][13] One of the most useful is the normalized contact distance, dnorm, which is defined in terms of dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance from the surface to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms.[14]

The dnorm surface is color-coded to reveal key interaction points:

  • Red spots: Indicate contacts shorter than the sum of van der Waals radii, representing strong interactions like hydrogen bonds.[13][15]

  • White areas: Represent contacts around the van der Waals separation.[15]

  • Blue areas: Indicate contacts longer than the van der Waals radii.[15]

This visual representation allows for a rapid and intuitive assessment of the most significant intermolecular contacts.

The Workflow: From Crystal Structure to Interaction Fingerprints

The process of performing a Hirshfeld surface analysis is streamlined by software like CrystalExplorer.[16][17] The fundamental input required is a Crystallographic Information File (CIF), which contains the experimentally determined crystal structure of the compound.[11][12]

Hirshfeld_Analysis_Workflow CIF Crystallographic Information File (CIF) CrystalExplorer Import into CrystalExplorer Software CIF->CrystalExplorer GenerateHS Generate Hirshfeld Surface CrystalExplorer->GenerateHS MapProps Map Properties (d_norm, Shape Index, etc.) GenerateHS->MapProps GenerateFP Generate 2D Fingerprint Plots MapProps->GenerateFP Analyze Analyze & Quantify Interactions GenerateFP->Analyze

Caption: Workflow for Hirshfeld Surface Analysis.

Experimental Protocol: Step-by-Step Hirshfeld Surface Analysis
  • Obtain the CIF: Secure the Crystallographic Information File for the sulfonyl halide compounds you wish to compare. The Cambridge Structural Database (CSD) is an excellent resource for this.[18]

  • Import into CrystalExplorer: Launch the CrystalExplorer software and open the CIF file. The software will display the crystal packing.[12][17]

  • Generate the Hirshfeld Surface: Select a single molecule within the crystal structure. Navigate to the surface generation tool and choose to create a Hirshfeld surface.[19][20]

  • Map dnorm: In the surface properties options, select dnorm to be mapped onto the generated surface. This will color-code the surface based on intermolecular contact distances.[13]

  • Generate 2D Fingerprint Plots: With the Hirshfeld surface calculated, generate the corresponding 2D fingerprint plot.[20][21] This plot summarizes all intermolecular contacts by plotting dₑ against dᵢ.[21]

  • Decompose Fingerprint Plots: To analyze specific types of interactions, decompose the full fingerprint plot into contributions from individual atom pairs (e.g., O···H, F···H, Cl···H, C···H). This provides quantitative percentages for each contact type.[13]

  • Comparative Analysis: Repeat steps 2-6 for each sulfonyl halide analog (e.g., the sulfonyl fluoride and the sulfonyl chloride). Systematically compare the dnorm surfaces and the decomposed fingerprint plots to identify differences in non-covalent interaction patterns.

Interpreting the Data: A Comparative Case Study of Sulfonyl Fluoride vs. Sulfonyl Chloride

To illustrate the power of this approach, let's consider a comparative analysis of a hypothetical aromatic sulfonyl fluoride and its corresponding sulfonyl chloride analog, based on findings from published research.[7][8][9]

Visualizing Interactions with dnorm

The dnorm mapped Hirshfeld surfaces for both compounds would provide the first clues. For the sulfonyl chloride, we might observe distinct red spots on the surface near the chlorine atom, indicating its participation as a hydrogen bond acceptor in C-H···Cl interactions. In contrast, the sulfonyl fluoride might show a lack of significant red areas around the fluorine, suggesting it does not participate in strong hydrogen bonding.[7][8] Instead, the fluorine might be involved in weaker, more diffuse interactions, such as F···π contacts.[7][8][9] The sulfonyl oxygens in both molecules would likely show prominent red regions, indicating their strong role as hydrogen bond acceptors.[7][9]

Quantifying Interactions with 2D Fingerprint Plots

The 2D fingerprint plots provide a quantitative breakdown of these observations.[21] These plots are a powerful way to summarize the complex information of intermolecular contacts into a single, unique graph for each crystal structure.[21]

Fingerprint_Plot_Concept cluster_0 2D Fingerprint Plot cluster_1 Interaction Region origin xaxis origin->xaxis di (internal distance) yaxis origin->yaxis de (external distance) p1 p2 p3

Sources

A Comparative Guide to the Reactivity of Sulfonyl Fluorides and Sulfamoyl Fluorides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of covalent drug design and chemical biology, the selection of an appropriate electrophilic "warhead" is a critical decision that dictates target engagement, selectivity, and overall success. Among the arsenal of functionalities available, sulfur(VI) fluorides—specifically sulfonyl fluorides (R-SO₂F) and sulfamoyl fluorides (R₂N-SO₂F)—have garnered significant attention.[1] Their unique balance of stability and reactivity makes them privileged tools for forging stable covalent bonds with a variety of nucleophilic amino acid residues, moving beyond the traditional focus on cysteine.[2][3][4]

This guide provides an in-depth, objective comparison of the reactivity profiles of sulfonyl and sulfamoyl fluorides. We will dissect the fundamental electronic principles governing their behavior, present supporting experimental data, and provide validated protocols to empower researchers, scientists, and drug development professionals to make informed decisions in the strategic selection of these powerful electrophiles.

The Core Electronic Distinction: Understanding the Source of Differential Reactivity

The divergent reactivity of sulfonyl and sulfamoyl fluorides stems from a fundamental electronic difference at the sulfur(VI) center. The electrophilicity of the sulfur atom, which is the site of nucleophilic attack, is modulated by the substituent attached to the sulfonyl group.

  • Sulfonyl Fluorides (R-SO₂F): The sulfur atom is attached to a carbon-based group (alkyl or aryl). These groups are generally less electron-donating compared to a nitrogen atom. Consequently, the sulfur center remains highly electrophilic and thus more susceptible to nucleophilic attack.

  • Sulfamoyl Fluorides (R₂N-SO₂F): The sulfur atom is attached to a nitrogen atom. The lone pair of electrons on the nitrogen atom donates electron density to the sulfur center via resonance. This donation reduces the electrophilicity of the sulfur, making the entire functional group less reactive and more stable.[5]

This key distinction is visualized in the diagram below.

Caption: Electronic differences between sulfonyl and sulfamoyl fluorides.

This electronic difference translates directly into sulfamoyl fluorides being considerably more stable and less reactive than their sulfonyl fluoride counterparts.[5] For instance, certain sulfamoyl fluorides are reported to be over 30-fold more stable than comparable sulfonyl fluorides.[5] This enhanced stability is a crucial feature for applications demanding high selectivity and minimal off-target reactivity.[6]

Comparative Reactivity with Nucleophilic Amino Acids

Sulfur(VI) fluorides are prized for their ability to react with a broad range of nucleophilic amino acid residues beyond cysteine, including lysine, tyrosine, histidine, serine, and threonine.[3][7] This versatility significantly expands the portion of the proteome that can be targeted with covalent modifiers.[4]

The intrinsic reactivity of the warhead plays a major role in determining which residues are modified. A comprehensive study profiling a panel of sulfur(VI) fluorides against model amino acids provides a quantitative basis for comparison.[7]

Warhead TypeRelative Reactivity Rank (vs. Tyr)Relative Hydrolytic StabilityKey Takeaway
Aryl Sulfonyl Fluoride HighModerateGenerally reactive, good for probes. Stability can be tuned with substituents.[8]
Alkyl Sulfonyl Fluoride HighLowOften too unstable for biological use due to elimination pathways.[7]
Aryl Fluorosulfate ModerateHighLess reactive than sulfonyl fluorides, offering a good balance for selectivity.[9][10]
Sulfamoyl Fluoride LowVery HighRepresents the lower limit of reactivity, ideal for highly selective probes.[6][10]

Data synthesized from principles described in cited literature.[6][7][8][9][10]

Kinetic studies with model N-acetylated amino acids consistently show that the rate of reaction follows the order of nucleophilicity at physiological pH: Cysteine > Tyrosine > Lysine > Histidine.[7] It is critical to note that while the reaction with cysteine is the fastest, the resulting thiosulfonate ester adduct is often unstable.[7] In contrast, stable sulfonamide (from lysine), sulfonate ester (from tyrosine/serine/threonine), or sulfonyl imidazole (from histidine) adducts are formed, making these residues the primary targets for stable covalent modification by sulfur(VI) fluorides.[11]

The Mechanism of Covalent Modification

The reaction proceeds via a nucleophilic substitution at the sulfur(VI) center, a process known as Sulfur Fluoride Exchange (SuFEx).[11][12] The nucleophilic side chain of an amino acid residue attacks the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable covalent bond.

Workflow prep 1. Reagent Preparation - Stock solutions of Test Compound (100 mM in DMSO) - N-acetyl-L-tyrosine (10 mM in Buffer) init 2. Reaction Initiation - Add Test Compound stock to Tyrosine solution - Final [Cmpd] = 100 µM, [Tyr] = 1 mM - Mix and start timer prep->init monitor 3. Reaction Monitoring - Inject aliquots onto HPLC at time points (e.g., 0, 5, 15, 30, 60, 120 min) init->monitor data 4. Data Acquisition - Monitor disappearance of starting material peak at a specific wavelength (e.g., 254 nm) monitor->data analysis 5. Kinetic Analysis - Plot ln([Cmpd]t/[Cmpd]0) vs. time - Determine k_obs from the slope (-k) data->analysis

Caption: Workflow for kinetic analysis of S(VI)-F reactivity.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of the test sulfonyl/sulfamoyl fluoride in DMSO.

    • Prepare a 10 mM stock solution of N-acetyl-L-tyrosine in 100 mM phosphate buffer (pH 7.4). Ensure it is fully dissolved.

    • Causality Note: Using a 10-fold excess of the nucleophile (tyrosine) ensures the reaction follows pseudo-first-order kinetics, simplifying data analysis as the concentration of the nucleophile remains effectively constant.

  • Reaction Setup:

    • In a microcentrifuge tube, add 990 µL of the 10 mM N-acetyl-L-tyrosine solution.

    • To initiate the reaction, add 10 µL of the 100 mM test compound stock solution. This results in final concentrations of 1 mM tyrosine and 0.1 mM (100 µM) test compound.

    • Vortex immediately and start the timer. This is t=0.

  • HPLC Monitoring:

    • Immediately inject an aliquot (e.g., 20 µL) onto the HPLC system. This serves as the t=0 time point.

    • Continue to inject aliquots at predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes).

    • Protocol Validation: Use a standard HPLC method, such as a gradient of water with 0.1% TFA to ACN with 0.1% TFA, to separate the starting material from the product. Monitor the peak area of the starting material at a suitable UV wavelength.

  • Data Analysis:

    • For each time point, record the peak area of the starting electrophile.

    • Calculate ln(At/A₀), where A₀ is the peak area at t=0 and At is the peak area at time t.

    • Plot ln(At/A₀) versus time (in seconds).

    • The data should fit a linear regression. The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line (slope = -k_obs). The half-life (t₁/₂) of the compound under these conditions can be calculated as ln(2)/k_obs.

Strategic Selection: When to Use Which?

The choice between a sulfonyl fluoride and a sulfamoyl fluoride is not arbitrary; it is a strategic decision based on the research objective.

  • Choose Sulfonyl Fluorides for:

    • Activity-Based Protein Profiling (ABPP): The higher reactivity is advantageous for broadly labeling active enzymes or identifying potential binding sites across the proteome. [2] * Initial Hit Discovery: When screening for any covalent interaction, a more reactive warhead may increase the chances of identifying a hit. [13] * Targeting Less Nucleophilic Residues: The greater electrophilicity might be necessary to achieve modification of residues that are not highly activated within their protein microenvironment.

  • Choose Sulfamoyl Fluorides for:

    • Developing Highly Selective Covalent Inhibitors: Their lower intrinsic reactivity means that covalent bond formation is more likely to be driven by high binding affinity and precise orientation within the target's active site, minimizing off-target reactions. [6] * In Vivo Applications: The enhanced hydrolytic stability is crucial for ensuring the compound reaches its target intact and reduces the potential for non-specific reactions in a complex biological system. [10] * Fine-Tuning Reactivity: When a sulfonyl fluoride is found to be too reactive or promiscuous, switching to a sulfamoyl fluoride is a logical step to improve the selectivity profile.

Conclusion

Sulfonyl fluorides and sulfamoyl fluorides are both powerful electrophilic warheads that have expanded the horizons of covalent drug discovery. The fundamental difference in their reactivity, governed by the electronic nature of the substituent on the sulfur(VI) center, provides a tunable dial for researchers. Sulfonyl fluorides offer higher reactivity suitable for broad screening and probe development, while the more stable and less reactive sulfamoyl fluorides provide the finesse required for crafting highly selective and durable covalent therapeutics. By understanding the principles outlined in this guide and employing rigorous kinetic analysis, researchers can strategically deploy these functionalities to interrogate biology and develop the next generation of precision medicines.

References

  • Narayan, A. R., & Liskamp, R. M. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(3), 1354-1365. [Link]
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  • Li, Z., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]
  • Martinez Velez, P. (2024). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Campus Only Senior Thesis. [Link]
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  • Moses, J. E. (2023). Sulfur fluoride exchange. Nature Reviews Chemistry, 7(8), 559-574. [Link]
  • Woon, E. C., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(3), 1354-1365. [Link]
  • Van der Pijl, F., et al. (2021). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions. The Journal of Organic Chemistry, 86(17), 11634-11643. [Link]
  • Chen, Y., et al. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 31(7), 1755-1763. [Link]
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  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(4), 2247-2258. [Link]
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  • Pellecchia, M., et al. (2021). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. Bioorganic & Medicinal Chemistry Letters, 54, 128424. [Link]
  • Keserű, G. M., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3058. [Link]
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  • ResearchGate. (2019).
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A Senior Application Scientist's Guide to In-Vitro Profiling of Novel Covalent Inhibitors Derived from 2-Chloro-5-(fluorosulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic deployment of covalent inhibitors continues to gain momentum, offering the promise of enhanced potency, prolonged duration of action, and the ability to tackle challenging therapeutic targets. The 2-Chloro-5-(fluorosulfonyl)benzoic acid scaffold represents a versatile starting point for the synthesis of such targeted covalent inhibitors, owing to the reactive nature of the sulfonyl fluoride (SF) warhead. This guide provides a comprehensive comparison of essential in-vitro assays for determining the biological activity of novel compounds derived from this scaffold, with a focus on two major drug target classes: serine proteases and protein kinases.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, ensuring a robust and self-validating approach to compound characterization.

The Rise of Sulfonyl Fluorides: A Privileged Warhead

The sulfonyl fluoride moiety is an electrophilic "warhead" that can form a stable covalent bond with nucleophilic amino acid residues within a protein's binding site. Unlike more promiscuous electrophiles, sulfonyl fluorides exhibit a degree of selectivity, primarily reacting with activated serine, lysine, and tyrosine residues, making them particularly suitable for targeting specific enzyme classes.[1][2] The formation of a covalent bond can lead to irreversible or long-lasting inhibition, a desirable attribute for certain therapeutic indications.

For the purpose of this guide, we will consider two hypothetical derivatives of this compound:

  • CFB-Prt1: An amide derivative designed to target a model serine protease, such as chymotrypsin.

  • CFB-Kin1: A derivative incorporating a kinase-binding scaffold, designed to target a model tyrosine kinase, such as Src kinase.

The following sections will detail the critical in-vitro assays to characterize and compare the biological activity of these compounds.

Section 1: Biochemical Potency Assessment - Enzyme Inhibition Kinetics

A fundamental step in characterizing any enzyme inhibitor is to determine its potency and mechanism of inhibition. For covalent inhibitors, this extends beyond a simple IC50 value to understanding the kinetics of the covalent modification.

The Two-Step Mechanism of Covalent Inhibition

Covalent inhibitors typically bind to their target enzyme in a two-step process: an initial non-covalent binding event (characterized by the inhibition constant, KI) followed by the formation of a covalent bond (characterized by the rate of inactivation, kinact).[3][4] The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact/KI.[3]

G E_I E + I EI E-I E_I->EI EI->E_I E_I_covalent E-I_covalent EI->E_I_covalent

Caption: Two-step mechanism of covalent inhibition.

Experimental Approach: Determination of IC50 and kinact/KI

A time-dependent IC50 assay is a robust method to differentiate covalent inhibitors from reversible ones and to determine the kinetic parameters.[4]

Experimental Protocol: Time-Dependent IC50 Assay

  • Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme (e.g., chymotrypsin or Src kinase) and a suitable fluorogenic or chromogenic substrate in the appropriate assay buffer.

  • Compound Preparation: Prepare a serial dilution of the test compounds (CFB-Prt1 and CFB-Kin1) in DMSO.

  • Assay Setup: In a 96-well or 384-well plate, add the test compound dilutions.

  • Pre-incubation: Add the enzyme to the wells containing the compounds and incubate for various time points (e.g., 0, 15, 30, 60, and 120 minutes). It is crucial to maintain a consistent temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition: Measure the fluorescence or absorbance over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration at each pre-incubation time point.

    • Plot the initial rates against the inhibitor concentration for each pre-incubation time to generate IC50 curves.

    • A leftward shift in the IC50 value with increasing pre-incubation time is indicative of covalent inhibition.[2]

    • The kinact and KI values can be determined by plotting the observed rate constant (kobs) against the inhibitor concentration. kobs is derived from the initial rates at different pre-incubation times.

Data Presentation: Comparative Kinetic Parameters

CompoundTarget EnzymeTime-Dependent IC50 Shiftkinact (s-1)KI (µM)kinact/KI (M-1s-1)
CFB-Prt1 ChymotrypsinYes0.0152000
CFB-Kin1 Src KinaseYes0.00522500
Reversible Inhibitor Control ChymotrypsinNoN/A10N/A

This is a table with mock data for illustrative purposes.

Section 2: Confirmation of Covalent Adduct Formation - Mass Spectrometry

While kinetic data strongly suggests covalent modification, direct evidence is required to confirm the formation of a covalent bond between the inhibitor and the target protein. High-resolution mass spectrometry (MS) is the gold standard for this purpose.[5][6]

Experimental Approach: Intact Protein and Peptide Mapping MS

Experimental Protocol: Covalent Adduct Analysis by LC-MS

  • Incubation: Incubate the target enzyme with an excess of the test compound (CFB-Prt1 or CFB-Kin1) for a sufficient time to ensure complete reaction. A control sample with the enzyme and DMSO should be run in parallel.

  • Sample Preparation:

    • Intact Protein Analysis: Desalt the protein-inhibitor mixture using a suitable method (e.g., zip-tipping or buffer exchange).

    • Peptide Mapping: Denature, reduce, alkylate, and digest the protein with a specific protease (e.g., trypsin).

  • LC-MS Analysis: Analyze the samples by liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis:

    • Intact Protein: Compare the deconvoluted mass spectrum of the inhibitor-treated sample with the control. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.

    • Peptide Mapping: Search the MS/MS data for peptides with a mass modification corresponding to the inhibitor. This allows for the identification of the specific amino acid residue that has been modified.[5]

G cluster_0 Sample Preparation cluster_1 Data Analysis Incubation Enzyme + Inhibitor Intact_Protein Intact_Protein Incubation->Intact_Protein Desalting Peptide_Mapping Peptide_Mapping Incubation->Peptide_Mapping Digestion LC_MS LC-MS Analysis Intact_Protein->LC_MS Peptide_Mapping->LC_MS Mass_Shift Mass Shift Analysis Peptide_ID Modified Peptide ID LC_MS->Mass_Shift LC_MS->Peptide_ID

Caption: Workflow for mass spectrometry-based confirmation of covalent adducts.

Data Presentation: Mass Spectrometry Results

CompoundTarget EnzymeExpected Mass Shift (Da)Observed Mass Shift (Da)Modified Residue (from Peptide Mapping)
CFB-Prt1 Chymotrypsin237.66237.68Serine-195
CFB-Kin1 Src Kinase237.66237.65Lysine-295

This is a table with mock data for illustrative purposes.

Section 3: Cellular Activity and Cytotoxicity Assessment

Demonstrating biochemical potency is a critical first step, but it is equally important to assess the activity of the compounds in a cellular context and to evaluate their potential cytotoxicity.

Cell Viability Assays: A Measure of Cytotoxicity

Cell viability assays, such as the MTT or MTS assay, are colorimetric methods used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[7][8] These assays are crucial for determining the therapeutic window of a compound.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (CFB-Prt1 and CFB-Kin1) and a vehicle control (DMSO).

  • Incubation: Incubate the cells with the compounds for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the CC50 (cytotoxic concentration 50%).

Causality Behind Experimental Choices: It is important to run a parallel experiment without cells to check for direct reduction of MTT by the compound, which can lead to false-negative results.[9] Additionally, compounds that affect mitochondrial respiration can also interfere with the assay readout.

Data Presentation: Comparative Cytotoxicity

CompoundCell LineCC50 (µM) after 48h
CFB-Prt1 HEK293> 100
CFB-Kin1 HeLa25
Staurosporine (Control) HeLa0.01

This is a table with mock data for illustrative purposes.

Section 4: Target Engagement in a Cellular Environment

Confirming that the compound engages its intended target within the complexity of a living cell is a critical step in validating its mechanism of action.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in intact cells. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G Cell_Treatment Cell Treatment Heating Heating Gradient Cell_Treatment->Heating Cell_Lysis Cell Lysis Heating->Cell_Lysis Centrifugation Centrifugation Cell_Lysis->Centrifugation Protein_Quantification Protein Quantification (e.g., Western Blot) Centrifugation->Protein_Quantification Soluble Fraction Data_Analysis Melting Curve Analysis Protein_Quantification->Data_Analysis

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Conclusion

The in-vitro characterization of covalent inhibitors derived from this compound requires a multi-faceted approach. By systematically evaluating enzyme inhibition kinetics, confirming covalent adduct formation through mass spectrometry, assessing cellular cytotoxicity, and verifying target engagement in a cellular context, researchers can build a comprehensive profile of their lead compounds. This rigorous, evidence-based approach is fundamental to making informed decisions in the progression of novel covalent inhibitors from the bench to potential clinical applications.

References

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative mass spectrometry in proteomics: a critical review. Analytical and bioanalytical chemistry, 404(4), 939–965. [Link]
  • Copeland, R. A. (2016). The kinetics of covalent and irreversible inhibition. ACS Medicinal Chemistry Letters, 7(10), 947-951. [Link]
  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Strategies for discovering and interrogating covalent, irreversible enzyme inhibitors. Future medicinal chemistry, 2(6), 949–964. [Link]
  • Krippendorff, B. F., Neuhaus, R., & Huisinga, W. (2009). A new method for the analysis of time-dependent IC50 data. Journal of biomolecular screening, 14(7), 781–788. [Link]
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2650-2659. [Link]
  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews Drug discovery, 10(4), 307–317. [Link]
  • van der Hoorn, R. A. (2008). Activity-based protein profiling: a powerful tool for studying enzymes in action. Current opinion in plant biology, 11(4), 439-446. [Link]
  • de Jong, L., van den Bor, J., & Verhelst, S. H. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Pharmaceuticals, 16(4), 547. [Link]
  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., ... & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
  • National Center for Biotechnology Information. (2012). Assay Guidance Manual. [Link]
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • MySkinRecipes. (n.d.). This compound. [Link]
  • Oakwood Chemical. (n.d.). This compound. [Link]
  • PubChem. (n.d.). 2-Fluoro-5-(fluorosulfonyl)benzoic acid. [Link]
  • MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences, 24(1), 1. [Link]
  • NIH. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]
  • ResearchGate. (2020). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. [Link]
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Sources

A Researcher's Guide to Modern Fluorosulfonylation: A Comparative Analysis of Leading Alternative Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the sulfonyl fluoride moiety has emerged as a cornerstone functional group, largely propelled by its pivotal role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2] This has, in turn, fueled a demand for robust, safe, and versatile fluorosulfonylating reagents. Historically, chemists have relied on reagents like the gaseous and hazardous sulfuryl fluoride (SO₂F₂) and fluorosulfonyl chloride (FSO₂Cl), which present significant handling and safety challenges.[3][4] The need for more practical alternatives has led to the development of innovative reagents that offer improved safety profiles, broader substrate compatibility, and milder reaction conditions.

This guide provides an in-depth comparison of the leading alternative fluorosulfonylating reagents that are transforming the field: Ethenesulfonyl Fluoride (ESF) , a highly reactive Michael acceptor, and two recently developed classes of bench-stable radical precursors, 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts and imidazolium fluorosulfonate (IMSF) reagents . We will delve into their distinct mechanisms of action, compare their performance with supporting experimental data, and provide detailed protocols to facilitate their adoption in your research.

The Paradigm Shift: From Hazardous Gases to Bench-Stable Solids

The limitations of traditional fluorosulfonylating agents cannot be overstated. SO₂F₂ is a toxic, gaseous reagent requiring specialized equipment for handling.[3] Similarly, FSO₂Cl is a volatile and moisture-sensitive gas, making its storage and accurate dispensing challenging.[4] These characteristics have historically constrained the widespread use of fluorosulfonylation, particularly in academic and high-throughput screening environments.

The development of ESF, FABI salts, and IMSF reagents represents a significant leap forward. These alternatives are generally crystalline solids or liquids that are easier to handle, weigh, and store, democratizing access to the versatile sulfonyl fluoride functional group.

Ethenesulfonyl Fluoride (ESF): The Preeminent Michael Acceptor

Ethenesulfonyl fluoride (ESF) stands out not as a direct replacement for SO₂F₂ in all applications, but as a powerful building block for introducing the -CH₂CH₂SO₂F group via Michael addition. Its exceptional reactivity as a Michael acceptor is attributed to the electron-deficient α,β-unsaturated bond.[5][6] This reactivity allows for the facile formation of C-S, N-S, O-S, and S-S bonds under mild conditions.

Performance and Applications of ESF

ESF's primary application is the conjugate addition of a wide range of nucleophiles. This reaction is often rapid and high-yielding, proceeding under ambient conditions without the need for a catalyst in many cases.[7]

Table 1: Performance of Ethenesulfonyl Fluoride (ESF) in Michael Addition Reactions

Nucleophile ClassTypical Reaction ConditionsProduct TypeYieldsReference
Amines (e.g., piperidine)Acetonitrile, room temperature, <10 minβ-Aminoethylsulfonyl fluorides>95%[7]
Carboxylic AcidsCuO catalyst, mild conditions2-(Fluorosulfonyl)ethyl estersGood to excellent[8]
β-KetoestersOrganocatalyst, high pressureChiral alkanesulfonyl fluoridesUp to 99%[9]
AmmoniaAqueous mediaTri-ESF derivative-[5]

The modification of known drugs, such as Ibuprofen and Aspirin, with ESF highlights its utility in medicinal chemistry for creating novel derivatives with potential applications in covalent inhibition or as chemical biology probes.[8]

Experimental Protocol: Michael Addition of a Secondary Amine to ESF

This protocol provides a general procedure for the conjugate addition of a secondary amine to ethenesulfonyl fluoride.

Materials:

  • Ethenesulfonyl fluoride (ESF)

  • Secondary amine (e.g., piperidine)

  • Acetonitrile (CH₃CN)

  • Magnetic stirrer and stir bar

  • Appropriate glassware

Procedure:

  • Reaction Setup: In a glass vial, dissolve the secondary amine (1.0 eq) in acetonitrile.

  • Addition of ESF: Add ethenesulfonyl fluoride (1.1 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS. For many amine nucleophiles, the reaction is complete within 10 minutes.[7]

  • Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting β-substituted ethylsulfonyl fluoride is often pure enough for subsequent steps, or can be further purified by flash column chromatography if necessary.

Diagram: ESF Michael Addition Workflow

G cluster_start Reaction Setup cluster_reagent Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification Amine Secondary Amine (1.0 eq) Solvent Acetonitrile Amine->Solvent dissolve in Stir Stir at RT (<10 min) Solvent->Stir ESF Ethenesulfonyl Fluoride (1.1 eq) ESF->Stir Evaporation Remove Solvent Stir->Evaporation Purification Purify (if needed) Evaporation->Purification Product β-Aminoethylsulfonyl Fluoride Product Purification->Product

Caption: Workflow for the Michael addition of a secondary amine to ESF.

The Rise of Radical Fluorosulfonylation: FABI and IMSF Reagents

A significant breakthrough in fluorosulfonylation has been the development of methods that proceed via a fluorosulfonyl radical (FSO₂•). This approach opens up new avenues for the synthesis of sulfonyl fluorides, particularly alkenyl and alkyl sulfonyl fluorides, from readily available olefins. The key innovation has been the creation of bench-stable, solid precursors for the FSO₂• radical, overcoming the need for the hazardous gas FSO₂Cl.[10][11]

1-Fluorosulfonyl 2-Aryl Benzoimidazolium Triflate (FABI) Salts

FABI salts are a class of solid, redox-active reagents that serve as excellent precursors to the FSO₂• radical under photoredox conditions.[4][10] They are bench-stable, easy to handle, and have been shown to be superior to FSO₂Cl in the radical fluorosulfonylation of challenging olefin substrates.[12]

Imidazolium Fluorosulfonate (IMSF) Reagents

Similar to FABI salts, IMSF reagents are air-stable, crystalline salts that generate the FSO₂• radical via a single-electron transfer (SET) reduction process under photocatalytic conditions.[13] The cationic nature of these reagents is a key design feature that facilitates this process.[13]

Performance Comparison: FABI and IMSF in Radical Fluorosulfonylation

Both FABI and IMSF reagents enable the efficient synthesis of a variety of sulfonyl fluorides from olefins under mild, visible-light-mediated conditions. The choice between them may depend on the specific substrate and desired outcome.

Table 2: Performance of FABI and IMSF Reagents in the Radical Fluorosulfonylation of Olefins

ReagentSubstrate ScopeTypical Reaction ConditionsProduct TypeYieldsReference
FABI Electron-rich alkenes, triaryl ethylenesPhotocatalyst (e.g., Ir(ppy)₃), blue LEDs, room temp.Alkenyl & β-alkoxy sulfonyl fluoridesHigh[10][12]
IMSF AlkenesPhotocatalyst (e.g., 4CzIPN), KH₂PO₄, blue LEDs, room temp.Alkenyl & alkyl sulfonyl fluoridesGood to excellent[13]

A key advantage of these radical-based methods is their ability to accommodate substrates that may be incompatible with the nucleophilic or electrophilic conditions of other fluorosulfonylation methods. For example, FABI reagents have been successfully used with electron-rich alkenes and triaryl ethylenes, which are challenging substrates for methods using FSO₂Cl.[4]

Experimental Protocol: Photocatalytic Radical Fluorosulfonylation of an Olefin using an IMSF Reagent

This protocol is adapted from the work of Wang and coworkers for the synthesis of alkenyl sulfonyl fluorides.[13]

Materials:

  • Alkene (e.g., N-methyl-N-(1-phenylvinyl)acetamide) (0.1 mmol, 1 equiv)

  • IMSF reagent (e.g., 2b in the original paper) (0.2 mmol, 2 equiv)

  • 4CzIPN (photocatalyst) (2 mol%)

  • KH₂PO₄ (2.5 equiv)

  • Dried 1,2-dimethoxyethane (DME) (1 mL)

  • Schlenk tube or similar reaction vessel

  • Blue LEDs (e.g., 60 W)

Procedure:

  • Reaction Setup: Under an argon atmosphere, add the alkene (0.1 mmol), IMSF reagent (0.2 mmol), 4CzIPN (0.002 mmol), and KH₂PO₄ (0.25 mmol) to a Schlenk tube.

  • Solvent Addition: Add dried DME (1 mL) to the tube.

  • Irradiation: Place the reaction tube approximately 5 cm from a 60 W blue LED strip and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction for approximately 10 hours or until completion as determined by TLC analysis.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the crude product by flash chromatography on silica gel to obtain the desired alkenyl sulfonyl fluoride.

Diagram: Photocatalytic Radical Fluorosulfonylation Cycle

G PC Photocatalyst (PC) PC_star PC* PC->PC_star Blue Light (hν) PC_star->PC SET PC_red PC•⁻ PC_star->PC_red SET IMSF IMSF Reagent FSO2_rad FSO₂• IMSF->FSO2_rad e⁻ from PC* Rad_Int Radical Intermediate FSO2_rad->Rad_Int + Alkene Alkene Alkene Product Alkenyl Sulfonyl Fluoride Rad_Int->Product - H• Rad_Int->PC_red Oxidation PC_red->PC Oxidation

Caption: A simplified proposed mechanism for photocatalytic radical fluorosulfonylation.

Conclusion: Choosing the Right Reagent for Your Synthesis

The development of alternative fluorosulfonylating reagents has significantly expanded the toolkit available to synthetic chemists. The choice of reagent should be guided by the specific transformation you wish to achieve.

  • For the introduction of a -CH₂CH₂SO₂F moiety via conjugate addition to a wide range of nucleophiles, Ethenesulfonyl Fluoride (ESF) is the reagent of choice. Its high reactivity and mild reaction conditions make it ideal for this purpose.

  • For the synthesis of alkenyl or alkyl sulfonyl fluorides from olefins, particularly for complex or electron-rich substrates, the new generation of bench-stable radical precursors like FABI salts and IMSF reagents are superior. Their ease of handling, improved safety profile, and ability to function under mild photoredox conditions make them powerful alternatives to traditional hazardous reagents.

As research in this area continues, we can anticipate the development of even more sophisticated and user-friendly reagents that will further broaden the applications of the sulfonyl fluoride functional group in drug discovery, materials science, and beyond.

References

  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. (2023).
  • Ethenesulfonyl Fluoride: The Most Perfect Michael Acceptor Ever Found?. (n.d.).
  • Zhang, W., Li, H., Li, X., Zou, Z., Huang, M., Liu, J., Wang, X., Ni, S., Pan, Y., & Wang, Y. (2022). A practical fluorosulfonylating platform via photocatalytic imidazolium-based SO2F radical reagent.
  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI). (2024). Thieme Chemistry. [Link]
  • Moses, J. E., et al. (2022). Accelerated SuFEx Click Chemistry For Modular Synthesis. Angewandte Chemie International Edition, 61(10), e202114228. [Link]
  • Liao, S., et al. (2022). Photoredox catalytic radical fluorosulfonylation of olefins enabled by a bench-stable redox-active fluorosulfonyl radical precursor.
  • Organocatalytic Michael Addition of β-Ketoesters and Ethenesulfonyl Fluoride: Access to Chiral δ-Sultones via SuFEx Chemistry. (2025).
  • Making Kilograms of Ethenesulfonyl Fluoride. (2016). ChemistryViews. [Link]
  • FABI: A New, Solid State Fluorosulfonyl Radical Reagent. (2022). Nature Portfolio Chemistry Community. [Link]
  • The development of photoredox catalytic radical fluorosulfonylation of... (n.d.).
  • Qin, H.-L., et al. (2021). Copper-Promoted Conjugate Addition of Carboxylic Acids to Ethenesulfonyl Fluoride (ESF) for Constructing Aliphatic Sulfonyl Fluorides. ACS Omega, 6(39), 25775–25784. [Link]
  • Accelerated SuFEx Click Chemistry For Modular Synthesis. (n.d.).
  • Radical Fluorosulfonylation: Accessing Alkenyl Sulfonyl Fluorides from Alkenes. (n.d.).

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A Comparative Guide to Catalytic Systems for Sulfonyl Fluoride Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendant Role of Sulfonyl Fluorides in Modern Chemistry

In the landscape of modern chemical synthesis, the sulfonyl fluoride moiety has emerged as a cornerstone functional group, particularly with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This powerful connective tool has unlocked new possibilities in drug discovery, chemical biology, and materials science. The unique balance of stability and tunable reactivity of the S-F bond makes sulfonyl fluorides ideal covalent warheads for targeted protein inhibition and versatile hubs for molecular construction. However, the synthetic accessibility of diverse sulfonyl fluorides has historically been a bottleneck. This guide provides a comparative analysis of prominent catalytic systems for sulfonyl fluoride synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this critical area of synthetic chemistry. We will delve into the mechanistic underpinnings, practical considerations, and performance benchmarks of each system, supported by experimental data, to empower informed decisions in your synthetic endeavors.

The Challenge: Moving Beyond Classical Methods

Traditional routes to sulfonyl fluorides often rely on the conversion of pre-functionalized starting materials like sulfonyl chlorides. These methods, while foundational, can be limited by the availability of the requisite precursors and the harsh reaction conditions often required, which are incompatible with complex, functionalized molecules. The development of catalytic methods has revolutionized the field, enabling the synthesis of a broader array of sulfonyl fluorides from more readily available starting materials and under milder conditions.

Palladium-Catalyzed Synthesis from Aryl Halides

Palladium catalysis has emerged as a robust and versatile strategy for the synthesis of aryl and heteroaryl sulfonyl fluorides, primarily from aryl bromides and iodides. This approach is particularly valuable for late-stage functionalization of complex molecules due to its excellent functional group tolerance.

Mechanistic Rationale

The palladium-catalyzed synthesis of sulfonyl fluorides from aryl halides typically proceeds through a two-step, one-pot sequence. The causality behind this experimental choice lies in the sequential formation of a sulfinate intermediate, followed by its conversion to the sulfonyl fluoride.

A plausible catalytic cycle for the initial sulfonylation step is depicted below:

Palladium_Catalyzed_Sulfonylation Ar-X Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Ar-X->Oxidative_Addition Pd(0)L_n Pd(0) Catalyst Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Intermediate Oxidative_Addition->Ar-Pd(II)-X SO2_Insertion SO2 Insertion Ar-Pd(II)-X->SO2_Insertion SO2_Source SO2 Source (e.g., DABSO) SO2_Source->SO2_Insertion ArSO2-Pd(II)-X ArSO2-Pd(II)-X Intermediate SO2_Insertion->ArSO2-Pd(II)-X Reductive_Elimination Reductive Elimination ArSO2-Pd(II)-X->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Sulfinate Aryl Sulfinate (ArSO2-) Reductive_Elimination->Sulfinate ArSO2-Pd_complex ArSO2-Pd Complex

Figure 1: Proposed catalytic cycle for palladium-catalyzed sulfonylation of aryl halides.

The process begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by the insertion of sulfur dioxide, often from a surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), into the aryl-palladium bond. Reductive elimination then furnishes the aryl sulfinate and regenerates the active Pd(0) catalyst. In the second step, the in-situ generated sulfinate is treated with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, to yield the desired sulfonyl fluoride.

Performance and Experimental Data

The palladium-catalyzed approach demonstrates broad substrate scope, including electron-rich, electron-poor, and sterically hindered aryl halides.

EntryAryl HalideCatalyst (mol%)SO2 SourceFluorine SourceTime (h)Temp (°C)Yield (%)Reference
14-BromotoluenePdCl2(AmPhos)2 (5)DABSONFSI16 + 37584
24-IodoanisolePd(OAc)2 (5)DABSOSelectfluor16 + 27592
32-BromopyridinePdCl2(AmPhos)2 (5)DABSONFSI16 + 37565
4N-Boc-4-bromo-L-phenylalanine methyl esterPdCl2(AmPhos)2 (5)DABSONFSI16 + 37561

Table 1: Representative yields for palladium-catalyzed sulfonyl fluoride synthesis.

Experimental Protocol: Synthesis of 4-Tolylsulfonyl Fluoride
  • To an oven-dried vial, add 4-bromotoluene (0.4 mmol, 1.0 equiv), PdCl2(AmPhos)2 (0.02 mmol, 5 mol%), and DABSO (0.24 mmol, 0.6 equiv).

  • The vial is sealed, evacuated, and backfilled with argon.

  • Add triethylamine (1.2 mmol, 3.0 equiv) and isopropanol (2.0 mL).

  • The reaction mixture is stirred at 75 °C for 16 hours.

  • After cooling to room temperature, N-fluorobenzenesulfonimide (NFSI) (0.6 mmol, 1.5 equiv) is added.

  • The mixture is stirred at room temperature for 3 hours.

  • The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford 4-tolylsulfonyl fluoride.

Electrochemical Synthesis from Thiols and Disulfides

Electrochemical synthesis offers a green and efficient alternative for the preparation of sulfonyl fluorides, avoiding the need for stoichiometric chemical oxidants. This method typically employs readily available and often odorous thiols or their more manageable disulfide counterparts as starting materials.

Mechanistic Rationale

The electrochemical synthesis of sulfonyl fluorides is predicated on the anodic oxidation of thiols or disulfides in the presence of a fluoride source. The proposed mechanism involves a series of single-electron transfer (SET) events at the anode.

Electrochemical_Synthesis cluster_Anode Anode Surface Thiol Thiol (R-SH) SET1 -e- Thiol->SET1 Disulfide Disulfide (RSSR) Disulfide->SET1 SET1->Disulfide Radical_Cation RSSR radical cation SET1->Radical_Cation Fluoride_Attack + F- Radical_Cation->Fluoride_Attack Sulfenyl_Fluoride Sulfenyl Fluoride (RSF) Fluoride_Attack->Sulfenyl_Fluoride Further_Oxidation Further Oxidation & Fluorination Sulfenyl_Fluoride->Further_Oxidation Sulfonyl_Fluoride Sulfonyl Fluoride (RSO2F) Further_Oxidation->Sulfonyl_Fluoride Copper_Catalyzed_Fluorosulfonylation ArN2+ Arenediazonium Salt SET Single Electron Transfer ArN2+->SET Cu(I) Cu(I) Species Cu(I)->SET Aryl_Radical Aryl Radical (Ar•) SET->Aryl_Radical SO2_Trapping SO2 Trapping Aryl_Radical->SO2_Trapping SO2_Source SO2 Source (DABSO) SO2_Source->SO2_Trapping Sulfonyl_Radical Aryl Sulfonyl Radical (ArSO2•) SO2_Trapping->Sulfonyl_Radical Fluorination Fluorination Sulfonyl_Radical->Fluorination Sulfonyl_Fluoride Arenesulfonyl Fluoride (ArSO2F) Fluorination->Sulfonyl_Fluoride Nickel_Catalyzed_Sulfinate_Synthesis Ar-B(OH)2 Aryl Boronic Acid Transmetalation Transmetalation Ar-B(OH)2->Transmetalation Ni(II)L_n Ni(II) Catalyst Ni(II)L_n->Transmetalation Ar-Ni(II)-L_n Ar-Ni(II) Intermediate Transmetalation->Ar-Ni(II)-L_n SO2_Insertion SO2 Insertion Ar-Ni(II)-L_n->SO2_Insertion SO2_Source SO2 Source (DABSO) SO2_Source->SO2_Insertion ArSO2-Ni(II)-L_n ArSO2-Ni(II) Intermediate SO2_Insertion->ArSO2-Ni(II)-L_n Reductive_Elimination Reductive Elimination ArSO2-Ni(II)-L_n->Reductive_Elimination Reductive_Elimination->Ni(II)L_n Sulfinate Aryl Sulfinate (ArSO2-) Reductive_Elimination->Sulfinate Photoredox_Catalysis Photocatalyst Photocatalyst (PC) Light Visible Light (hν) Photocatalyst->Light Excited_PC Excited Photocatalyst (PC*) Light->Excited_PC SET Single Electron Transfer Excited_PC->SET Alkyl_Precursor Alkyl Bromide (R-Br) or Redox-Active Ester Alkyl_Precursor->SET Alkyl_Radical Alkyl Radical (R•) SET->Alkyl_Radical SO2_Trapping SO2 Trapping Alkyl_Radical->SO2_Trapping SO2_Source SO2 Source SO2_Source->SO2_Trapping Sulfonyl_Radical Alkyl Sulfonyl Radical (RSO2•) SO2_Trapping->Sulfonyl_Radical Fluorination Fluorination Sulfonyl_Radical->Fluorination Fluorine_Source Fluorine Source (e.g., NFSI) Fluorine_Source->Fluorination Alkyl_Sulfonyl_Fluoride Alkyl Sulfonyl Fluoride (RSO2F) Fluorination->Alkyl_Sulfonyl_Fluoride

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Chloro-5-(fluorosulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first framework for the proper management and disposal of 2-Chloro-5-(fluorosulfonyl)benzoic acid (CAS No. 21346-66-7). As a bifunctional molecule incorporating both a carboxylic acid and a reactive fluorosulfonyl group, this compound requires careful handling from procurement to disposal to ensure laboratory safety and environmental compliance. The procedures outlined below are grounded in established chemical safety principles and regulatory standards, designed for researchers, scientists, and drug development professionals who utilize this versatile building block.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent hazards of this compound is the foundation of its safe disposal. The compound is a corrosive solid that can cause severe skin and eye damage and respiratory irritation.[1] Its most significant reactive feature is the fluorosulfonyl group, which, like other sulfonyl halides, is susceptible to hydrolysis.[2][3] This reactivity dictates the stringent segregation and disposal protocols required.

The primary risks associated with improper disposal include uncontrolled exothermic reactions if mixed with incompatible waste (e.g., aqueous or basic solutions), leading to potential pressure buildup in waste containers and the release of corrosive vapors.[3][4] Therefore, a thorough risk assessment must precede any handling or disposal activity.

Hazard Classification Description Primary Concern
Skin Corrosion / Irritation Category 1B / Category 2[1][5]Causes skin irritation, and potentially severe burns upon prolonged contact.
Serious Eye Damage / Irritation Category 1 / Category 2[1][5]Risk of serious, irreversible eye damage.
Specific Target Organ Toxicity Category 3 (Single Exposure)[1][5]May cause respiratory irritation if dust is inhaled.[1]
Reactivity Water-ReactiveThe fluorosulfonyl group can hydrolyze, potentially vigorously, in the presence of moisture or water to release acidic byproducts.[3]

This table summarizes hazard data from multiple Safety Data Sheets (SDS) for this compound and related compounds.

Personnel Protection and Engineering Controls

Before handling the waste, it is imperative to establish a safe working environment. Adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) is mandatory.[6][7]

  • Engineering Controls : All handling and disposal procedures, including weighing, transferring, and in-lab neutralization, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8] An eyewash station and safety shower must be readily accessible.[1]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required. This includes:

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile, neoprene).

    • Eye Protection : Safety goggles and a face shield to protect against splashes.[1]

    • Body Protection : A flame-retardant laboratory coat and closed-toe shoes.

    • Respiratory Protection : If there is a risk of dust generation outside of a fume hood, a NIOSH-approved respirator is necessary.[9]

Waste Management: Segregation, Collection, and Storage

Proper segregation is the most critical step in preventing laboratory accidents. Due to its reactivity, this compound waste must never be mixed with other waste streams at the point of generation.

Step-by-Step Collection Protocol:

  • Designate a Waste Container : Use a clean, dry, and clearly labeled wide-mouth glass or polyethylene container with a screw-top lid. The container must be compatible with corrosive solids.

  • Labeling : The waste container must be labeled in accordance with EPA's Resource Conservation and Recovery Act (RCRA) and your institution's Chemical Hygiene Plan.[8][10] The label must clearly state:

    • "Hazardous Waste"

    • "this compound, Solid Waste"

    • Primary Hazards: "Corrosive," "Water-Reactive"

    • Accumulation Start Date

  • Collection : Collect all solid waste, including residual amounts in weighing boats and chemically contaminated items like gloves and wipes, in this designated container.

  • Storage : Keep the waste container tightly sealed when not in use to prevent the ingress of atmospheric moisture.[10][11] Store it in a cool, dry, well-ventilated area away from incompatible materials like acids, bases, and oxidizers.[5] The storage location should be a designated satellite accumulation area.[12]

Disposal Pathways: A Decision-Based Approach

The appropriate disposal method depends on the quantity of waste generated and the capabilities of the laboratory facility. The following workflow provides a logical pathway for decision-making.

G cluster_start Waste Generation cluster_assess Assessment cluster_pathways Disposal Pathways cluster_actions Action start Waste Generated: This compound (Solid Residue or Contaminated Items) assess Assess Quantity & Form start->assess small_quant Small Quantity (< 5g, pure solid) assess->small_quant Minor large_quant Large Quantity (> 5g) or Grossly Contaminated Items assess->large_quant Major neutralize In-Lab Neutralization Protocol (See Section 5) small_quant->neutralize package Package for EHS Pickup (See Section 6) large_quant->package neutralize->package After neutralization & verification end_node Final Disposal via Certified Hazardous Waste Vendor package->end_node

Caption: Decision workflow for selecting the appropriate disposal pathway.

In-Lab Neutralization Protocol (for Small Quantities < 5g)

For experienced personnel, small quantities of residual this compound can be deactivated in the lab, converting the reactive sulfonyl halide into a more stable sulfonic acid salt.[3] This procedure mitigates the risk during storage and transport.

Causality : This protocol utilizes a controlled, cooled, basic hydrolysis.[4] The base (sodium bicarbonate) neutralizes the acidic functional groups (carboxylic acid and the resulting sulfonic acid/HF from hydrolysis of the fluorosulfonyl group), controlling the exothermicity of the reaction.

Experimental Protocol:

  • Preparation : In a chemical fume hood, prepare a beaker with a magnetic stir bar and place it in an ice-water bath.

  • Reagent : Add a 10-fold molar excess of 5% aqueous sodium bicarbonate solution to the beaker.

  • Addition : While vigorously stirring the bicarbonate solution, slowly and portion-wise add the solid this compound waste. Caution : Observe for any signs of excessive gas evolution or temperature increase. Control the rate of addition to keep the reaction manageable.

  • Reaction : Allow the mixture to stir in the ice bath for at least 2 hours after the final addition to ensure the reaction is complete.

  • Verification : Check the pH of the solution using a pH strip. It should be neutral or slightly basic (pH 7-9). If it is still acidic, add more bicarbonate solution until the pH is stable in the neutral range.

  • Disposal : The resulting aqueous solution, containing sodium 2-chloro-5-(sulfonate)benzoate, is significantly less hazardous. It should be transferred to a properly labeled aqueous hazardous waste container for collection by your institution's Environmental Health and Safety (EHS) office.

Disposal of Large Quantities and Contaminated Materials

In-lab treatment of large quantities is not recommended due to the potential for a runaway exothermic reaction. All quantities greater than 5 grams, as well as grossly contaminated materials (e.g., spill cleanup debris), must be disposed of through a licensed hazardous waste contractor.[13][14]

Procedure:

  • Ensure the waste is securely packaged in the designated, labeled container as described in Section 3.

  • The exterior of the container must be clean and free of contamination.[11]

  • Arrange for pickup with your institution's EHS department or equivalent. They will ensure the waste is transported and disposed of in compliance with all federal and state regulations, including EPA and Department of Transportation (DOT) rules.[12][15]

Emergency Procedures: Spills and Exposures

In the event of a spill or exposure, immediate and correct action is critical.

  • Spill :

    • Evacuate the immediate area and alert colleagues.

    • For a small spill of solid material, and only if trained to do so, use a spill kit with a neutral absorbent material (e.g., vermiculite or sand). Do not use water.

    • Scoop the absorbed material into a designated hazardous waste container.

    • For large spills, evacuate the lab, close the doors, and contact your institution's emergency response team immediately.

  • Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

    • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

    • Inhalation : Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen and seek immediate medical attention.

By adhering to these scientifically-grounded procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • OSHA Factsheet: Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration. URL: https://www.osha.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. URL: https://www.mastercontrol.
  • Safety Data Sheet - this compound. Fisher Scientific. URL: https://www.fishersci.com/sdsitems/SDS16219.htm[1]
  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). Compliancy Group. URL: https://compliancy-group.
  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. URL: https://www.vumc.
  • This compound(21346-66-7) Information. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8235314.htm[18]
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  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. URL: https://www.youtube.
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  • Safety Data Sheet - 2-Chloro-5-nitrobenzoic acid. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/125113[24]
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  • Safety Data Sheet - Benzoic acid, 5-(aminosulfonyl)-2-chloro-. CymitQuimica. URL: https://www.cymitquimica.com/sds/F980613[26]
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. URL: https://sshe.ethz.ch/content/dam/ethz/associates/services/organisation/abteilungen/ses/files/fact-sheets/e-fs-entsorgung-sondermuell-grundlagen.pdf[13]
  • Safety Data Sheet - Isobutanesulfonyl chloride. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/651737[16]
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Mastering the Handling of 2-Chloro-5-(fluorosulfonyl)benzoic acid: A Guide to Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, the safe and efficient handling of reactive compounds is paramount. 2-Chloro-5-(fluorosulfonyl)benzoic acid, a key building block in synthetic chemistry, demands a meticulous approach to laboratory operations. This guide moves beyond generic safety data, offering a deep, experience-driven framework for its handling, grounded in both established safety protocols and the practical realities of a high-stakes research environment. Our objective is to empower you with the knowledge to not only ensure your safety but also to maintain the integrity of your work.

Understanding the Hazard Profile: More Than Just Symbols

This compound is a solid, powdered substance that presents a multi-faceted hazard profile. It is classified as a substance that causes skin and eye irritation and may cause respiratory irritation.[1] The causality behind these classifications lies in its chemical structure: the presence of a carboxylic acid and a fluorosulfonyl group makes it reactive, particularly towards moisture, and inherently irritating to biological tissues.

The primary risks stem from:

  • Dermal and Ocular Contact: Direct contact with the solid powder or its solutions can lead to significant irritation.

  • Inhalation: As a fine powder, it can easily become airborne, posing an irritation risk to the respiratory tract.

  • Reactivity: While stable under recommended storage conditions, its reactivity with moisture and other nucleophiles necessitates careful handling to avoid unintended reactions.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection of PPE is not a one-size-fits-all exercise; it is a risk-based assessment tailored to the specific hazards of the chemical and the procedure. For this compound, a comprehensive PPE strategy is non-negotiable.

PPE ComponentSpecification and Rationale
Hand Protection Double-gloving with a nitrile inner glove and a thicker, chemical-resistant outer glove (e.g., butyl rubber or neoprene) is recommended. The inner nitrile glove provides dexterity and a preliminary barrier, while the outer glove offers robust protection against ad-hoc splashes and permeation.[2][3][4] Nitrile gloves offer good resistance to a range of chemicals, but for prolonged handling or in case of a spill, a more resistant material is crucial.
Eye and Face Protection Chemical splash goggles are mandatory.[1][5] For procedures with a higher risk of splashing or aerosol generation (e.g., transferring large quantities), a face shield worn over the goggles is required to protect the entire face.
Body Protection A flame-resistant lab coat, fully buttoned, is the minimum requirement.[6] For larger scale operations, a chemical-resistant apron over the lab coat provides an additional layer of protection.
Respiratory Protection When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary to prevent inhalation of airborne particles.[1]

Operational Plan: From Receipt to Reaction

A proactive operational plan is the cornerstone of safe chemical handling. This begins the moment the compound enters your facility.

Receipt and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Segregate: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[1]

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

Handling and Weighing

All handling of the solid powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Equipment prep_hood->prep_materials handling_transfer Transfer Required Amount in Hood prep_materials->handling_transfer handling_weigh Weigh the Compound handling_transfer->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handling_dissolve->cleanup_decontaminate cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe

Emergency Preparedness: A Plan for the Unexpected

Even with the most stringent precautions, the potential for accidental exposure or spills exists. A well-rehearsed emergency plan is critical.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][7] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water. Seek immediate medical attention.

Spill Response

For a small spill of solid this compound:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • PPE: Don the appropriate PPE as outlined above.

  • Contain and Clean: Gently cover the spill with a damp paper towel to avoid creating dust.[9] Use a scoop or dustpan to carefully transfer the material into a labeled, sealable waste container.[10]

  • Decontaminate: Wipe the spill area with a damp cloth, then with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

G spill_detected Spill Detected alert_evacuate Alert Others & Evacuate Immediate Area spill_detected->alert_evacuate don_ppe Don Appropriate PPE alert_evacuate->don_ppe contain Gently Cover with Damp Paper Towel don_ppe->contain cleanup Collect Solid with Scoop/Dustpan contain->cleanup decontaminate Clean Area with Soap & Water cleanup->decontaminate dispose Dispose of Waste in Labeled Container decontaminate->dispose report Report Incident dispose->report

Disposal Plan: Responsible Stewardship

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Containers: Use clearly labeled, sealed containers for all waste streams.

  • Compatibility: Do not mix this waste with other incompatible waste streams.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1]

By adhering to these detailed operational and safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, ensuring both personal safety and the integrity of your scientific endeavors.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: this compound.
  • Burrell College of Osteopathic Medicine. (n.d.). Chemical Spill Response Procedure.
  • University of Delaware Environmental Health & Safety. (n.d.). Chemical Spill Clean-Up.
  • Stony Brook University Environmental Health and Safety. (2022, August). Laboratory General Chemical Minor Spill Clean Up Procedures.
  • Stanford Environmental Health & Safety. (2024, September 11). General Use SOP - Irritants.
  • Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
  • University of California, Santa Barbara. (2013, April 23). General Use SOP for Irritants.
  • University of Nebraska-Lincoln Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
  • SafetyWare. (2025, July 2). Chemical Resistant Glove Guide: Choosing the Right Material for Protection.
  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves.
  • SKS Science Products. (n.d.). Chemical Resistance of Glove Materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.